m-PEG3-Sulfone-PEG3-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINTTTZSLFCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-acid for Researchers and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a sulfone moiety, a terminal carboxylic acid, and two polyethylene (B3416737) glycol (PEG) chains, offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed experimental protocols for its application, and visual representations of its function. This molecule is particularly relevant in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Core Concepts and Chemical Properties
This compound is characterized by its two distinct reactive functionalities separated by hydrophilic PEG spacers. The sulfone group serves as a reactive handle for Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins. The presence of the PEG3 spacers enhances the aqueous solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the modified biomolecule.
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 416.48 g/mol | [2] |
| CAS Number | 1919045-04-7 | [2] |
| Purity (Typical) | ≥95% | Estimated based on similar compounds |
| Solubility | Soluble in water, DMSO, DMF | Inferred from related PEGylated molecules |
Synthesis of this compound
A generalized synthetic workflow is depicted below:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
The utility of this compound lies in its ability to conjugate two different molecules in a controlled manner. Below are detailed protocols for the activation of the carboxylic acid and the subsequent reaction of the sulfone group.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the two-step process of activating the carboxylic acid moiety of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with an amine-containing molecule.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker and reaction byproducts.
-
Protocol 2: Conjugation of the Sulfone Moiety to a Thiol-Containing Molecule
This protocol outlines the reaction of the sulfone group of the this compound conjugate with a thiol-containing molecule.
Materials:
-
Purified this compound conjugate from Protocol 1
-
Thiol-containing molecule (e.g., cysteine-containing peptide or protein)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.0-7.5, degassed
-
Reducing agent (if necessary, e.g., TCEP)
-
Purification system
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
If the thiol group is in a disulfide bond, it must first be reduced. Dissolve the molecule in the Conjugation Buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. It is often not necessary to remove the TCEP before proceeding.
-
Dissolve the thiol-containing molecule in degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the this compound conjugate to the solution of the thiol-containing molecule. A 5- to 10-fold molar excess of the sulfone-containing molecule is a typical starting point.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon) with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted starting materials.
-
Application in PROTAC Development
A primary application of this compound is in the synthesis of PROTACs. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The dual reactivity of this compound allows for the sequential attachment of the two ligands, providing a controlled method for PROTAC assembly.
Caption: Mechanism of action of a PROTAC utilizing a flexible linker.
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its well-defined structure, dual reactivity, and the beneficial properties imparted by the PEG spacers make it a versatile linker for the creation of complex bioconjugates. The provided protocols and diagrams serve as a guide for its effective implementation in various applications, from fundamental research to the development of novel therapeutics like PROTACs. Careful optimization of reaction conditions is crucial for achieving high yields and desired product purity.
References
An In-Depth Technical Guide to m-PEG3-Sulfone-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development. The molecule features a methoxy-terminated triethylene glycol (m-PEG3) chain, a central sulfone group, another triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This unique architecture allows for the sequential and specific conjugation of two different molecular entities. The PEG linkers enhance aqueous solubility, a crucial property for biological applications.[2]
Chemical Structure and Identification
The chemical structure of this compound is characterized by two PEG3 units separated by a sulfone group. One end is capped with a methyl ether, rendering it inert, while the other terminates in a carboxylic acid, available for conjugation.
Molecular Structure:
| Identifier | Value |
| IUPAC Name | 2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)sulfonyl)ethoxy)ethoxy)ethoxy)acetic acid |
| CAS Number | 1919045-04-7[2] |
| Molecular Formula | C16H32O10S[2] |
| Molecular Weight | 416.49 g/mol |
| SMILES | COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(O)=O[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The presence of the polyethylene (B3416737) glycol chains confers hydrophilicity, which is advantageous for working in aqueous buffers common in biological experiments.
| Property | Value/Information |
| Appearance | White to off-white solid or colorless oil |
| Purity | Typically >95% (as offered by various suppliers) |
| Solubility | Soluble in water, DMSO, and DMF.[3] |
| Storage | Store at -20°C for long-term stability.[2] |
| Stability | The sulfone linkage is generally stable.[1] Thioether bonds formed from sulfone reactions are more stable than those from maleimide (B117702) reactions, especially in the presence of competing thiols.[1] |
Note: Specific quantitative data such as solubility in mg/mL and detailed stability studies are not consistently provided by suppliers and may need to be determined empirically.
Reactivity and Applications
This compound is a versatile crosslinker due to its two distinct reactive handles. The terminal carboxylic acid and the central sulfone group allow for orthogonal conjugation strategies.
Carboxylic Acid Reactivity
The terminal carboxylic acid can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on small molecule ligands. This reaction forms a stable amide bond. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
Sulfone Group Reactivity
The sulfone group acts as a Michael acceptor and can react with nucleophiles, most notably thiol groups from cysteine residues in proteins. This reaction forms a stable thioether linkage. The reaction of sulfones with thiols is generally slower than that of maleimides but results in a more stable conjugate that is less susceptible to retro-Michael addition.[4][5]
Primary Application: PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and hydrophilicity are critical for the proper formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) and for the overall pharmacokinetic properties of the PROTAC.[6]
Experimental Protocols
The following are general protocols for the conjugation of this compound. These may require optimization based on the specific molecules being conjugated.
Protocol for Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF (for dissolving the linker)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the linker.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Add the activated linker solution to the solution of the amine-containing molecule. A 1.5- to 10-fold molar excess of the activated linker to the amine is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.
-
Protocol for Thiol-Sulfone Conjugation
This protocol outlines the general steps for conjugating the sulfone group to a thiol-containing molecule.
Materials:
-
This compound conjugate (from the previous protocol, or a derivative with a different functional group at the other end)
-
Thiol-containing molecule (e.g., a protein with a free cysteine)
-
Reaction Buffer: Phosphate buffer, pH ~8.0-8.5
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the thiol is in the form of a disulfide bond, it may need to be reduced. Incubate the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the sulfone-containing linker to the thiol-containing molecule. A 5- to 20-fold molar excess of the linker is a typical starting point.
-
Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress should be monitored (e.g., by LC-MS or SDS-PAGE).
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted linker and other reagents.
-
Visualizations
Logical Relationship of this compound Reactivity
The following diagram illustrates the bifunctional nature of the linker and its orthogonal reactivity.
Caption: Orthogonal reactivity of this compound.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers in chemistry, biology, and pharmacology. Its defined structure, hydrophilic nature, and orthogonal reactive groups make it an excellent choice for constructing complex bioconjugates, with a particularly prominent role in the rapidly advancing field of targeted protein degradation via PROTACs. While the general reactivity of its functional groups is well-understood, empirical optimization of reaction conditions is crucial for achieving high yields and desired product purity in specific applications. This guide provides a solid foundation for the effective utilization of this powerful linker in innovative research and drug development endeavors.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Sulfone-Based Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfone-based bioconjugation has emerged as a powerful and versatile strategy in the fields of chemical biology, drug development, and materials science. Offering significant advantages over traditional bioconjugation methods, particularly in terms of stability, selectivity, and reaction efficiency, sulfone-based linkers are increasingly utilized in the construction of sophisticated biomolecular conjugates. This guide provides a comprehensive overview of the core principles, key technologies, and practical applications of sulfone-based bioconjugation, with a focus on providing actionable data and protocols for researchers in the field.
The limitations of conventional bioconjugation chemistries, such as maleimide-based approaches, which can suffer from instability in biological milieu, have driven the development of more robust alternatives.[1][2] Sulfone-based reagents, including sulfonyl fluorides, vinyl sulfones, and phenyloxadiazole sulfones, have risen to this challenge by forming highly stable covalent bonds with specific amino acid residues on proteins and other biomolecules.[3][4][5] This enhanced stability is particularly crucial for applications such as the development of antibody-drug conjugates (ADCs), where maintaining the integrity of the linker is paramount for therapeutic efficacy and safety.[6][7]
This technical guide will delve into the fundamental chemistry of various sulfone-based linkers, present quantitative data on their reactivity and stability, provide detailed experimental protocols for their implementation, and visualize key workflows and mechanisms to facilitate a deeper understanding of this important class of bioconjugation reagents.
Core Chemistries in Sulfone-Based Bioconjugation
The versatility of sulfone-based bioconjugation stems from the diverse reactivity of different sulfone-containing functional groups. The primary approaches involve sulfonyl fluorides, vinyl sulfones, and heteroaromatic sulfones, each with unique mechanisms and applications.
Sulfonyl Fluorides and SuFEx Chemistry
Sulfonyl fluorides (R-SO₂F) are electrophilic reagents that react with nucleophilic amino acid residues on proteins, such as lysine, tyrosine, and serine, to form stable sulfonamide or sulfonate ester linkages.[8] This reactivity is the foundation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful click chemistry platform for bioconjugation.[9][10] The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, with the fluoride ion acting as an excellent leaving group.[11]
The general mechanism for the reaction of a sulfonyl fluoride with a primary amine (e.g., the side chain of lysine) is depicted below:
Caption: Mechanism of protein amination with a sulfonyl fluoride.
Vinyl Sulfones
Vinyl sulfones are Michael acceptors that react selectively with thiol groups, primarily from cysteine residues, to form stable thioether bonds.[12][13] The electron-withdrawing sulfonyl group activates the vinyl moiety for nucleophilic attack by the thiolate anion.[14] This reaction is highly efficient under physiological conditions and the resulting thioether linkage is significantly more stable than the thiosuccinimide bond formed from maleimide-thiol reactions, which is prone to retro-Michael reactions and thiol exchange.[13]
The reaction mechanism of a vinyl sulfone with a cysteine residue is as follows:
Caption: Michael addition of a cysteine thiol to a vinyl sulfone.
Phenyloxadiazole Sulfones
Phenyloxadiazole sulfones are a class of heteroaromatic sulfones that have shown great promise for site-specific bioconjugation, particularly in the generation of stable antibody-drug conjugates.[3][4][15] These reagents exhibit high reactivity and selectivity towards cysteine residues, forming stable thioether linkages.[5] The phenyloxadiazole moiety enhances the stability of the resulting conjugate compared to traditional maleimide-based linkers.[3][4]
Quantitative Data on Sulfone-Based Bioconjugation
The following tables summarize key quantitative data for different sulfone-based bioconjugation reagents, providing a basis for comparison and selection for specific applications.
Table 1: Reaction Kinetics of Sulfone-Based Reagents with Thiols
| Reagent Class | Specific Reagent | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Heteroaromatic Sulfone | Nitro-substituted benzothiazole (B30560) sulfone | Cysteine | 1651 | [16] |
| Heteroaromatic Sulfone | 2-methylsulfonyl-1,3,4-oxadiazole 5-phenyl | GSH | 160 | [17] |
| Heteroaromatic Sulfone | 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole | GSH | 1200 | [17] |
| Heteroaromatic Sulfone | 1-phenyl 5-methylsulfonyl tetrazole | GSH | 4.3 | [17] |
| Heteroaromatic Sulfone | 2-Methysulfonylbenzothiazole (MSBT) | GSH | 0.23 | [17] |
| Vinyl Sulfone | Ethyl vinyl sulfone | Hexanethiol | ~7 times faster than hexyl acrylate | [14] |
| Sulfonyl Fluoride | N-benzylmaleimide (for comparison) | GSH | > 0.5 | [17] |
Table 2: Stability of Sulfone-Based Conjugates in Human Plasma
| Linker Type | Antibody Conjugate | Incubation Time | Remaining Conjugate (%) | Reference |
| Phenyloxadiazole Sulfone | HC-A114C THIOMAB | 1 month | ~90 | [3] |
| Maleimide | HC-A114C THIOMAB | 1 month | >50 | [3] |
| Phenyloxadiazole Sulfone | Fc-S396C THIOMAB | 72 hours | Significantly more stable than maleimide | [5] |
| Maleimide | Fc-S396C THIOMAB | 72 hours | ~20 | [3] |
| Phenyloxadiazole Sulfone | anti-ROR1 scFv-Fc-Sec | 24 hours | Stable | [3] |
| Maleimide | anti-ROR1 scFv-Fc-Sec | 4 hours | Majority transferred to albumin | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in sulfone-based bioconjugation.
Protocol 1: General Procedure for Protein Labeling with a Sulfonyl Fluoride Probe
This protocol outlines a general method for covalently modifying a protein with a sulfonyl fluoride probe, followed by analysis.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4-8.0)
-
Sulfonyl fluoride probe stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system for analysis
Procedure:
-
Protein Preparation: Prepare the target protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Probe Addition: Add the sulfonyl fluoride probe from the stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is below 5% (v/v) to prevent protein denaturation.[11]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-24 hours). The optimal time should be determined empirically.[11]
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a high concentration of a primary amine, such as Tris-HCl.[11]
-
Analysis: Analyze the reaction mixture by LC-MS to confirm conjugation. Deconvolute the mass spectrum to determine the mass of the modified protein.[18]
Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates
This protocol describes a method to assess the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Human or other species plasma
-
Protein A magnetic beads
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[1][6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and up to 7 days).[1]
-
ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A magnetic beads.[1]
-
Analysis: Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the released payload.[1][19]
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.[1]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in sulfone-based bioconjugation.
Antibody-Drug Conjugate (ADC) Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.[2][20][21][22][23]
Experimental Workflow for ADC Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of an ADC using a sulfone-based linker.[24][25][26][]
Conclusion
Sulfone-based bioconjugation offers a robust and reliable set of tools for the construction of stable and well-defined biomolecular conjugates. The superior stability of the resulting linkages, particularly in the context of ADCs, addresses a critical limitation of earlier bioconjugation methods. With a growing understanding of the reaction kinetics and the development of novel sulfone-based reagents, the applications of this chemistry are poised to expand further, driving innovation in drug delivery, diagnostics, and fundamental biological research. This guide provides a foundational resource for researchers and professionals seeking to leverage the power of sulfone-based bioconjugation in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 13. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific" by Guillaume Dewaele-Le Roi [academicworks.cuny.edu]
- 16. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 22. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. abzena.com [abzena.com]
- 26. Collection - AntibodyâDrug Conjugate Synthesis Using Continuous Flow Microreactor Technology - Organic Process Research & Development - Figshare [acs.figshare.com]
The Solubility Solution: A Technical Guide to PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The challenge of poor aqueous solubility is a significant hurdle in the development of new therapeutics, often leading to diminished bioavailability and suboptimal efficacy. Polyethylene glycol (PEG) linkers have emerged as a powerful and versatile tool to address this issue. By covalently attaching hydrophilic PEG chains to a drug molecule, a process known as PEGylation, the resulting conjugate often exhibits dramatically improved solubility and other favorable pharmacokinetic properties. This guide provides an in-depth technical overview of the benefits of using PEG linkers for solubility enhancement, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Fundamental Principle: How PEG Linkers Enhance Solubility
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). Its high water solubility stems from the ability of the ether oxygen atoms to form hydrogen bonds with water molecules. When a hydrophobic drug is conjugated with a PEG linker, the PEG chain effectively creates a hydrophilic "shell" or a hydration shell around the drug molecule. This steric shielding prevents the hydrophobic drug molecules from aggregating in aqueous environments, thereby increasing their solubility.[1][2] The overall solubility of the PEG-drug conjugate is influenced by several factors, including the molecular weight and structure (linear or branched) of the PEG linker.[3][4]
Quantitative Impact of PEGylation on Drug Solubility
The use of PEG linkers can lead to a substantial increase in the aqueous solubility of poorly soluble drugs. The following tables summarize the quantitative improvements in solubility for several model compounds.
Table 1: Solubility Enhancement of Simvastatin (B1681759) with PEG Solid Dispersions
| Carrier | Drug:Carrier Ratio | Saturated Solubility (µg/mL) | Fold Increase vs. Intact Drug |
| Intact Simvastatin | - | 8.74 | 1.0 |
| PEG 12000 | 1:7 | 24.83 | ~2.8 |
| Data extracted from a study on solid dispersions of simvastatin.[5][6] |
Table 2: Solubility Enhancement of Silybin (B1146174) with PEGylated Dendrimers and PEG Solutions
| PEG Formulation | Fold Increase in Solubility |
| PEGylated PAMAM-G4 dendrimers (2.0 kDa chains) | 5-fold |
| Aqueous PEG 6,000 solution | Increases with PEG concentration and temperature |
| Data from studies on PEGylated dendrimers and aqueous PEG solutions.[7][8][9] |
Table 3: Solubility Enhancement of Curcumin (B1669340) with PEG Formulations
| PEG Formulation | Fold Increase in Solubility |
| PEG/chitosan-gelatin nanoparticles | Up to 2000-fold |
| PEG 6000 and PEG 4000 (Hot Melt Extrusion) | ~180 to 220-fold and ~150 to 180-fold, respectively |
| Data from studies on various curcumin formulations.[1][10][11] |
Experimental Protocols
Synthesis of a PEG-Drug Conjugate via NHS Ester Chemistry
This protocol outlines a general procedure for the covalent attachment of an amine-containing drug to an NHS-activated PEG linker.
Materials:
-
Amine-containing hydrophobic drug
-
PEG-NHS Ester (e.g., mPEG-succinimidyl carboxyl methyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis membrane or size-exclusion chromatography column for purification
-
Lyophilizer
Procedure:
-
Drug Dissolution: Dissolve the amine-containing drug in a minimal amount of anhydrous DMF or DMSO.
-
PEG-NHS Ester Dissolution: Immediately before use, dissolve the PEG-NHS ester in the same anhydrous solvent. The NHS ester is susceptible to hydrolysis, so it should be used promptly after dissolution.[12][13]
-
Reaction Setup: In a clean, dry reaction vessel, add the dissolved drug solution.
-
Conjugation Reaction: Slowly add the PEG-NHS ester solution to the drug solution with gentle stirring. A typical molar excess of PEG-NHS ester to the drug is 1.2 to 5-fold, but this should be optimized for each specific reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique such as HPLC or TLC.
-
Quenching: Add a small amount of quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEG-drug conjugate from unreacted drug and PEG linker using dialysis against a suitable buffer or by size-exclusion chromatography.[]
-
Lyophilization: Lyophilize the purified conjugate to obtain a dry powder.
-
Characterization: Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to confirm successful conjugation and purity.
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.[15][16][17]
Materials:
-
PEG-drug conjugate (or any test compound)
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid PEG-drug conjugate to a glass vial. The excess solid should be visible.
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the vial for 24-48 hours to ensure equilibrium is reached.[18]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.
High-Throughput Solubility Screening by Nephelometry
Nephelometry is a rapid method for assessing the kinetic solubility of compounds by measuring light scattering from precipitated particles.[3][19][20]
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mM stock solutions)
-
Aqueous buffer of desired pH
-
96-well or 384-well microplates
-
Automated liquid handler (optional but recommended for high throughput)
-
Microplate nephelometer
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution of the test compound to the buffer in the wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation and Mixing: Mix the plate gently and incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Nephelometry Measurement: Measure the light scattering of each well using a microplate nephelometer.
-
Data Analysis: The intensity of the scattered light is proportional to the amount of precipitated compound. By comparing the scattering to that of known soluble and insoluble compounds, the kinetic solubility can be estimated.
Visualizing Key Processes and Concepts
The Mechanism of Solubility Enhancement
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The effect of PEG molecular weights on dissolution behavior of simvastatin in solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of silybin in aqueous poly(ethylene glycol) solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. enamine.net [enamine.net]
- 19. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. | Sigma-Aldrich [sigmaaldrich.com]
- 20. rheolution.com [rheolution.com]
An In-Depth Technical Guide on PEG-Based Linkers for Targeted Protein Degradation: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research specifically utilizing m-PEG3-Sulfone-PEG3-acid as a PROTAC® linker, this guide will use the well-characterized Bruton's Tyrosine Kinase (BTK) degrader, MT-802 , as a representative example of a PROTAC employing a polyethylene (B3416737) glycol (PEG)-based linker. The principles, experimental workflows, and data analysis demonstrated here are broadly applicable to the study of other PEG-linked degraders, including those with sulfone moieties.
Introduction to Targeted Protein Degradation (TPD) and the Role of Linkers
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD technologies, such as Proteolysis Targeting Chimeras (PROTACs), lead to the complete removal of the target protein.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[3]
PEG-based linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and the ease with which their length can be modified to optimize the geometry of the ternary complex.[3][4] The inclusion of a sulfone group within the PEG chain can further modulate the linker's properties, though specific data on this compound in the public domain is scarce.
The PROTAC-Mediated Degradation Pathway
The mechanism of action for a PROTAC involves a catalytic cycle where one molecule of the PROTAC can induce the degradation of multiple protein targets. This process is initiated by the formation of a ternary complex, leading to the ubiquitination of the target protein and its recognition by the proteasome for degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Case Study: MT-802, a PEG-Linked BTK Degrader
MT-802 is a potent and selective PROTAC that targets Bruton's Tyrosine Kinase (BTK) for degradation by recruiting the E3 ligase Cereblon (CRBN).[1][5][6] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.[4][7] MT-802 is particularly notable for its ability to degrade both wild-type BTK and the C481S mutant, which confers resistance to the covalent inhibitor ibrutinib.[5][6]
The structure of MT-802 features a ligand for BTK and a ligand for CRBN connected by a polyethylene glycol (PEG) linker.[1][4]
Quantitative Data for MT-802
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the key performance metrics for MT-802 from published studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (Wild-Type BTK) | NAMALWA | 14.6 nM | [6] |
| DC50 (C481S Mutant BTK) | XLA Cells | 14.9 nM | [6] |
| Dmax | NAMALWA | >99% | [5] |
| Time to 50% Degradation | - | ~50 minutes | [5] |
Table 1: Degradation efficiency of MT-802.
| Parameter | Target | Value (IC50) | Assay Type | Reference |
| Binding Affinity | BTK | 18.11 nM | TR-FRET | [6] |
| Binding Affinity | CRBN | 1.258 µM | TR-FRET | [6] |
Table 2: Binding affinities of MT-802.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a BTK-targeting PROTAC like MT-802.
Western Blot for BTK Degradation
This protocol is for quantifying the reduction in BTK protein levels in a cell line (e.g., NAMALWA) after treatment with the PROTAC.
Materials:
-
NAMALWA cells
-
RPMI-1640 medium with 10% FBS
-
PROTAC (e.g., MT-802) stock solution in DMSO
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-GAPDH or anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed NAMALWA cells in 6-well plates. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or Actin). Calculate DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant human E1, E2 (e.g., UBE2D2), and E3 ligase complex (e.g., DDB1-CRBN)
-
Recombinant human BTK protein
-
Human recombinant ubiquitin
-
ATP
-
PROTAC stock solution in DMSO
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-BTK antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and BTK protein.
-
Initiate Reaction: Add the PROTAC to the reaction mixture. For a negative control, add DMSO.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an anti-BTK antibody. The appearance of higher molecular weight bands or a smear above the unmodified BTK band indicates polyubiquitination.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips
-
Recombinant E3 ligase (e.g., CRBN)
-
Recombinant BTK protein
-
PROTAC
-
SPR running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of BTK protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. A BTK-degrading PROTAC effectively shuts down this entire signaling cascade.
Caption: Simplified BTK signaling pathway and the point of intervention by a BTK PROTAC.
General Experimental Workflow for PROTAC Characterization
The development and characterization of a novel PROTAC follows a logical progression of experiments, from initial biochemical validation to cellular efficacy studies.
Caption: A typical experimental workflow for the characterization of a novel PROTAC.
Conclusion
The strategic design of linkers is paramount to the success of targeted protein degradation technologies. While specific data on this compound remains elusive in peer-reviewed literature, the principles of using PEG-based linkers are well-established, as exemplified by the BTK degrader MT-802. The methodologies and workflows presented in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of action of their own PEG-linked PROTACs, paving the way for the development of novel therapeutics.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional linkers are critical components in modern therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These molecular bridges connect a targeting moiety (an antibody or a small molecule ligand) to a functional warhead (a cytotoxic drug or an E3 ligase ligand). The design and chemical properties of the linker profoundly influence the stability, efficacy, pharmacokinetic properties, and overall success of the therapeutic agent.[1][2][3] This guide provides a detailed exploration of the core principles of bifunctional linkers, their application in ADCs and PROTACs, key experimental protocols for their evaluation, and quantitative data to inform rational design.
Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells.[4] The linker in an ADC connects a monoclonal antibody (mAb) to a cytotoxic payload. Its primary roles are to ensure stability in systemic circulation to prevent premature drug release and to facilitate efficient payload liberation at the tumor site.[2][5]
Types of ADC Linkers
ADC linkers are broadly categorized as cleavable and non-cleavable.[6][7]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[8][9] This targeted release can lead to a "bystander effect," where the released payload can kill neighboring cancer cells that may not express the target antigen.[8]
-
Acid-Sensitive Linkers: These linkers, such as those containing hydrazone bonds, are hydrolyzed in the low pH environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[6][7]
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for proteases like cathepsin B, which are overexpressed in tumor cells.[6][7]
-
Redox-Sensitive Linkers: These contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[9]
-
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[6][7] This approach generally offers greater plasma stability and may reduce off-target toxicity.[8][9]
Mechanism of Action of ADCs
The general mechanism of action for an ADC involves several key steps, from binding to the target cell to the ultimate release of the cytotoxic payload.[7][10]
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Data Presentation: ADC Linker Stability
The stability of the linker is a critical parameter for the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity, while insufficient release at the target site can reduce therapeutic efficacy.
| Linker Type | Representative Linker | Cleavage Mechanism | Plasma Half-life (pH 7.4) | Reference |
| Cleavable | ||||
| Acid-Sensitive | Hydrazone | pH-dependent hydrolysis | ~183 hours | [11] |
| Protease-Sensitive | Valine-Citrulline (VC) | Cathepsin B cleavage | Stable | [12][13] |
| Redox-Sensitive | Disulfide | Glutathione reduction | Variable, dependent on steric hindrance | [9] |
| Non-Cleavable | ||||
| Thioether | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Antibody degradation | Highly Stable | [7] |
Bifunctional Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system (UPS).[3][14] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[14]
Types of PROTAC Linkers
The linker in a PROTAC is not merely a spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[15]
-
Flexible Linkers: The most common types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[15] These are synthetically accessible and allow for conformational flexibility, which can be advantageous for enabling the formation of the ternary complex.[15][16] However, excessive flexibility can sometimes be detrimental.
-
Rigid Linkers: To reduce conformational entropy and potentially improve ternary complex stability, more rigid linkers incorporating structures like piperazine/piperidines, alkynes, and triazoles are increasingly being used.[15][16]
-
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and compositions for efficient optimization.[13][15]
PROTAC Signaling Pathway
The mechanism of PROTAC-induced protein degradation involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.[3][14][17]
Caption: PROTAC-mediated degradation of a target protein.
Data Presentation: Impact of Linker on PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The linker plays a pivotal role in determining these parameters.
| Linker Class | Target Protein | E3 Ligase | Representative Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether Chains | 1-40 | >85 | [18] |
| Alkyl/Ether | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 16-atom alkyl linker | Optimum | >90 | [19] |
| PEG | Bromodomain-containing protein 4 (BRD4) | CRBN | PEG-based | ~10-100 | >90 | [20] |
| Rigid | Histone Deacetylase 3 (HDAC3) | VHL | Benzamide-based | 440 | 77 | [21] |
| Photoswitchable | BRD4 | VHL | ortho-F4-azobenzene | Switchable | >80 | [22] |
Note: Direct comparison across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Experimental Protocols
Evaluating the performance of bifunctional linkers requires a suite of robust biochemical and cellular assays.
Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[5][8]
Materials:
-
Cell line expressing the protein of interest (POI).
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
6-well plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[5]
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.[5]
Caption: Experimental workflow for Western blot analysis of PROTAC-induced degradation.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify and quantify the engagement of a drug with its target protein in a cellular environment, based on ligand-induced thermal stabilization.[15][23]
Materials:
-
Cell line of interest.
-
Compound (PROTAC or ligand) and vehicle control (DMSO).
-
PBS.
-
PCR tubes or plates.
-
Thermal cycler or heating blocks.
-
Lysis buffer with protease inhibitors.
-
Western blot analysis materials (as in 3.1).
Procedure:
-
Cell Treatment: Treat cultured cells with the compound or vehicle at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step to room temperature.[23]
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point by Western blot.
-
Data Interpretation: A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of the compound indicates target engagement.[15]
Protocol: LC-MS/MS for ADC Linker Stability in Plasma
This method quantifies the premature release of the cytotoxic payload from an ADC in plasma.[4][9][24]
Materials:
-
ADC of interest.
-
Control plasma (e.g., human, mouse).
-
Organic solvent (e.g., acetonitrile) for protein precipitation.
-
Centrifuge.
-
LC-MS/MS system.
-
Analytical column (e.g., C18).
-
Standard of the free payload for calibration curve.
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect samples at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Preparation:
-
Protein Precipitation: Add cold acetonitrile (B52724) to the plasma samples to precipitate proteins, including the ADC.[9]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[9]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the free payload from other small molecules using a suitable chromatographic gradient.
-
Detect and quantify the free payload using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[4]
-
-
Data Analysis: Quantify the amount of free payload at each time point by comparing its signal to a standard curve prepared with known concentrations of the payload. Calculate the rate of payload release to determine the linker's stability.[9]
Conclusion
Bifunctional linkers are a cornerstone of modern drug discovery, enabling the development of highly targeted and potent therapeutics like ADCs and PROTACs. The rational design of these linkers, balancing properties such as stability, cleavability, length, and flexibility, is paramount to achieving optimal therapeutic outcomes. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to effectively evaluate and optimize bifunctional linkers, thereby accelerating the development of the next generation of precision medicines.
References
- 1. books.rsc.org [books.rsc.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. benchchem.com [benchchem.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Characteristics of Sulfone-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of sulfone-polyethylene glycol (PEG) linkers, invaluable tools in the fields of bioconjugation and drug development. Particular focus is placed on their use in creating stable and homogenous antibody-drug conjugates (ADCs).
Introduction to Sulfone-PEG Linkers
Sulfone-PEG linkers are a class of chemical crosslinkers that combine the reactivity of a sulfone group with the beneficial properties of a polyethylene (B3416737) glycol (PEG) chain. The sulfone moiety, typically in the form of a vinyl sulfone or a bis-sulfone, serves as a reactive handle for covalent modification of biomolecules. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[1][2] These linkers have gained prominence as a superior alternative to traditional maleimide-based linkers for site-specific bioconjugation, particularly in the development of next-generation ADCs.[3][4]
Core Chemical Characteristics
The utility of sulfone-PEG linkers stems from their unique reactivity and the stability of the conjugates they form.
Reactivity and Selectivity
Sulfone-based linkers are highly reactive towards nucleophilic groups, with a pronounced selectivity for thiol groups found in cysteine residues.[5][6]
-
Vinyl Sulfone-PEG (VS-PEG): This type of linker is highly selective for reaction with sulfhydryl groups over amino groups at neutral or slightly basic pH. The reaction with cysteine thiols is rapid and selective at a pH range of 7-9.[6] While reactions with lysine (B10760008) residues can occur, they are significantly slower and generally require a higher pH (e.g., pH 9.3).[6]
-
Bis-sulfone PEG: These reagents are highly reactive bis-alkylation agents that can readily react with two cysteine thiols. This property is particularly useful for re-bridging disulfide bonds in proteins like antibodies after mild reduction.[1][7] This "disulfide re-bridging" maintains the protein's tertiary structure and results in homogenous conjugates.[1] Bis-sulfone linkers can also react with the imidazole (B134444) groups of histidine residues, especially in poly-histidine tags.[8]
The general mechanism for the reaction of a bis-sulfone with reduced disulfide bonds involves a sequential, interactive bis-alkylation, forming a stable three-carbon bridge.[1]
Stability of Sulfone-PEG Conjugates
A key advantage of sulfone-PEG linkers is the exceptional stability of the resulting thioether bond compared to the adducts formed with maleimide-based linkers. Maleimide-thiol linkages are susceptible to a retro-Michael reaction, leading to deconjugation and potential cross-reactivity with other thiols in biological environments like glutathione (B108866) and albumin.[4][5] Sulfone-based conjugates, on the other hand, form more stable thioether bonds that are resistant to such exchange reactions.[3]
Quantitative Data on Sulfone-PEG Linkers
The following tables summarize key quantitative data related to the performance of sulfone-PEG linkers in bioconjugation.
| Parameter | Sulfone-PEG Linker | Maleimide-PEG Linker | Reference |
| Conjugate Stability (in presence of 1 mM GSH at 37°C for 7 days) | >90% conjugation retained | <70% conjugation retained | [5][9] |
| Conjugate Stability in Human Plasma | Half-life doubled relative to maleimide (B117702) conjugate | Prone to thioether exchange with albumin | [3] |
| Conjugate Stability (Fc-S396C THIOMAB in human plasma) | Significantly more stable than maleimide conjugate | Less stable | [3] |
| Conjugate Stability (HC-A114C THIOMAB in human plasma over 1 month) | ~90% conjugate retained | >50% label loss | [10] |
Table 1: Comparative Stability of Sulfone-PEG and Maleimide-PEG Conjugates
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) for ADCs (Bis-sulfone re-bridging) | Homogenous DAR of 4 | [1][11] |
| Conversion Efficiency to DAR 4 ADC | 78% | [12] |
| Conjugation Efficiency (Mono-sulfone-PEG with αAla19Cys hemoglobin) | >80% | [4][9] |
| Reactivity with Cysteine (pH 7-9) | Rapid and selective | [6] |
| Reactivity with Lysine (pH 9.3) | Slow, essentially complete after 100 hours | [6] |
Table 2: Quantitative Performance Metrics of Sulfone-PEG Linkers
Experimental Protocols
This section provides representative methodologies for the synthesis and application of sulfone-PEG linkers.
Synthesis of an α,β-unsaturated-β′-mono-sulfone Functionalized PEG Reagent
This protocol is based on the synthesis of a bis-thiol alkylating PEG reagent from 4-acetyl benzoic acid.[13]
-
Step 1: Synthesis of Intermediate I: 4-acetyl benzoic acid is reacted with the appropriate reagents to introduce the first part of the sulfone moiety.
-
Step 2: Synthesis of Intermediate II: The product from Step 1 is further modified to create the α,β-unsaturated system.
-
Step 3: Introduction of the Second Sulfone Group: The intermediate from Step 2 is reacted to form the bis-sulfone precursor.
-
Step 4: PEGylation: The bis-sulfone precursor is reacted with an amine-terminated PEG to attach the polyethylene glycol chain.
-
Step 5: Final Modification: The terminal group of the PEG chain can be further modified, for example, by creating an NHS ester for reaction with amines.
Note: For detailed reagents and reaction conditions, please refer to the cited literature.
General Protocol for Antibody Conjugation via Disulfide Re-bridging
This protocol outlines the general steps for creating an antibody-drug conjugate using a bis-sulfone-PEG linker.
-
Disulfide Bond Reduction:
-
Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) in a 10-20 molar excess.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation to reduce the interchain disulfide bonds.[14]
-
-
Removal of Reducing Agent:
-
Remove the excess reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer. This step is crucial to prevent interference with the subsequent conjugation reaction.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the bis-sulfone-PEG linker (e.g., 10 mM in anhydrous DMSO) immediately before use.
-
Add a 5-10 fold molar excess of the bis-sulfone-PEG linker solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted linker using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the purified antibody conjugate using a protein concentration assay (e.g., BCA assay).
-
-
Characterization:
Visualizations of Key Processes
The following diagrams illustrate the core concepts discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEGylation of Octreotide Using an α,β-unsaturated-β'-mono-sulfone Functionalized PEG Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-Sulfone-PEG3-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is designed for professionals in the fields of chemistry, biology, and pharmacology who are engaged in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the linker's physicochemical properties, its mechanism of action in bioconjugation, and provides detailed experimental protocols for its application.
Core Properties and Specifications
This compound is a discrete PEG (dPEG®) linker, meaning it has a precisely defined structure and molecular weight. This monodispersity is crucial for the synthesis of highly pure and characterizable bioconjugates, a critical aspect in drug development.
| Property | Value |
| CAS Number | 1919045-04-7 |
| Molecular Weight | 416.48 g/mol |
| Molecular Formula | C₁₆H₃₂O₁₀S |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water and most organic solvents |
Mechanism of Action and Applications
This compound is a bifunctional molecule designed for the sequential and specific conjugation of two different molecular entities. It features a terminal carboxylic acid and a sulfone group, separated by a flexible and hydrophilic PEG3 spacer.
Its primary application is in the construction of PROTACs . PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The key attributes of this compound in this context are:
-
Hydrophilicity : The PEG spacer enhances the aqueous solubility of the entire PROTAC molecule, which can improve its pharmacokinetic properties.[1][2][3][][5]
-
Flexibility and Length : The length and flexibility of the PEG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3]
-
Orthogonal Reactivity : The two terminal functional groups, carboxylic acid and sulfone, exhibit different reactivities, allowing for a controlled, stepwise synthesis of the PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The signaling pathway initiated by a PROTAC molecule is a cornerstone of targeted protein degradation. The following diagram illustrates this process.
References
An In-depth Technical Guide to Thiol-Reactive Chemical Groups for Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of biomolecules is a cornerstone of modern chemical biology, drug development, and diagnostics. Among the various functional groups amenable to targeted chemical ligation, the thiol (sulfhydryl) group of cysteine residues in proteins and peptides stands out due to its unique nucleophilicity and relatively low abundance. This allows for site-specific bioconjugation, enabling the creation of precisely engineered antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with enhanced therapeutic properties. This guide provides a comprehensive overview of the most common thiol-reactive chemical groups, detailing their reaction mechanisms, quantitative reactivity and stability data, experimental protocols, and their roles in modulating key signaling pathways.
Core Thiol-Reactive Chemical Groups: A Comparative Overview
A variety of electrophilic functional groups have been developed to react with the nucleophilic thiol of cysteine. The choice of a particular group depends on the desired stability of the resulting conjugate, the pH and buffer conditions of the reaction, and the overall goals of the bioconjugation. The most widely used thiol-reactive moieties are maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones.
Reaction Mechanisms
The reactivity of these groups with thiols is governed by distinct chemical mechanisms, primarily Michael addition and nucleophilic substitution.
Maleimides react with thiols via a Michael addition, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1]
Haloacetyls , such as iodoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction, resulting in a very stable thioether linkage.[2][3]
Pyridyl disulfides undergo a thiol-disulfide exchange reaction with free thiols, forming a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents.[4]
Vinyl sulfones also react with thiols via a Michael-type addition, leading to the formation of a highly stable thioether bond.[5][6]
Quantitative Data on Thiol-Reactive Groups
The efficiency and stability of bioconjugation are critical for the performance of the final product. The following tables summarize key quantitative data for the four major thiol-reactive groups.
Table 1: Reaction Kinetics of Thiol-Reactive Groups
| Chemical Group | Typical Thiol Substrate | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Maleimide | Cysteine | 7.0 | ~10³ | [1] |
| Iodoacetamide | Cysteine | 7.0 | ~10² | [7] |
| Pyridyl Disulfide | Glutathione | 7.0 | 0.1 - 10 | [8] |
| Vinyl Sulfone | Glutathione | 7.5 | ~0.001 (pseudo-first order min⁻¹) | [9][10][11] |
Note: Rate constants can vary significantly depending on the specific reactants, buffer conditions, and temperature.
Table 2: Stability of Thiol Adducts
| Chemical Group | Bond Type | Stability Characteristic | Half-life (t₁/₂) | Reference(s) |
| Maleimide | Thioether (succinimidyl) | Susceptible to retro-Michael reaction and hydrolysis. Hydrolysis of the succinimide (B58015) ring increases stability. | 20 - 80 hours (in presence of glutathione) | [12][13] |
| Haloacetamide | Thioether | Highly stable and considered irreversible. | Very long | [3] |
| Pyridyl Disulfide | Disulfide | Reversible; cleavable by reducing agents. | Minutes to hours (in reducing environments) | [13] |
| Vinyl Sulfone | Thioether | Highly stable and hydrolytically stable. | Very long | [6] |
Signaling Pathways Modulated by Thiol Reactivity
The reversible oxidation of cysteine thiols is a key mechanism in cellular signaling. Thiol-reactive compounds can be used to probe and modulate these pathways.
The Keap1-Nrf2 Pathway: A Master Regulator of Redox Homeostasis
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the sensor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles and reactive oxygen species (ROS) modify reactive cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the expression of antioxidant and detoxification genes.[14][15][16]
Redox Regulation of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases (PTPs) are key regulators of signal transduction pathways. The catalytic cysteine residue in the active site of PTPs is highly susceptible to oxidation by ROS. Reversible oxidation to a sulfenic acid (-SOH) intermediate inactivates the enzyme. This inactivation can be reversed by cellular reductants like thioredoxin. This redox regulation of PTPs is crucial for modulating signaling cascades initiated by growth factors and cytokines.[17][18][19]
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are general protocols for labeling proteins with maleimides and haloacetyls, followed by more specific guidance for pyridyl disulfides and vinyl sulfones.
General Experimental Workflow
Protocol 1: Protein Labeling with Maleimides
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, pH 6.5-7.5). Avoid buffers containing thiols.
-
Maleimide-functionalized probe (e.g., fluorescent dye, biotin).
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP) if disulfide reduction is needed.
-
Quenching solution (e.g., 1 M β-mercaptoethanol or N-acetylcysteine).
-
Desalting column for buffer exchange and purification.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.
-
Probe Preparation: Dissolve the maleimide probe in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide probe stock solution to the protein solution with gentle stirring. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Purification: Remove excess probe and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength.
Protocol 2: Protein Labeling with Haloacetyls (Iodoacetamides)
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., phosphate, HEPES, pH 7.0-8.5).
-
Iodoacetamide-functionalized probe.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., DTT) if disulfide reduction is needed.
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol).
-
Desalting column.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds with DTT. Crucially, DTT must be completely removed before adding the iodoacetamide probe.
-
Buffer Exchange: Thoroughly remove the reducing agent using a desalting column equilibrated with the reaction buffer.
-
Probe Preparation: Prepare a fresh stock solution of the iodoacetamide probe in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the iodoacetamide probe to the protein solution. Incubate for 2 hours at room temperature in the dark to prevent the formation of free iodine.
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the conjugate as described for maleimides.
-
Characterization: Determine the DOL as described above.
Protocol 3: Protein Labeling with Pyridyl Disulfides
Materials:
-
Protein solution in a buffer over a broad pH range (e.g., PBS, pH 7.2).
-
Pyridyl disulfide reagent (e.g., SPDP).
-
DMSO or DMF.
-
Desalting column.
Procedure:
-
Protein and Reagent Preparation: Prepare solutions of the protein and the pyridyl disulfide reagent in the appropriate buffer.
-
Labeling Reaction: Mix the protein and a molar excess of the pyridyl disulfide reagent. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[20] The reaction is typically complete within 30-60 minutes.
-
Purification: Remove excess reagent and the pyridine-2-thione byproduct by size-exclusion chromatography.
Protocol 4: Protein Labeling with Vinyl Sulfones
Materials:
-
Protein solution in a buffer at neutral to slightly alkaline pH (e.g., PBS, pH 7.2-8.0).
-
Vinyl sulfone-functionalized probe.
-
Water-miscible organic solvent (e.g., DMSO or DMF).
-
Reducing agent (e.g., TCEP) if necessary.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system.
Procedure:
-
Protein Preparation: If required, reduce disulfide bonds with TCEP and subsequently remove the reducing agent.
-
Labeling Reaction: Add a 5-20 fold molar excess of the vinyl sulfone reagent to the protein solution. The reaction may be slower than with maleimides and can be incubated for 2-24 hours at room temperature or 37°C.[5]
-
Quenching: Add a molar excess of a small molecule thiol to quench unreacted vinyl sulfone.
-
Purification: Purify the conjugate using standard methods like size-exclusion chromatography.
-
Characterization: Analyze the conjugate to determine the degree of labeling.
Conclusion
Thiol-reactive chemical groups are indispensable tools for the site-specific modification of proteins and other biomolecules. The choice between maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones depends on the specific application, with key considerations being the desired stability of the resulting linkage and the reaction conditions. Maleimides offer a good balance of reactivity and specificity, while haloacetyls and vinyl sulfones form highly stable bonds. Pyridyl disulfides are unique in their ability to form reversible disulfide linkages, which is advantageous for applications requiring cleavable conjugates. A thorough understanding of the reaction mechanisms, kinetics, and stability of these reagents, coupled with optimized experimental protocols, will enable researchers to harness the full potential of thiol-reactive chemistry in their scientific endeavors.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sfrbm.org [sfrbm.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo formation and stability of engineered disulfide bonds in subtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redox regulation of protein tyrosine phosphatases: structural and chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redox regulation of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Site-Specific Cysteine Conjugation using m-PEG3-Sulfone-PEG3-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the precise attachment of payloads such as drugs, imaging agents, or nanoparticles to biomolecules. The sulfhydryl group of cysteine residues is an ideal target for such modifications due to its high nucleophilicity and relatively low abundance in proteins, which allows for controlled and specific labeling.[1][2][3]
Vinyl sulfones have emerged as a superior class of reagents for cysteine modification, reacting via a Michael-type addition to form a stable, irreversible thioether linkage.[4] This chemistry offers a significant advantage over traditional maleimide-based conjugation, which can suffer from instability and retro-Michael addition, leading to conjugate dissociation.[4][5][6] The m-PEG3-Sulfone-PEG3-acid linker is a heterobifunctional reagent that leverages this robust vinyl sulfone chemistry. It features a sulfone group for covalent attachment to cysteine residues and a terminal carboxylic acid for subsequent coupling to other molecules of interest. The discrete polyethylene (B3416737) glycol (PEG) chains enhance water solubility, reduce aggregation, and improve the pharmacokinetic properties of the final conjugate.[7][8]
This document provides a detailed protocol for the conjugation of this compound to cysteine residues on a model protein or antibody.
Principle of the Reaction
The conjugation of this compound to a cysteine residue proceeds through a chemoselective Michael addition reaction. The electron-withdrawing sulfonyl group activates the adjacent vinyl group, making it a potent Michael acceptor. The nucleophilic thiol group of a cysteine residue attacks the vinyl group, resulting in the formation of a highly stable and irreversible thioether bond.[4] This reaction is highly selective for cysteine residues, particularly under mild pH conditions where the more nucleophilic thiolate anion is present.[3][4]
Figure 1. Reaction mechanism of this compound with a protein cysteine residue.
Materials and Reagents
-
Protein/Antibody: Cysteine-containing protein or antibody (e.g., a THIOMAB™) at a concentration of 1-10 mg/mL.
-
This compound: (e.g., from MedchemExpress, BroadPharm).
-
Reduction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or similar non-amine, non-thiol containing buffer, pH 7.0-7.5.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Quenching Reagent: N-acetyl-L-cysteine (100 mM in water).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific protein and linker characteristics.
Preparation of Reagents
-
Protein Solution: Prepare the protein/antibody in the chosen conjugation buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines (like Tris), perform a buffer exchange into PBS.
-
Linker Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM. This solution should be prepared fresh before use.
Reduction of Protein Disulfide Bonds (if necessary)
For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
Remove excess TCEP immediately using a desalting column (e.g., G-25) pre-equilibrated with conjugation buffer. The removal of the reducing agent is critical to prevent it from reacting with the sulfone linker.
Conjugation Reaction
-
To the solution of the reduced (or naturally free-thiol containing) protein, add the this compound stock solution to achieve a final molar excess of 5-20 fold over the protein. The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) to prevent protein denaturation.[4]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.[4][9] Reaction times and temperatures may need optimization; progress can be monitored by LC-MS.
-
Quenching: After the desired incubation period, quench any unreacted sulfone linker by adding a 5-fold molar excess of N-acetyl-L-cysteine relative to the initial amount of linker. Incubate for 30 minutes.
Purification of the Conjugate
-
Remove the excess linker and quenching reagent by performing a buffer exchange using a desalting column, dialysis, or TFF.
-
The purified conjugate should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentrate the final conjugate to the desired concentration using an appropriate centrifugal filter unit.
Characterization
-
Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm (A280).
-
Drug-to-Antibody Ratio (DAR): The degree of labeling can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Purity and Aggregation: Analyze the purity of the conjugate and assess for aggregation using Size-Exclusion Chromatography (SEC-HPLC).
Figure 2. General experimental workflow for cysteine conjugation.
Data Presentation
The efficiency and stability of the conjugation are critical parameters. Sulfone-based linkers generally offer high stability compared to maleimide-based linkers.[4][5][9][10]
| Parameter | Maleimide (B117702) Linker | Sulfone Linker | Reference |
| Reaction Rate | Fast (minutes to hours) | Moderate (hours) | [9] |
| Conjugate Stability | Prone to retro-Michael addition and thiol exchange | Highly stable, irreversible thioether bond | [4][5] |
| Plasma Stability (% Conjugate Remaining) | ~50% after 1 month (at labile sites) | >90% after 1 month (at labile sites) | [9] |
| Selectivity | High for thiols, but can react with amines at high pH | Highly selective for thiols under mild conditions | [3][4][9] |
Table 1: Comparison of key performance parameters between maleimide and sulfone linkers for cysteine conjugation. Data is compiled from studies on similar linker chemistries.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfides. | Increase TCEP concentration or incubation time. Ensure rapid TCEP removal. |
| Insufficient molar excess of linker. | Increase the molar ratio of linker to protein. | |
| Suboptimal pH. | Optimize conjugation buffer pH between 7.0 and 8.0 to favor the thiolate anion. | |
| Protein Aggregation | High concentration of organic solvent. | Ensure final DMSO/DMF concentration is <10%. |
| Protein instability after reduction. | Perform conjugation immediately after TCEP removal. Add stabilizing excipients if necessary. | |
| Heterogeneous Product | Inconsistent number of available cysteines. | Ensure complete and consistent reduction. Use engineered proteins with a defined number of cysteine sites. |
Conclusion
The this compound linker provides a robust and reliable method for the site-specific modification of cysteine residues. The resulting thioether linkage is highly stable, addressing a key limitation of maleimide-based bioconjugation.[4] The favorable reaction conditions and the stability of the adduct make this sulfone-based chemistry a valuable tool for the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs) and PROTACs.[7][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 8. adcreview.com [adcreview.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Amine Coupling with m-PEG3-Sulfone-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG3-Sulfone-PEG3-acid is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This linker features a carboxylic acid group for the coupling of primary amines and a sulfone moiety for the attachment of thiol groups. The inclusion of two polyethylene (B3416737) glycol (PEG) spacers enhances the solubility and bioavailability of the resulting conjugate, making it an ideal tool in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This document provides a detailed protocol for the coupling of the carboxylic acid group of this compound to a primary amine-containing molecule using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The amine coupling reaction is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.[1]
The sulfone group of the linker is stable under these reaction conditions and does not interfere with the amine coupling process.
Quantitative Data Summary
The efficiency of the amine coupling reaction can be influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes typical reaction parameters and expected outcomes for the EDC/NHS mediated coupling of a PEG-acid linker to a primary amine.
| Parameter | Recommended Range | Purpose | Typical Conjugation Efficiency |
| Activation Step (EDC/NHS) | |||
| pH | 4.5 - 6.0 | Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.[2] | N/A |
| EDC:PEG-linker Molar Ratio | 2:1 to 10:1 | Drives the initial activation of the carboxyl group.[1] | N/A |
| NHS:PEG-linker Molar Ratio | 1.2:1 to 5:1 | Stabilizes the active intermediate.[1] | N/A |
| Reaction Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. | N/A |
| Temperature | Room Temperature | Convenient and generally effective. | N/A |
| Coupling Step (Amine Reaction) | |||
| pH | 7.2 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester.[3] | 60-90% (highly dependent on specific reactants and conditions) |
| Activated Linker:Amine Molecule Molar Ratio | 5:1 to 20:1 | Ensures a sufficient concentration of the activated linker to drive the reaction to completion.[4] | |
| Reaction Time | 1 - 4 hours | Allows for efficient coupling to the amine. | |
| Temperature | Room Temperature or 4°C | Room temperature is faster, while 4°C can be used for sensitive proteins.[3] |
Experimental Protocols
This section details a standard two-step protocol for the conjugation of this compound to an amine-containing molecule (e.g., a protein, peptide, or small molecule).
Required Materials
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[1]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5. Note: Do not use buffers containing primary amines like Tris or glycine.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker and reagents if not water-soluble.
-
Purification/Desalting columns (e.g., Sephadex G-25)
-
Standard laboratory equipment
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]
-
Dissolve the this compound in Activation Buffer to a final concentration of 1-10 mM. If the linker is not readily soluble in the buffer, a small amount of a compatible organic solvent like DMF or DMSO can be used.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or ultrapure water/DMSO for NHS). For example, create 100 mM stock solutions.[1]
-
Add the EDC stock solution to the this compound solution. Mix gently.
-
Immediately add the NHS stock solution to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes.
Step 2: Coupling to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule but typically ranges from 1-10 mg/mL for proteins.[1]
-
Add the activated this compound mixture from Step 1 to the amine-containing molecule solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[1]
-
Purify the final conjugate to remove excess reagents and byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis.[1]
Visualizations
Experimental Workflow
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
This diagram illustrates the general mechanism of action for an Antibody-Drug Conjugate (ADC), a common application for the this compound linker.
References
Application Notes and Protocols for m-PEG3-Sulfone-PEG3-acid Reactions Utilizing EDC/HATU Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful conjugation of m-PEG3-Sulfone-PEG3-acid to primary amine-containing molecules, such as proteins, peptides, and small molecule drugs, using the carbodiimide (B86325) coupling agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The this compound is a flexible, hydrophilic, PEG-based linker molecule often employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] The sulfone group enhances solubility and provides a stable linkage, while the terminal carboxylic acid allows for straightforward conjugation to amine moieties through the formation of a stable amide bond.
Overview of EDC/HATU Coupling Chemistry
Amide bond formation between a carboxylic acid and a primary amine is a cornerstone of bioconjugation. Coupling agents like EDC and HATU are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
-
EDC (Carbodiimide) : EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with a primary amine to form an amide bond. To increase the efficiency of the reaction and prevent hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to form a more stable, amine-reactive NHS ester.[3]
-
HATU (Uronium Salt) : HATU is a highly efficient uronium-based coupling reagent that offers rapid reaction times and low rates of racemization.[4][5] It is often preferred for more challenging conjugations, including sterically hindered substrates or when high yields are critical.[4] HATU activation also proceeds through the formation of a highly reactive ester intermediate.
Data Presentation: Reagent Stoichiometry and Reaction Conditions
The optimal molar ratios of coupling reagents can vary depending on the specific substrates and reaction conditions. The following tables provide recommended starting points for optimization.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Molar Excess over this compound | Purpose |
| EDC | 1.2 - 2.0 equivalents | Activates the carboxylic acid. |
| NHS/Sulfo-NHS | 1.0 - 1.5 equivalents | Stabilizes the activated intermediate. |
| Amine-containing Molecule | 1.0 - 1.2 equivalents | The substrate for conjugation. |
| Base (e.g., DIPEA, TEA) | 2.0 - 4.0 equivalents | Neutralizes acids and facilitates the reaction. |
Table 2: Recommended Molar Ratios for HATU Coupling
| Reagent | Molar Excess over this compound | Purpose |
| HATU | 1.0 - 1.5 equivalents | Activates the carboxylic acid. |
| Amine-containing Molecule | 1.0 - 1.2 equivalents | The substrate for conjugation. |
| Base (e.g., DIPEA, TEA) | 2.0 - 4.0 equivalents | Essential for the activation and coupling steps. |
Table 3: Recommended Solvents and pH Conditions
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Activation Solvent | Anhydrous DMF, DMSO, DCM | Anhydrous DMF, Acetonitrile |
| Coupling Solvent | Anhydrous DMF, DMSO, DCM, or aqueous buffer | Anhydrous DMF, Acetonitrile |
| Activation pH | 4.5 - 6.0 (in aqueous buffer)[2][6] | Not applicable (anhydrous conditions) |
| Coupling pH | 7.2 - 8.0 (in aqueous buffer)[2][7] | Not applicable (anhydrous conditions) |
Experimental Protocols
3.1. General Considerations
-
Moisture Sensitivity : EDC and HATU are moisture-sensitive.[7][8] Always allow reagents to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for all reactions.
-
Buffer Choice : For reactions in aqueous media, use non-amine containing buffers such as MES for the activation step and PBS for the coupling step.[2][7] Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the activated linker.[7]
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
3.2. Protocol 1: EDC/NHS Coupling in an Anhydrous Organic Solvent
This protocol is suitable for the conjugation of this compound to amine-containing small molecules that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Quenching agent (e.g., hydroxylamine, Tris buffer)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC hydrochloride (1.5 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the amine-containing molecule to the activated linker solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of an amine-containing solution (e.g., 1M Tris buffer pH 8.0) and stirring for 15-30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
3.3. Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling
This protocol is designed for the conjugation of this compound to proteins or other biomolecules in an aqueous environment. The two-step procedure minimizes the risk of protein cross-linking.
Materials:
-
This compound
-
Amine-containing protein/biomolecule
-
EDC hydrochloride
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]
-
Coupling Buffer: PBS, pH 7.2-8.0[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before use.[7]
-
Dissolve this compound in Activation Buffer.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the linker solution.
-
Incubate at room temperature for 15-30 minutes to form the Sulfo-NHS ester.
-
Optional: To remove excess EDC and byproducts, pass the activated linker solution through a desalting column equilibrated with Coupling Buffer.
-
Immediately add the activated linker solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker over the protein is a common starting point.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.[3]
-
Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unreacted linker and byproducts.[3]
3.4. Protocol 3: HATU Coupling in an Anhydrous Organic Solvent
This protocol is recommended for efficient and rapid conjugation, particularly for challenging substrates.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine-containing molecule (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the mixture.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
Mandatory Visualizations
Caption: EDC/NHS activation and conjugation pathway.
Caption: HATU activation and conjugation pathway.
Caption: General experimental workflow for conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Sulfone-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the stability, efficacy, and safety of the ADC. Traditional maleimide-based linkers, while widely used, can suffer from instability in vivo, leading to premature drug release. Sulfone-PEG linkers have emerged as a superior alternative, offering enhanced stability and improved pharmacokinetic properties.
This document provides detailed application notes and protocols for the synthesis of ADCs using sulfone-PEG linkers. It covers the principles of sulfone-based conjugation, step-by-step experimental procedures, methods for characterization, and a summary of comparative stability data.
Principle of Sulfone-PEG Linker Conjugation
The synthesis of ADCs using sulfone-PEG linkers typically involves a two-step process targeting cysteine residues on the antibody.[1][2] First, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. Subsequently, a bis-sulfone functionalized linker reacts with two proximal thiols, re-bridging the disulfide bond and covalently attaching the linker-payload to the antibody.[1][2][3] The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and biocompatibility of the final ADC.[1][2]
This site-specific conjugation method results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety.[2]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Bis-sulfone-PEG-payload linker (dissolved in an organic solvent like DMSO)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))
-
Buffers for purification (e.g., PBS)
-
Analytical instruments (UV-Vis spectrophotometer, LC-MS system, HIC-HPLC system)
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody.
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducer Addition: Add a 1.5 to 4.2-fold molar excess of TCEP to the antibody solution.[1][4] The exact amount of TCEP will depend on the desired number of reduced disulfide bonds and should be optimized for each antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1][4]
-
Purification (Optional but Recommended): If desired, the reduced antibody can be purified from excess TCEP using a desalting column equilibrated in a suitable buffer (e.g., PBS with 1 mM DTPA).[4]
Protocol 2: Conjugation with Bis-Sulfone-PEG Linker
This protocol details the conjugation of the reduced antibody with the sulfone-PEG linker.
-
Linker Preparation: Dissolve the bis-sulfone-PEG-payload linker in an organic solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction: Add a 1.3 to 2-fold molar excess of the bis-sulfone-PEG-payload stock solution to the reduced antibody solution.[1]
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[1][5] The optimal time and temperature should be determined empirically.
-
Quenching: (Optional) Quench any unreacted thiols by adding a molar excess of a quenching agent like N-ethylmaleimide.[1]
Protocol 3: Purification of the ADC
This protocol describes the purification of the synthesized ADC from unreacted linker-payload and other impurities.
-
Chromatography: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Buffer Exchange: Elute the ADC into a suitable formulation buffer.
-
Concentration: Concentrate the purified ADC to the desired concentration.
-
Sterile Filtration: Sterile filter the final ADC solution.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[6][] It can be determined using several methods:
-
UV-Vis Spectroscopy: This is a simple method that relies on the different UV absorbance maxima of the antibody and the payload.[6] The DAR can be calculated from the absorbance spectrum of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs.[6][] The average DAR can be calculated from the peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC and its subunits.[8][9]
Stability Analysis
The stability of the ADC is crucial for its in vivo performance. Stability studies are typically performed in human plasma.
-
Incubation: Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: At each time point, analyze the ADC by a suitable method (e.g., HIC-HPLC, LC-MS) to quantify the amount of intact ADC remaining.
Data Presentation
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Antibody Conjugate | Incubation Time (h) | % Intact Conjugate Remaining | Reference |
| Sulfone | Fc-S396C | 72 | Significantly more stable than maleimide (B117702) | [10] |
| Maleimide | Fc-S396C | 72 | ~20% | Patterson et al., 2014 |
| Sulfone | LC-V205C | 72 | >80% | Patterson et al., 2014 |
| Maleimide | LC-V205C | 72 | ~80% | Patterson et al., 2014 |
| Sulfone | anti-ROR1 scFv-Fc-Sec | 24 | Stable | [10] |
| Maleimide | anti-ROR1 scFv-Fc-Sec | 4 | Majority transferred to albumin | [10] |
Note: The data presented is a qualitative summary based on the provided search results. Specific percentages for the Fc-S396C sulfone conjugate were not available in the provided text.
Visualization of Workflows
Caption: Workflow for ADC synthesis and characterization.
Caption: Mechanism of sulfone linker conjugation.
Conclusion
The use of sulfone-PEG linkers represents a significant advancement in the field of antibody-drug conjugates. This technology enables the production of more homogeneous and stable ADCs, which can lead to improved therapeutic outcomes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of next-generation ADCs. The enhanced stability of sulfone-based conjugates compared to their maleimide counterparts makes them a compelling choice for clinical development.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to PROTAC Synthesis with m-PEG3-Sulfone-PEG3-acid
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, m-PEG3-Sulfone-PEG3-acid. These protocols are intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to PROTAC Technology
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. PEG-based linkers, such as this compound, are frequently employed to enhance the solubility and cell permeability of the resulting PROTAC molecule.
Overview of the Synthesis Strategy
The synthesis of a PROTAC using this compound typically involves a sequential two-step amide coupling reaction. This strategy allows for the directional conjugation of the POI and E3 ligase ligands to the bifunctional linker. The general workflow involves:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the this compound linker is activated to facilitate amide bond formation.
-
First Amide Coupling: The activated linker is reacted with an amine-functionalized ligand (either for the POI or the E3 ligase).
-
Purification of the Intermediate: The resulting ligand-linker conjugate is purified to remove excess reagents.
-
Second Amide Coupling: The remaining functional group on the linker is then used to couple the second ligand. In the case of this compound, the "m-PEG3" implies a methoxy-capped PEG, leaving the acid as the reactive handle. Therefore, the synthesis will proceed by first coupling a ligand to the acid, followed by derivatization of the other end of the PROTAC molecule. For the purpose of this guide, we will assume a standard sequential synthesis where the linker is first attached to one of the ligands.
-
Final Purification: The final PROTAC molecule is purified to achieve high purity for biological evaluation.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine-functionalized Protein of Interest (POI) ligand
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: Preparative HPLC (High-Performance Liquid Chromatography)
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy
Protocol 1: Synthesis of Ligand-Linker Intermediate
This protocol describes the coupling of an amine-containing E3 ligase ligand to the this compound linker.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Finally, add DIPEA (3.0 equivalents) dropwise to the reaction mixture while stirring.
-
Seal the flask under a nitrogen or argon atmosphere.
Step 2: Reaction and Monitoring
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired ligand-linker intermediate.
Step 3: Purification
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the crude product by preparative HPLC to obtain the purified E3 ligase ligand-linker intermediate.
-
Characterize the purified intermediate by LC-MS and NMR spectroscopy to confirm its identity and purity.
Protocol 2: Synthesis of the Final PROTAC Molecule
This protocol details the coupling of the purified E3 ligase ligand-linker intermediate with an amine-functionalized POI ligand.
Step 1: Activation of the Intermediate (if necessary)
Note: This step assumes the other end of the linker now has a carboxylic acid to be activated. If the initial linker was di-acid, this would be the second activation. For this guide, we will proceed as if the intermediate from Protocol 1 has a free carboxylic acid.
-
Dissolve the purified E3 ligase ligand-linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
Step 2: Coupling Reaction
-
To the activated intermediate solution, add the amine-functionalized POI ligand (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) dropwise to the reaction mixture.
-
Seal the flask under a nitrogen or argon atmosphere and stir at room temperature for 4-12 hours.
Step 3: Final Purification and Characterization
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a PROTAC using the this compound linker. Note: These values are illustrative and will vary depending on the specific ligands and reaction conditions.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| Protocol 1 | E3 Ligand-Linker Intermediate | (Varies) | 60-80 | >95% |
| Protocol 2 | Final PROTAC Molecule | (Varies) | 40-60 | >98% |
Mandatory Visualization
Caption: Workflow for two-step PROTAC synthesis.
Caption: Androgen Receptor signaling pathway.
Application Notes and Protocols for Bioconjugation Techniques Utilizing Sulfone-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques that employ sulfone-containing linkers. These methods offer a robust alternative to traditional maleimide-based strategies, yielding highly stable bioconjugates essential for the development of next-generation therapeutics, such as antibody-drug conjugates (ADCs).
Introduction to Sulfone-Based Bioconjugation
The precise and stable covalent linkage of biomolecules is fundamental in modern drug development and diagnostics. While maleimide (B117702) chemistry has been a staple for targeting cysteine residues, the resulting thioether bond can be susceptible to retro-Michael reactions and exchange with abundant serum thiols like albumin, leading to premature drug release and off-target toxicity.[1][2][3] Sulfone-based linkers, particularly vinyl sulfones and heteroaryl sulfones, have emerged as a superior alternative, forming stable, irreversible thioether linkages with cysteine residues via a Michael-type addition.[3][4] This enhanced stability is a significant advantage for in vivo applications.[1][2][4]
Phenyloxadiazole sulfone linkers, for instance, have been shown to significantly improve the stability of antibody conjugates in human plasma compared to their maleimide counterparts.[1][2] These linkers maintain chemoselectivity for cysteine residues, avoiding non-specific reactions with other nucleophilic amino acid side chains like lysine (B10760008) and histidine under controlled conditions.[1][2][4]
Core Chemistry: The Thiol-Michael Addition Reaction
The primary mechanism for sulfone-based bioconjugation is the thiol-Michael addition reaction. The electron-withdrawing nature of the sulfonyl group activates an adjacent carbon-carbon double bond (in vinyl sulfones) or a position on an aromatic ring (in heteroaryl sulfones), making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction is highly selective for cysteine under physiological pH conditions.[3]
Caption: Reaction mechanism of a sulfone linker with a cysteine residue.
Quantitative Data Summary
The following tables summarize key quantitative data comparing sulfone-based linkers to the more traditional maleimide-based linkers.
Table 1: Comparison of Conjugate Stability in Human Plasma
| Linker Type | Protein/Antibody Conjugate | Incubation Time (h) | Remaining Conjugate (%) | Reference |
| Maleimide | LC-V205C THIOMAB | 72 | ~80 | [1][2] |
| Maleimide | Fc-S396C THIOMAB | 72 | ~20 | [1][2] |
| Phenyloxadiazole Sulfone | LC-V205C THIOMAB | 72 | >95 | [1] |
| Phenyloxadiazole Sulfone | Fc-S396C THIOMAB | 72 | >95 | [1] |
Table 2: General Reaction Conditions for Thiol-Sulfone Conjugation
| Parameter | Condition | Notes | Reference |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions. | [5] |
| Temperature (°C) | Room Temperature to 37 | Increasing temperature can increase the reaction rate. | [1][2] |
| Reaction Time (h) | 1 - 24 | Dependent on the specific sulfone linker and protein. | [1][3] |
| Molar Excess of Linker | 5 - 20 fold | Ensures efficient conjugation. | [3] |
Experimental Protocols
The following are generalized protocols for the conjugation of sulfone-containing linkers to proteins with accessible cysteine residues. Optimization for specific proteins and linkers is recommended.
Protocol 1: Preparation of Protein for Conjugation
This protocol describes the reduction of disulfide bonds to generate free thiol groups necessary for conjugation.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the protein solution to the desired concentration.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 1-2 hours at room temperature with gentle agitation.
-
Remove the excess reducing agent by buffer exchange using a desalting column or by dialysis against the conjugation buffer.
Protocol 2: Bioconjugation with a Sulfone Linker
This protocol outlines the reaction between the prepared protein and the sulfone-containing linker.
Materials:
-
Thiol-ready protein solution from Protocol 1
-
Sulfone-containing linker (e.g., vinyl sulfone or phenyloxadiazole sulfone) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Add a 5-20 fold molar excess of the sulfone linker solution to the protein solution. Ensure the final concentration of the organic solvent is low (<10% v/v) to prevent protein denaturation.[3]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[3] The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Once the desired level of conjugation is achieved, add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted sulfone linker. Incubate for 30-60 minutes.[3]
-
Purify the protein conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[3]
Caption: General experimental workflow for sulfone-based bioconjugation.
Application in Antibody-Drug Conjugate (ADC) Development
The enhanced stability of the thioether bond formed by sulfone linkers makes them particularly attractive for the development of ADCs.[3][6] A stable linker ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity and maximizing drug delivery to the tumor site.[3]
Caption: Conceptual pathway of an ADC utilizing a stable sulfone linker.
Conclusion
Sulfone-containing linkers provide a powerful tool for creating stable and well-defined bioconjugates. The straightforward reaction mechanism, coupled with the superior stability of the resulting thioether bond, addresses key limitations of maleimide-based chemistry. These characteristics make sulfone-based bioconjugation a valuable strategy for the development of robust and effective protein therapeutics, particularly in the field of antibody-drug conjugates.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Purification of Proteins Conjugated with m-PEG3-Sulfone-PEG3-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. The m-PEG3-Sulfone-PEG3-acid linker is a heterobifunctional reagent that enables the conjugation of PEG to proteins. This linker contains a sulfone group, which can react with thiol groups (e.g., from cysteine residues), and a terminal carboxylic acid group that can be used for subsequent modifications or remain as is.[1][2]
The PEGylation process often results in a heterogeneous mixture of products, including the desired PEGylated protein, unreacted protein, excess PEG linker, and potential side products.[] Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity. This document provides detailed protocols and guidelines for the purification of proteins conjugated with this compound.
Conjugation Reaction Overview
The sulfone group of the this compound linker is known to react with thiol groups on proteins.[2] This reaction typically proceeds under mild conditions. The carboxylic acid end of the linker can be activated, for example using EDC/NHS chemistry, to react with primary amines on the protein if a different conjugation strategy is desired.[4][5][6]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines a general procedure for the conjugation of the sulfone group of the linker to a protein's free cysteine residue.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetyl-L-cysteine or other thiol-containing small molecule
-
Purification columns and system (e.g., SEC, IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like TCEP to expose the free thiol. Follow established protocols for protein reduction and remove the reducing agent prior to PEGylation.[7]
-
-
PEG Linker Preparation:
-
Immediately before use, dissolve the this compound linker in the Conjugation Buffer to a desired stock concentration.
-
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution. The molar ratio of PEG linker to protein should be optimized for each specific protein but can be started in the range of 5:1 to 20:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching the Reaction:
-
To consume any unreacted PEG-sulfone, add a quenching reagent such as N-acetyl-L-cysteine to the reaction mixture at a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to the purification of the PEGylated protein using the protocols outlined below.
-
Protocol 2: Purification of the PEGylated Protein
A multi-step purification approach is often necessary to achieve high purity. The most common techniques for purifying PEGylated proteins are Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX).[][9][10][11]
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the larger PEGylated protein from the smaller unreacted protein and excess PEG linker.[][9]
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)
-
SEC Running Buffer: PBS, pH 7.4, or another suitable buffer
-
Chromatography system (e.g., FPLC, HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC Running Buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
B. Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein by shielding charged residues, which can be exploited for purification.[][9][12] IEX is particularly useful for separating PEGylated species with different degrees of PEGylation.[]
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Dilute the sample (either the initial reaction mixture or the pooled SEC fractions) in Binding Buffer and load it onto the column.
-
Washing: Wash the column with Binding Buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated protein. Pool the relevant fractions.
C. Other Purification Techniques
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. PEG is hydrophobic and can be used as a basis for separation, though HIC is generally less effective than SEC and IEX for this purpose.[][12]
-
Reversed Phase Chromatography (RPC): RPC is a high-resolution technique often used for analytical purposes to separate positional isomers of PEGylated proteins.[][13]
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used for buffer exchange and to remove low molecular weight impurities like excess PEG linker.[9]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the purification process.
Table 1: Summary of Purification Steps for PEGylated Protein
| Purification Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Crude Reaction Mixture | 10.0 | 30 | 100 |
| Size Exclusion Chromatography | 2.5 | 85 | 25 |
| Ion Exchange Chromatography | 2.0 | >95 | 20 |
Table 2: Characterization of Purified PEGylated Protein
| Analytical Method | Result |
| SDS-PAGE | Apparent MW shift consistent with PEGylation |
| Mass Spectrometry | Observed MW confirms covalent attachment of PEG |
| SEC-HPLC | Single major peak indicating high purity |
| Endotoxin Levels | < 0.1 EU/mg |
Visualizations
Diagrams
Caption: Experimental workflow for the conjugation and purification of a PEGylated protein.
Caption: Logical flow of the conjugation reaction and subsequent purification steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfone-Thiol Ligation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of sulfone-thiol ligation, a robust and increasingly popular method for the site-specific modification of biomolecules. This technique offers a stable alternative to traditional maleimide-based bioconjugation, forming a thioether bond with high efficiency and selectivity towards cysteine residues.
Introduction to Sulfone-Thiol Ligation
Sulfone-thiol ligation is a type of Michael addition reaction where a thiol group, typically from a cysteine residue in a peptide or protein, acts as a nucleophile and attacks an electrophilic sulfone moiety. This reaction is highly efficient and proceeds under mild, biocompatible conditions, making it ideal for use with sensitive biological molecules. The resulting thioether linkage is significantly more stable than the adduct formed in maleimide-thiol reactions, which can be susceptible to retro-Michael reactions and thiol exchange in vivo.[1][2]
Several classes of sulfones have been developed for bioconjugation, each with distinct reactivity profiles and applications. The most common include:
-
Vinyl Sulfones: Readily available and highly reactive, vinyl sulfones are effective for conjugating a wide range of biomolecules.[3][4]
-
Phenyloxadiazolyl Methyl Sulfones (PODS): These reagents offer rapid reaction kinetics and form highly stable conjugates, making them particularly suitable for in vivo applications where long-term stability is crucial.[1][2]
-
Tetrazole Methylsulfones (TzMS): The reactivity of TzMS is highly pH-dependent, allowing for tunable reaction kinetics, which is advantageous in applications such as hydrogel formation for 3D cell culture.[5][6]
Core Advantages of Sulfone-Thiol Ligation:
-
High Stability: The resulting thioether bond is resistant to hydrolysis and thiol exchange, leading to more stable bioconjugates in biological environments.[1][2]
-
Selectivity: The reaction is highly selective for thiol groups, minimizing off-target modifications of other amino acid residues.[1][4]
-
Biocompatible Conditions: The ligation can be performed under physiological pH and temperature, preserving the structure and function of the biomolecule.[5][6]
-
Tunable Kinetics: The reaction rate can be modulated by adjusting the pH, offering greater control over the conjugation process.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for different sulfone-thiol ligation reactions based on published literature.
Table 1: Reaction Conditions and Yields for Sulfone-Thiol Ligations
| Sulfone Type | Biomolecule | Molar Excess of Sulfone | pH | Temperature (°C) | Reaction Time | Yield | Reference(s) |
| Vinyl Sulfone | Protein (with free Cys) | 5 - 20 fold | 7.2 - 7.4 | RT or 37 | 2 - 24 h | Not specified | [7] |
| Phenyloxadiazolyl Methyl Sulfone (PODS) | Antibody (Trastuzumab) | Not specified | Not specified | RT | 1 - 8 h | Not specified | [8] |
| Tetrazole Methylsulfone (TzMS) | PEG-4SH (for hydrogel) | Stoichiometric | 7.0 - 8.0 | 25 | Minutes | Not applicable | [5] |
Table 2: Kinetic Data for Sulfone-Thiol Ligations
| Sulfone Type | Thiol Substrate | Second-Order Rate Constant (k) | Conditions | Reference(s) |
| Heteroaromatic Alkylsulfone (MSBTA) | Protein Thiol (AhpC-SH) | 0.3 M⁻¹s⁻¹ | pH 7.5 | [9] |
| Vinyl Sulfone (EVS) | Hexanethiol (HT) | ~7 times higher than Hexyl Acrylate | Not specified | [10] |
| Tetrazole Methylsulfone (TzMS) | PEG-4SH | Gelation in ~1.6 min | Biologically relevant conditions | [6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for sulfone-thiol ligation and the chemical mechanism of the reaction.
Caption: A general experimental workflow for sulfone-thiol ligation.
Caption: The reaction mechanism of sulfone-thiol ligation.
Detailed Experimental Protocols
Protocol 1: General Procedure for Vinyl Sulfone Conjugation to a Thiol-Containing Protein
This protocol is a generalized procedure and may require optimization for specific proteins and vinyl sulfone reagents.[7]
Materials:
-
Protein with accessible cysteine residues in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Vinyl sulfone-containing reagent dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Reducing agent (e.g., TCEP or DTT) if cysteine residues are in disulfide bonds.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation (if necessary):
-
To reduce disulfide bonds and generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the vinyl sulfone reagent to the protein solution. Ensure the final concentration of the organic solvent is low (<10% v/v) to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted vinyl sulfone.
-
Incubate for 30-60 minutes.
-
-
Purification:
-
Purify the protein conjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (e.g., using mass spectrometry) and confirm purity (e.g., using SDS-PAGE).
-
Protocol 2: Site-Specific Antibody Conjugation with a Phenyloxadiazolyl Methyl Sulfone (PODS) Reagent
This protocol is adapted for the site-specific conjugation of a PODS-functionalized molecule to an antibody with engineered cysteine residues.[8]
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer.
-
PODS-functionalized reagent.
-
Reaction buffer.
Procedure:
-
Antibody Preparation:
-
If necessary, selectively reduce interchain disulfide bonds to generate free cysteine residues.
-
-
Conjugation Reaction:
-
Incubate the antibody with the PODS reagent. The reaction can be performed at room temperature or 37°C.
-
Reaction times can vary from 1 to 8 hours. For less reactive sites, increasing the temperature to 37°C for 1-2 hours can improve labeling efficiency.[8]
-
-
Purification:
-
Purify the antibody-PODS conjugate using a suitable method such as size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm labeling of the heavy and/or light chains.
-
Determine the degree of labeling by mass spectrometry.
-
Assess the binding affinity of the conjugate to its target antigen using methods like flow cytometry.[8]
-
Protocol 3: Tetrazole Methylsulfone (TzMS)-Thiol Crosslinked Hydrogel Formation for 3D Cell Encapsulation
This protocol describes the formation of a hydrogel using a PEG-TzMS precursor and a thiol-containing crosslinker, which is suitable for cell encapsulation.[5][11]
Materials:
-
PEG-4TzMS precursor solution.
-
Thiol-containing crosslinker solution (e.g., PEG-4SH).
-
Buffer solution (e.g., 20 mM HEPES with 40 mM sodium bicarbonate) to maintain a stable pH between 7.0 and 8.0.
Procedure:
-
Precursor Preparation:
-
Prepare sterile solutions of the PEG-4TzMS precursor and the thiol crosslinker in the chosen buffer at the desired concentrations.
-
-
Hydrogel Formation:
-
If encapsulating cells, resuspend the cells in the PEG-4TzMS solution.
-
Mix the PEG-4TzMS (with or without cells) and the thiol crosslinker solutions thoroughly but gently to initiate crosslinking. The gelation time will depend on the pH and the concentration of the precursors, typically occurring within minutes at physiological pH.[5][11]
-
-
Cell Culture (if applicable):
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
-
Analysis:
-
The mechanical properties of the hydrogel can be characterized using rheology.
-
Cell viability and function within the hydrogel can be assessed using standard cell-based assays.
-
Conclusion
Sulfone-thiol ligation offers a powerful and versatile tool for the creation of stable and well-defined bioconjugates. The choice of sulfone reagent can be tailored to the specific application, with vinyl sulfones providing a readily accessible option, PODS reagents offering exceptional stability for in vivo use, and TzMS reagents allowing for tunable reaction kinetics. The detailed protocols and data presented here provide a solid foundation for researchers to implement this valuable technology in their own work.
References
- 1. "Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific" by Guillaume Dewaele-Le Roi [academicworks.cuny.edu]
- 2. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. opus.bsz-bw.de [opus.bsz-bw.de]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of m-PEG3-Sulfone-PEG3-acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted cancer therapy, the development of novel molecular entities capable of selectively eliminating malignant cells is of paramount importance. One such class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins involved in cancer progression. The rational design of PROTACs involves three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase. m-PEG3-Sulfone-PEG3-acid is a novel, hydrophilic, heterobifunctional linker designed for the synthesis of PROTACs. Its structure, featuring two polyethylene (B3416737) glycol (PEG) units and a central sulfone moiety, offers several advantages in the development of potent and selective protein degraders for cancer research.
Application Notes
The primary application of this compound in cancer research is as a flexible and hydrophilic linker in the synthesis of PROTACs.[1][2][3] The unique chemical properties of this linker address several challenges in PROTAC development:
-
Enhanced Solubility and Cell Permeability: The hydrophilic nature of the PEG chains significantly improves the aqueous solubility of the resulting PROTAC molecule.[4] This is crucial as many potent protein ligands are hydrophobic, leading to poor bioavailability and challenges in formulation. Improved solubility can enhance cell permeability, allowing the PROTAC to reach its intracellular target more effectively.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for inducing a productive ternary complex between the target protein and the E3 ligase.[5] The this compound linker provides a specific length and conformational flexibility that can be optimal for certain target-ligase pairs, leading to efficient ubiquitination and subsequent degradation of the target protein.
-
Modulation of Physicochemical Properties: The inclusion of a sulfone group can influence the overall polarity and hydrogen bonding capacity of the linker, which may affect its interaction with cellular components and contribute to the overall pharmacokinetic profile of the PROTAC.
-
Versatile Conjugation Chemistry: The carboxylic acid moiety provides a convenient handle for conjugation to an amine-containing ligand (either for the target protein or the E3 ligase) through standard amide bond formation. The methoxy-terminated end is generally inert, providing a defined orientation for the PROTAC assembly. The sulfone group has also been noted to be reactive towards thiol groups, offering an alternative conjugation strategy.[6]
Key Research Areas in Oncology:
The application of PROTACs synthesized using this compound can be explored in various areas of cancer research, including:
-
Targeting "Undruggable" Proteins: PROTACs offer a unique advantage in targeting proteins that have traditionally been difficult to inhibit with small molecules, such as transcription factors and scaffolding proteins.
-
Overcoming Drug Resistance: By inducing the degradation of the target protein, PROTACs can overcome resistance mechanisms that arise from point mutations in the target protein, which often render traditional inhibitors ineffective.
-
Selective Degradation of Oncogenic Proteins: The development of PROTACs against key oncogenic drivers, such as kinases, receptor tyrosine kinases, and nuclear receptors, is a major focus of cancer drug discovery.
Data Presentation
The following tables present representative data that could be generated during the evaluation of a PROTAC synthesized using the this compound linker. The data is hypothetical but reflects the expected outcomes based on the principles of PROTAC technology.
Table 1: Physicochemical Properties of PROTAC-X
| Parameter | Value | Method |
| Molecular Weight | 950.5 g/mol | LC-MS |
| Aqueous Solubility | 150 µM | Nephelometry |
| LogP | 2.8 | Calculated |
| Cell Permeability (Papp) | 5.5 x 10⁻⁶ cm/s | PAMPA Assay |
Table 2: In Vitro Degradation of Target Protein by PROTAC-X in Cancer Cell Line (e.g., MCF-7)
| Concentration (nM) | % Degradation (at 24h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 1 | 25% | \multirow{5}{}{25} | \multirow{5}{}{95} |
| 10 | 60% | ||
| 50 | 92% | ||
| 100 | 95% | ||
| 500 | 94% |
DC₅₀: Concentration at which 50% degradation is observed. Dₘₐₓ: Maximum degradation observed.
Table 3: Anti-proliferative Activity of PROTAC-X in Cancer Cell Line (e.g., MCF-7)
| Treatment | IC₅₀ (nM) |
| PROTAC-X | 50 |
| Target Ligand (Inhibitor) | 500 |
| E3 Ligase Ligand | >10,000 |
| Vehicle Control | No effect |
IC₅₀: Concentration at which 50% inhibition of cell proliferation is observed.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of a PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the coupling of the carboxylic acid group of the linker to an amine-containing E3 ligase ligand, followed by conjugation to a thiol-containing target protein ligand via the sulfone moiety.
Materials:
-
This compound
-
E3 Ligase Ligand with a primary or secondary amine (e.g., a derivative of pomalidomide)
-
Target Protein Ligand with a thiol group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
RP-HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the solution of the activated linker to the E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
-
Purification of the Linker-Ligand Conjugate:
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by RP-HPLC to obtain the pure linker-E3 ligase ligand conjugate.
-
Characterize the product by LC-MS and NMR.
-
-
Conjugation to Thiol-Containing Target Protein Ligand:
-
Dissolve the purified linker-E3 ligase ligand conjugate (1.0 eq) in anhydrous DMSO.
-
Add the thiol-containing target protein ligand (1.1 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule by RP-HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for Target Protein Degradation
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
PROTAC-X (synthesized using this compound)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity to determine the percentage of protein degradation.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
PROTAC-X
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of PROTAC-X (e.g., from 0.1 nM to 10 µM) and a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the PROTAC-X concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: General workflow for the synthesis of a PROTAC using this compound.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. New-generation advanced PROTACs as potential therapeutic agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Attaching a Payload using m-PEG3-Sulfone-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the heterobifunctional linker, m-PEG3-Sulfone-PEG3-acid, to conjugate a payload (e.g., a small molecule drug, toxin, or fluorescent dye) to a biomolecule, such as an antibody, to create antibody-drug conjugates (ADCs) or other targeted therapeutics. This document outlines the chemical principles, detailed experimental protocols, methods for characterization, and relevant biological pathways.
Introduction
This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker designed for bioconjugation. It possesses two distinct reactive moieties: a sulfone group for reaction with thiol-containing molecules (such as cysteine residues in proteins) and a carboxylic acid group for amide bond formation with primary amines (such as lysine (B10760008) residues in proteins or amine-functionalized payloads). The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic profile.[1][2][3][] Sulfone-based linkers have been shown to form highly stable thioether bonds with cysteine residues, offering an advantage over traditional maleimide-based linkers which can be susceptible to retro-Michael addition and subsequent payload loss in vivo.[5][6][7][8]
Chemical Properties and Reaction Mechanism
The conjugation process using this compound is a two-step procedure involving the activation of the carboxylic acid and subsequent reaction with an amine, followed by the reaction of the sulfone group with a thiol.
-
Amine-Reactive End (Carboxylic Acid): The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.
-
Thiol-Reactive End (Sulfone): The sulfone moiety reacts with free thiol groups, such as those from cysteine residues in proteins, via a Michael addition-elimination type reaction. This reaction results in the formation of a stable thioether linkage. Compared to maleimide-thiol reactions, the sulfone-thiol reaction may proceed more slowly but can be driven to completion with optimized conditions and offers enhanced stability in biological media.[5][6][7][8]
Experimental Protocols
This section provides detailed protocols for a two-step conjugation strategy to attach an amine-containing payload to a thiol-containing biomolecule (e.g., an antibody with reduced interchain disulfides or engineered cysteines).
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid moiety of the linker and its subsequent reaction with a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reverse-phase HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO (e.g., 100 mM).
-
Dissolve the amine-containing payload in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).
-
-
Activation of this compound:
-
In a reaction vial, add the this compound solution.
-
Add a 1.5 to 2-fold molar excess of EDC over the linker.
-
Add a 2 to 2.5-fold molar excess of NHS over the linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Payload:
-
Add the activated linker solution to the amine-containing payload solution. A 1.5 to 5-fold molar excess of the activated linker over the payload is a recommended starting point.
-
If the payload is in an aqueous buffer, ensure the pH is between 7.2 and 7.5 for efficient coupling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the linker-payload conjugate using reverse-phase HPLC.
-
Characterize the purified conjugate by LC-MS to confirm the identity and purity.
-
Protocol 2: Conjugation of the Linker-Payload to a Thiol-Containing Biomolecule
This protocol details the reaction of the sulfone moiety of the purified linker-payload with a thiol-containing biomolecule, such as a monoclonal antibody with reduced disulfide bonds.
Materials:
-
Purified Linker-Payload conjugate
-
Thiol-containing biomolecule (e.g., antibody)
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Degassed PBS, pH 7.0-7.5, containing 1 mM EDTA
-
Quenching Solution: 1 M N-acetylcysteine or Cysteine
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Biomolecule Preparation (Disulfide Reduction, if applicable):
-
If the thiol groups are present as disulfide bonds, they must be reduced.
-
Dissolve the antibody in Conjugation Buffer.
-
Add a 5-20 fold molar excess of TCEP. The optimal amount should be determined empirically to achieve the desired degree of reduction.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. A 5-20 fold molar excess of the linker-payload over the antibody is a typical starting point.
-
The reaction may be slower than maleimide-based conjugations. Incubate for 4-16 hours at room temperature or 37°C.[8] Reaction progress should be monitored by analytical HIC or RP-HPLC.
-
-
Quenching and Purification:
Data Presentation
Quantitative data from the conjugation and characterization steps should be summarized for clarity and comparison.
| Parameter | Method | Typical Result |
| Linker-Payload Conjugate Purity | RP-HPLC, LC-MS | >95% |
| Antibody Reduction | Ellman's Assay | 4-8 free thiols per antibody |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, RP-HPLC, LC-MS | 2-4 |
| ADC Purity | SEC, SDS-PAGE | >95% monomer |
| Conjugate Stability in Plasma | LC-MS | >90% intact after 7 days |
Characterization of the Final Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody is a critical quality attribute.
-
UV-Vis Spectroscopy: A simple method if the payload has a distinct UV absorbance from the antibody.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates species with different DAR values based on hydrophobicity.[7][9][10][12][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate light and heavy chains after reduction to determine DAR.[14][15]
-
Mass Spectrometry (MS): Provides accurate mass measurements of the intact or fragmented ADC to determine the DAR distribution.[14][15][16][17]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): Used to determine the percentage of monomer, dimer, and higher-order aggregates.
-
SDS-PAGE (reduced and non-reduced): To visualize the conjugation on light and heavy chains and assess the integrity of the ADC.
-
-
Stability:
-
Biological Activity:
-
Antigen Binding: Assessed by ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding affinity.
-
In vitro Cytotoxicity: Evaluated using cell-based assays on target-expressing and non-expressing cell lines to determine the potency and specificity of the ADC.
-
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 16. agilent.com [agilent.com]
- 17. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Creating Stable Bioconjugates with m-PEG3-Sulfone-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of robust and stable bioconjugates is a critical aspect of therapeutic and diagnostic innovation. The m-PEG3-Sulfone-PEG3-acid linker is a bifunctional reagent designed to create highly stable thioether bonds, offering a significant advantage over traditional maleimide-based chemistries, which are often susceptible to degradation in vivo. This document provides a comprehensive guide to utilizing this compound, including detailed protocols for a two-stage conjugation strategy, comparative stability data, and workflow visualizations to facilitate its successful implementation in your research.
Introduction
Bioconjugation is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents. The linker connecting the biomolecule to the payload (e.g., a drug, dye, or probe) is a key determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile.
The this compound linker is a heterobifunctional molecule featuring a terminal carboxylic acid for payload attachment and a sulfone group for covalent linkage to thiol-containing biomolecules. The PEG (polyethylene glycol) spacers enhance solubility and reduce steric hindrance. The thioether bond formed via the sulfone moiety is significantly more stable than the one formed by maleimide (B117702) linkers, particularly in the reducing environment of the bloodstream, where thiol-exchange reactions with molecules like glutathione (B108866) can lead to premature payload release from maleimide conjugates.[1][2][3][4] This enhanced stability makes the sulfone-based linker an excellent choice for applications requiring long-term in vivo integrity.
This application note details a general two-stage bioconjugation workflow:
-
Payload Modification: The carboxylic acid of this compound is activated (e.g., via NHS ester formation) and reacted with a primary amine on the payload molecule (e.g., a drug or fluorescent dye).
-
Bioconjugation: The sulfone group on the modified payload is then reacted with a free thiol group (e.g., a cysteine residue) on the target biomolecule (e.g., an antibody or protein).
Caption: High-level overview of the two-stage bioconjugation workflow.
Data Presentation: Enhanced Stability of Sulfone Linkage
The primary advantage of the sulfone linker is its superior stability compared to the commonly used maleimide linker. The thioether bond formed from a maleimide is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of competing thiols.[5][6] Sulfone-based conjugates demonstrate significantly improved stability in physiological conditions.
| Linker Chemistry | Bond Type | Stability in 1 mM Glutathione (37°C, 7 days) | Stability in Human Plasma | Key Features |
| Mono-Sulfone | Thioether | > 90% of conjugate remains intact.[4] | Half-life doubled relative to maleimide conjugate.[2] | Forms a stable, irreversible thioether bond.[5] Low susceptibility to thiol exchange.[1][2] |
| Maleimide | Thioether | < 70% of conjugate remains intact.[4] | Prone to thioether exchange with albumin.[1][2] | Rapid reaction with thiols, but the resulting bond is reversible under physiological conditions.[5][6] |
Experimental Protocols
These protocols provide a general framework. Optimization of molar ratios, reaction times, and buffer conditions is recommended for specific applications.
Protocol 1: Payload Modification via NHS Ester Activation
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with an amine-containing payload.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing payload molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Reaction vessels, magnetic stirrer, and inert gas (Argon or Nitrogen)
Procedure:
Caption: Workflow for payload modification using EDC/NHS chemistry.
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately prior to use.
-
Activation of Linker:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 15-60 minutes to form the NHS ester.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload molecule in Conjugation Buffer.
-
Add the activated NHS-ester solution to the payload solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Once complete, purify the sulfone-modified payload from excess reagents and byproducts using an appropriate method, such as reverse-phase HPLC.
-
Protocol 2: Bioconjugation of Sulfone-Modified Payload to a Thiolated Biomolecule
This protocol details the final step of conjugating the sulfone-modified payload to a biomolecule containing a free thiol group.
Materials:
-
Purified Sulfone-Modified Payload
-
Thiol-containing biomolecule (e.g., protein, antibody). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the agent.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, containing EDTA (1-5 mM) to prevent thiol re-oxidation.
-
Purification tools: Size-exclusion chromatography (SEC) columns or dialysis cassettes.
Procedure:
Caption: Workflow for conjugating the sulfone-payload to a biomolecule.
-
Prepare Biomolecule: Ensure the thiol-containing biomolecule is in the Conjugation Buffer at a known concentration.
-
Prepare Payload: Dissolve the purified sulfone-modified payload in the Conjugation Buffer. A small amount of a water-miscible co-solvent like DMSO may be used if necessary for solubility.
-
Conjugation Reaction:
-
Add the sulfone-modified payload solution to the thiolated biomolecule solution. A 5- to 20-fold molar excess of the payload is a typical starting point.
-
Incubate the reaction at 37°C for 2-8 hours. The reaction of sulfones with thiols is generally slower than that of maleimides, and may benefit from increased temperature.[2]
-
-
Purification:
-
Remove excess, unreacted payload and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final bioconjugate to determine purity and the degree of conjugation (e.g., drug-to-antibody ratio) using methods such as SDS-PAGE, UV-Vis spectroscopy, mass spectrometry, and HIC-HPLC.
-
Conclusion
The this compound linker is a powerful tool for creating bioconjugates with superior stability, addressing a key challenge in the development of long-acting therapeutics and diagnostics. By forming a stable thioether bond that resists thiol exchange in vivo, this linker can significantly improve the performance and therapeutic index of the final conjugate. The provided protocols offer a robust starting point for researchers to harness the advantages of sulfone-based bioconjugation chemistry.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG3-Sulfone-PEG3-acid in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of m-PEG3-Sulfone-PEG3-acid, a heterobifunctional linker, in the development of novel therapeutics. The unique properties of this linker make it particularly suitable for applications in targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs), as well as in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates.
Introduction to this compound
This compound is a PEG-based linker designed for bioconjugation.[1] Its structure consists of two polyethylene (B3416737) glycol (PEG) units separated by a sulfone group, with a terminal methoxy (B1213986) group and a terminal carboxylic acid. This architecture provides a unique combination of properties beneficial for therapeutic development:
-
PEG Spacers : The PEG components enhance the hydrophilicity and water solubility of the resulting conjugate, which can improve pharmacokinetic properties and biocompatibility.[2][3]
-
Sulfone Group : The sulfone moiety can react with thiol groups (e.g., from cysteine residues on proteins), forming stable thioether bonds.[4][5] Compared to maleimide-based linkers, sulfone-based linkers can offer superior stability, reducing deconjugation in vivo.[6]
-
Carboxylic Acid : The terminal acid group provides a versatile handle for conjugation to amine-containing molecules (e.g., small molecule drugs, E3 ligase ligands) through the formation of a stable amide bond.[7]
These features make this compound an excellent candidate for linking a protein-targeting ligand to an effector molecule, a core principle in both PROTAC and ADC technologies.
Core Applications
PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[2] A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] this compound is an ideal linker for this purpose. The linker's flexibility and hydrophilicity can facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[8]
Mechanism of Action: The primary signaling pathway leveraged by PROTACs is the Ubiquitin-Proteasome System.
Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[9] The linker is a critical component influencing the ADC's stability and efficacy. This compound can be used to connect the antibody to the drug. The sulfone group can be used to conjugate to cysteine residues within the antibody, which can be made available by reducing interchain disulfide bonds.[10] The carboxylic acid end can be coupled to an amine-functionalized cytotoxic drug.
Quantitative Data (Representative)
The following tables provide representative data for therapeutics developed using similar linker and conjugation technologies. This data serves as a benchmark for what can be expected when using this compound.
Table 1: Representative Characterization of an ADC Data is illustrative for an ADC synthesized using a thiol-reactive PEG linker.[9]
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% Payload Loss) | <5% after 14 days | Incubation in human plasma followed by LC-MS |
Table 2: Representative In Vitro Cytotoxicity of a Her2-Targeting ADC Data is illustrative for an ADC synthesized using a thiol-reactive PEG linker.[9]
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| NCI-N87 | High | 1.5 |
| MDA-MB-468 | Low | >1000 |
Table 3: Representative Parameters for Thiol-Reactive Conjugation Reactions Data compiled from general thiol- and amine-reactive conjugation protocols.[7][11]
| Parameter | Condition | Rationale |
| Thiol-Sulfone Reaction | ||
| pH | 7.5 - 8.5 | Facilitates thiol reactivity while maintaining protein stability. |
| Temperature | 4 - 25°C | Milder temperatures are used for sensitive proteins. |
| Molar Excess of Linker | 5 - 20 fold | Drives the reaction to completion. |
| Amine Coupling (EDC/NHS) | ||
| Activation pH | 4.5 - 7.2 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Coupling pH | 7.0 - 8.0 | Efficient reaction of NHS-activated ester with primary amines. |
| Molar Excess of EDC/NHS | 1.5 - 2 fold over linker | Ensures efficient activation of the carboxylic acid. |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization will be required for specific molecules.
Protocol 1: Two-Step Synthesis of a PROTAC
This protocol describes the synthesis of a PROTAC by first conjugating the this compound linker to an amine-containing E3 ligase ligand, followed by conjugation to a thiol-containing protein of interest (POI) ligand.
Materials:
-
This compound
-
Amine-functionalized E3 Ligase Ligand (e.g., Thalidomide derivative)
-
Thiol-functionalized POI Ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.5-8.0
-
Purification System: Reverse-Phase HPLC (RP-HPLC)
-
Analytical Instruments: LC-MS, NMR
Procedure:
Part A: Conjugation of Linker to E3 Ligase Ligand
-
Activation: Dissolve this compound in anhydrous DMF. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir at room temperature for 30 minutes to activate the carboxylic acid.[12]
-
Conjugation: In a separate vessel, dissolve the amine-containing E3 ligase ligand in anhydrous DMF. Add the activated linker solution dropwise to the ligand solution. Stir at room temperature overnight.
-
Purification: Monitor the reaction by LC-MS. Once complete, purify the linker-ligand conjugate using RP-HPLC to remove unreacted starting materials.
Part B: Conjugation to POI Ligand
-
Reaction Setup: Dissolve the purified linker-E3 ligase ligand conjugate in a suitable buffer (e.g., PBS, pH 8.0, potentially with a small amount of organic co-solvent like DMSO for solubility).
-
Conjugation: Add the thiol-containing POI ligand to the solution (typically 1.0-1.2 equivalents). Flush the reaction vessel with argon or nitrogen and seal.
-
Incubation: Stir the reaction at room temperature for 2-4 hours or at 4°C overnight. The sulfone group will react with the thiol to form a stable thioether linkage.
-
Final Purification & Characterization: Purify the final PROTAC molecule by RP-HPLC. Confirm the identity and purity of the final product using LC-MS and NMR.
Protocol 2: Conjugation to an Antibody (for ADC Development)
This protocol outlines the steps for conjugating a drug, via the this compound linker, to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Drug-Linker construct (prepared by conjugating the drug to the acid group of this compound as in Protocol 1, Part A)
-
Conjugation Buffer: PBS, pH 7.4, with 1 mM EDTA
-
Desalting columns (for buffer exchange)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in Conjugation Buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution to reduce a controlled number of interchain disulfide bonds.[9]
-
Incubate at 37°C for 1-2 hours.
-
Immediately remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. The product is the reduced, thiol-available antibody.
-
-
Conjugation Reaction:
-
Immediately add the pre-prepared Drug-Linker construct (with the sulfone group available) to the reduced antibody solution. A 5- to 20-fold molar excess of the Drug-Linker per generated thiol is a common starting point.
-
Incubate at room temperature for 2 hours or at 4°C overnight under a gentle inert atmosphere (e.g., argon).
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted Drug-Linker and other byproducts using Size-Exclusion Chromatography (SEC) or another suitable chromatography method.
-
Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation state using techniques like HIC-HPLC, SEC, and mass spectrometry.[9]
-
Disclaimer: These protocols are intended as a general guide. All procedures should be performed by trained professionals in a laboratory setting. Reaction conditions, including molar ratios, solvents, and incubation times, should be optimized for each specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 5. m-PEG3-Sulfone-PEG2-OH, 1919045-00-3 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of m-PEG3-Sulfone-PEG3-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of m-PEG3-Sulfone-PEG3-acid and its conjugates. The methodologies outlined herein are essential for confirming the structure, purity, and stability of these molecules, which are often used as linkers in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2]
Introduction to this compound
The this compound is a heterobifunctional linker composed of two polyethylene (B3416737) glycol (PEG) units separated by a sulfone group. One terminus is capped with a methoxy (B1213986) group, while the other presents a carboxylic acid for conjugation. The sulfone moiety can be a critical reactive handle, for instance, for conjugation to thiol groups.[3] Accurate characterization is crucial for ensuring the quality and performance of subsequent conjugates.
Overall Analytical Workflow
A multi-technique approach is necessary for the comprehensive characterization of this compound conjugates. The general workflow involves initial purity assessment and structural confirmation, followed by more detailed structural elucidation and quantification.
Caption: Overall analytical workflow for conjugate characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound conjugates.[][5] Reversed-phase HPLC (RP-HPLC) is typically employed to separate the conjugate from starting materials and impurities.
Experimental Protocol for RP-HPLC
Objective: To determine the purity of the conjugate and identify any impurities.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector is suitable. For non-UV active compounds, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[6][7]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. This should be optimized based on the retention time of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or ELSD/CAD.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Data Presentation
| Parameter | Typical Value | Interpretation |
| Retention Time (tR) | Analyte-dependent | Consistent tR indicates reproducibility. |
| Purity (%) | >95% | The area of the main peak relative to the total peak area. |
| Impurities | Specified by peak | Identification of potential starting materials or by-products. |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the molecular weight of the this compound conjugate, providing definitive evidence of its identity.[8][9]
Experimental Protocol for LC-MS
Objective: To confirm the molecular weight of the conjugate.
Methodology:
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Mode: Positive ion mode is generally preferred for detecting protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
LC Conditions: The same conditions as the HPLC method can be used.
-
Mass Analyzer Settings:
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Presentation
| Parameter | Expected Value (for this compound) | Interpretation |
| Molecular Formula | C16H32O10S | |
| Molecular Weight | 416.48 g/mol | |
| [M+H]⁺ (m/z) | 417.18 | Confirms the identity of the parent molecule. |
| [M+Na]⁺ (m/z) | 439.16 | Common adduct observed in ESI-MS. |
| Mass Accuracy | < 5 ppm | Indicates high confidence in the elemental composition. |
LC-MS Workflow Diagram
Caption: Workflow for LC-MS identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the this compound conjugate.[10][11] Both ¹H and ¹³C NMR are valuable for complete characterization.
Experimental Protocol for NMR
Objective: To provide unambiguous structural confirmation of the conjugate.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC): To confirm the connectivity between protons and carbons.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
Data Presentation (¹H NMR for this compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.30 | s | 3H | OCH₃ |
| ~3.50-3.70 | m | 20H | PEG backbone (-OCH₂CH₂O-) |
| ~3.20-3.40 | m | 4H | -CH₂SO₂CH₂- |
| ~2.60 | t | 2H | -CH₂COOH |
| ~10-12 | br s | 1H | COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and conjugation partner.
NMR Analysis Logical Flow
Caption: Logical flow for NMR structural analysis.
Conclusion
The analytical techniques and protocols described in this document provide a robust framework for the comprehensive characterization of this compound and its conjugates. A combination of HPLC for purity, LC-MS for identity, and NMR for detailed structural elucidation is essential for ensuring the quality and consistency of these critical reagents in drug development and research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 5. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with m-PEG3-Sulfone-PEG3-acid
Welcome to the technical support center for m-PEG3-Sulfone-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing conjugation reactions with this versatile heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a sulfone group at one end and a carboxylic acid group at the other, connected by two polyethylene (B3416737) glycol (PEG) spacers. This structure allows for the sequential conjugation of two different molecules. The sulfone group selectively reacts with thiol (-SH) groups, found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The carboxylic acid (-COOH) group can be activated to react with primary amine (-NH2) groups, present in lysine (B10760008) residues or at the N-terminus of proteins, to form a stable amide bond.[2]
This linker is commonly used in the development of complex bioconjugates, including:
-
Antibody-Drug Conjugates (ADCs): Where one end of the linker attaches to an antibody and the other to a cytotoxic drug.[3]
-
PROTACs (Proteolysis Targeting Chimeras): Linking a target protein ligand to an E3 ubiquitin ligase ligand.[4]
-
Peptide modifications and protein PEGylation. [5]
Q2: Which functional group of the linker should I react first?
A2: The reaction order depends on the specific chemistry of the molecules you are conjugating and the desired final product. A common strategy is a two-step conjugation process.[6] For instance, if one of your molecules is sensitive to the conditions required for the other reaction, it is best to perform the more robust reaction first. Generally, the carboxylic acid is activated with EDC/NHS and then reacted with an amine. This is a well-controlled reaction. The sulfone-thiol reaction is also specific. If your thiol-containing molecule is more precious or sensitive, you might consider reacting the more stable and readily available amine-containing molecule with the activated acid first.
Q3: Do I need to use protecting groups for either the sulfone or the carboxylic acid?
A3: In many cases, protecting groups are not necessary due to the orthogonal nature of the reactions (sulfone-thiol and activated acid-amine). However, if your target molecules contain both thiol and amine groups and you want to control the conjugation site, a protecting group strategy may be required. For example, you could protect the carboxylic acid as an ester (e.g., a t-butyl ester) while reacting the sulfone group.[7][8] The ester can then be deprotected to allow for the second conjugation step.
Q4: What are the optimal storage conditions for this compound?
A4: It is recommended to store this compound at -20°C, desiccated, and protected from light to prevent degradation of the reactive moieties. Before use, allow the reagent to warm to room temperature before opening the vial to avoid moisture condensation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.[2][9]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | For the carboxylic acid activation with EDC/NHS, the optimal pH is between 4.5-7.2. The subsequent reaction with the amine is more efficient at pH 7-8.[2][10] For the sulfone-thiol reaction, a pH range of 7.2-7.4 is generally recommended.[11] |
| Incorrect Molar Ratios | A molar excess of the PEG linker is often used to drive the reaction to completion. For the acid-amine coupling, a starting point of 10-20 fold molar excess of the linker to the amine-containing molecule can be used.[12] For the sulfone-thiol reaction, a 5-20 fold molar excess of the sulfone over the thiol is a good starting point.[11] |
| Reagent Degradation | EDC and NHS are moisture-sensitive. Prepare stock solutions fresh and in an anhydrous solvent. Ensure the this compound has been stored correctly. |
| Presence of Competing Nucleophiles | For the acid-amine coupling, ensure your buffer is free of primary amines (e.g., Tris or glycine).[2] For the sulfone-thiol reaction, avoid buffers containing other thiol compounds (e.g., DTT). |
| Oxidation of Thiols | If you are targeting a thiol group, ensure it is in its reduced form. Disulfide bonds in proteins may need to be reduced with an agent like TCEP, which should then be removed before adding the sulfone linker.[11] |
Protein Aggregation During Conjugation
| Potential Cause | Troubleshooting Steps |
| High Degree of PEGylation | A high density of PEG chains on a protein can sometimes lead to aggregation. Try reducing the molar excess of the PEG linker in your reaction. |
| Unfavorable Buffer Conditions | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the reaction. Consider adding solubility-enhancing excipients if necessary. |
| Reaction Temperature | Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation compared to a shorter reaction at room temperature. |
Experimental Protocols
Protocol 1: Two-Step Conjugation - Carboxylic Acid Reaction First
This protocol describes the activation of the carboxylic acid moiety of this compound and its conjugation to an amine-containing molecule, followed by the reaction of the sulfone group with a thiol-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (Molecule A)
-
Thiol-containing molecule (Molecule B)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., SEC, RP-HPLC)[13]
Step 1: Activation of Carboxylic Acid and Conjugation to Molecule A
-
Dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS (or Sulfo-NHS) to the solution. A common starting ratio is 1:2:5 (Acid:EDC:NHS).[6]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Immediately add the amine-containing Molecule A to the activated linker solution. The reaction pH should be adjusted to 7.2-7.5 with the Coupling Buffer.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the Molecule A-linker conjugate using an appropriate method like size-exclusion chromatography (SEC) to remove excess linker and reagents.
Step 2: Conjugation of Molecule B to the Sulfone Group
-
Ensure the thiol group on Molecule B is reduced and accessible. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.[11]
-
Dissolve the purified Molecule A-linker conjugate in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).
-
Add the thiol-containing Molecule B to the solution. A 5-20 fold molar excess of the sulfone-containing conjugate over Molecule B is a recommended starting point.[11]
-
Incubate the reaction for 2-24 hours at room temperature or 37°C.[11]
-
Monitor the reaction progress using analytical techniques like RP-HPLC or LC-MS.
-
Purify the final conjugate (Molecule A-linker-Molecule B) using a suitable chromatography method (e.g., RP-HPLC, SEC, or IEX).[14]
Quantitative Data for Reaction Optimization
The following tables provide suggested starting ranges for key reaction parameters. Optimal conditions may vary depending on the specific molecules being conjugated.
Table 1: Carboxylic Acid Activation and Amine Coupling
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 7.2 | Efficient formation of the NHS ester.[2] |
| Coupling pH | 7.0 - 8.0 | Efficient reaction of the NHS ester with primary amines.[2] |
| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion.[6] |
| Molar Ratio (Acid:EDC:NHS) | 1:2:5 | A common starting point for efficient activation.[6] |
| Temperature | 4°C to Room Temp. | Lower temperatures for sensitive molecules, with longer incubation times. |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Typically sufficient for high conversion. |
Table 2: Sulfone-Thiol Conjugation
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.2 - 7.4 | Balances thiol reactivity and minimizes potential side reactions.[11] |
| Molar Ratio (Sulfone:Thiol) | 5:1 to 20:1 | An excess of the sulfone-containing molecule ensures efficient conjugation of the thiol.[11] |
| Temperature | Room Temp. to 37°C | Reaction proceeds efficiently within this range.[11] |
| Reaction Time | 2 - 24 hours | Reaction kinetics can be slower than maleimide-thiol reactions; longer times may be needed.[11] |
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
preventing off-target reactions of m-PEG3-Sulfone-PEG3-acid
Welcome to the technical support center for m-PEG3-Sulfone-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing off-target reactions and to offer troubleshooting support for experiments involving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive functionalities connected by polyethylene (B3416737) glycol (PEG) spacers:
-
Methylsulfonyl group: This group is selective for thiol groups, such as those on cysteine residues of proteins.[1][2]
-
Carboxylic acid: This group can be activated to react with primary amines, like the N-terminus of a protein or the side chain of lysine (B10760008) residues.[3][4]
The PEG spacers enhance the solubility and reduce the potential for aggregation of the resulting conjugate.[5]
Q2: What are the main advantages of using a sulfone-based linker over a maleimide-based linker?
A2: Sulfone-based linkers offer significantly greater stability compared to their maleimide (B117702) counterparts.[2][6][7] The thioether bond formed between a sulfone and a thiol is much more resistant to exchange reactions with other thiols present in biological media, such as glutathione.[2] This increased stability minimizes off-target reactions and enhances the in-vivo and in-vitro stability of the conjugate.[6][7]
Q3: What are the potential off-target reactions of this compound?
A3: While the methylsulfonyl group is highly selective for thiols, off-target reactions can occur under non-optimal conditions. Potential off-target reactions include:
-
Reaction with other nucleophilic amino acids: Although less reactive than thiols, the side chains of amino acids like lysine and histidine are nucleophilic and could potentially react with the sulfone group, particularly at higher pH values.[8][9] However, heteroaromatic sulfones have been shown to be highly chemoselective for cysteine.[10]
-
Hydrolysis of the activated carboxylic acid: If the carboxylic acid is activated (e.g., with EDC/NHS) and does not react with a primary amine, it can hydrolyze back to the carboxylic acid.
Q4: How can I minimize non-specific binding of my final conjugate?
A4: Non-specific binding is often a concern with PEGylated molecules. Here are some strategies to minimize it:
-
Purification: Thoroughly purify the final conjugate to remove any unreacted linker or protein. Size-exclusion chromatography (SEC) is a common method for this.[11]
-
Blocking: In assay applications, use appropriate blocking agents to minimize non-specific interactions with surfaces.
-
Linker Length: The PEG linker itself helps to reduce non-specific binding due to its hydrophilic nature.[5]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Problem 1: Low Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH of reaction buffer | For sulfone-thiol conjugation, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. For the carboxylic acid-amine reaction (after activation), a pH of 7.2-8.0 is optimal.[3][4] |
| Inefficient activation of carboxylic acid | Use fresh EDC and NHS/sulfo-NHS solutions. Ensure the activation step is performed in an amine-free buffer (e.g., MES buffer at pH 5.0-6.0) before adding to the amine-containing molecule.[3][4] |
| Oxidation of thiol groups on the target molecule | Perform the reaction in a degassed buffer and consider adding a non-thiol-based reducing agent like TCEP to keep the cysteine residues in their reduced state. |
| Degradation of the this compound reagent | Store the reagent at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Insufficient molar excess of the linker | Empirically determine the optimal molar ratio of linker to the target molecule. A 5 to 20-fold molar excess of the linker is a good starting point.[12] |
Problem 2: Product Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobic interactions | The PEG linker is designed to increase solubility. However, if the target protein is prone to aggregation, consider performing the conjugation at a lower protein concentration. Including solubility-enhancing additives like arginine in the buffer may also be beneficial. |
| Intermolecular crosslinking | If both the sulfone and the activated carboxylic acid react with different protein molecules, aggregation can occur. A sequential conjugation strategy can mitigate this. |
Problem 3: Off-Target Modification Detected
| Potential Cause | Recommended Solution |
| Reaction with non-thiol nucleophiles | Carefully control the pH of the reaction. Lowering the pH can decrease the reactivity of other nucleophiles like lysine and histidine side chains. Ensure the reaction time is not excessively long. |
| Contaminated reagents | Use high-purity this compound and other reagents. Purify all proteins and buffers before use. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation to a Protein
This protocol describes the conjugation of this compound to a protein, first via the carboxylic acid to a primary amine, followed by the reaction of the sulfone with a thiol.
Materials:
-
Protein with accessible lysine and cysteine residues
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature.
Step 2: Conjugation to Protein Lysine Residues
-
Exchange the protein into the Conjugation Buffer.
-
Add the activated linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the protein-PEG conjugate using an SEC column to remove excess linker and byproducts.
Step 3: Conjugation to Protein Cysteine Residues
-
Ensure the cysteine residue on the purified protein-PEG conjugate is reduced. If necessary, treat with TCEP.
-
Add the thiol-containing molecule to the purified and activated protein-PEG conjugate.
-
Incubate for 2-4 hours at room temperature.
-
Purify the final conjugate using an SEC column.
Protocol 2: Analysis of Conjugation and Off-Target Reactions
1. SDS-PAGE Analysis:
-
Run samples of the unconjugated protein, and the final conjugate on an SDS-PAGE gel.
-
The conjugated protein should show a shift in molecular weight corresponding to the addition of the linker and the second molecule.
2. Mass Spectrometry (MS):
-
Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the degree of labeling.[13][14]
-
Peptide mapping using LC-MS/MS can be used to identify the specific sites of modification, including any off-target sites.[13]
3. High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted components.[1][11]
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. repository.essex.ac.uk [repository.essex.ac.uk]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Improving the Efficiency of Amine Coupling with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amine coupling of PEG linkers to proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an NHS-ester activated PEG linker with a primary amine?
The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] At pH values below 7.0, primary amines are more likely to be protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester, which can result in a low conjugation yield.[2] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][2]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
| Buffer Type | Recommendation | Examples |
| Compatible | Amine-free buffers are recommended. | Phosphate-buffered saline (PBS), HEPES, Borate (B1201080), Carbonate/Bicarbonate[1][3] |
| Incompatible | Buffers containing primary amines must be avoided. | Tris, Glycine[1][3][4] |
If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation reaction.[1]
Q3: What is the primary side reaction that competes with the desired amine coupling?
The primary competing side reaction is the hydrolysis of the NHS ester.[5] In aqueous solutions, the NHS ester can react with water, which regenerates the carboxylic acid and renders the PEG linker inactive for coupling.[6] The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]
Q4: How can I quantify the extent of PEGylation?
Several methods can be used to determine the degree of PEGylation:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and common method to qualitatively assess PEGylation. The PEGylated protein will show a shift to a higher molecular weight band compared to the unmodified protein.[8]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely determine the molecular weight of the PEGylated protein. The mass increase corresponds to the number of attached PEG molecules.[8][9]
-
TNBS Assay: This colorimetric assay quantifies the number of free primary amines remaining after PEGylation. A decrease in free amines compared to the starting material indicates the extent of PEGylation.[9]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein.[][11]
Troubleshooting Guide
This guide addresses common issues encountered during amine coupling with PEG linkers.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | Ensure proper storage of the NHS-ester PEG linker in a desiccated environment at -20°C.[1][3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][12] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][4] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2] |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer.[1] If necessary, perform a buffer exchange before the reaction.[1] |
| Insufficient molar excess of PEG linker | The optimal molar ratio of the PEG linker to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] |
Issue 2: Protein Precipitation or Aggregation
| Potential Cause | Troubleshooting Steps |
| High concentration of organic solvent | If the PEG linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is kept low, typically below 10%.[1][13] |
| Protein instability under reaction conditions | Perform the reaction at a lower temperature (e.g., 4°C).[5] Screen different buffer conditions to find one that maintains protein stability.[5] |
| Intermolecular crosslinking | If your protein has multiple reactive amine sites, intermolecular crosslinking by the PEG linker can occur.[5] Consider a stepwise addition of the PEG linker to the reaction mixture or using a lower molar excess.[5] |
Issue 3: Difficulty in Purifying the PEGylated Product
| Potential Cause | Troubleshooting Steps |
| Separation of PEGylated and un-PEGylated protein | Size Exclusion Chromatography (SEC) is effective for separating native and PEGylated proteins due to the increase in hydrodynamic radius after PEGylation.[][11] Ion Exchange Chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[][11] |
| Removal of excess, unreacted PEG linker | Size Exclusion Chromatography (SEC) is very efficient in removing low molecular weight by-products, including unreacted PEG.[] Dialysis or ultrafiltration can also be used to remove smaller molecular weight species.[11] |
| Separation of different PEGylated forms (e.g., mono-, di-, tri-PEGylated) | Ion Exchange Chromatography (IEX) can be effective in separating species with different degrees of PEGylation, especially for lower extents of modification.[11] Hydrophobic Interaction Chromatography (HIC) can serve as a supplementary tool to IEX for difficult separations.[][14] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amine Coupling
This protocol is for coupling a carboxyl-terminated PEG linker to a primary amine on a target molecule.
Materials:
-
Carboxyl-terminated PEG linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[5]
-
Target molecule with a primary amine in an amine-free buffer
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or weigh them out immediately before use.[5]
-
Dissolve the carboxyl-terminated PEG linker in the Activation Buffer.
-
-
Activation of PEG Linker:
-
Conjugation to the Target Molecule:
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.4 by adding the Coupling Buffer.
-
Alternatively, the activated PEG can be purified from excess EDC and NHS and buffer-exchanged into the Coupling Buffer using a desalting column.
-
Add the activated PEG linker to the target molecule solution at a desired molar ratio (e.g., 10- to 20-fold molar excess of PEG linker to protein).[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[5]
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.[][11]
-
Visualizations
Caption: Workflow of a two-step amine coupling reaction with a PEG linker.
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PROTAC Synthesis: A Technical Support Center
For researchers and scientists engaged in the pioneering field of targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of chemical challenges. These heterobifunctional molecules, while offering immense therapeutic potential, often involve complex multi-step syntheses. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during PROTAC synthesis, enabling researchers to overcome common hurdles and accelerate their drug discovery efforts.
Troubleshooting Guide: Common PROTAC Synthesis Challenges
The synthesis of a PROTAC molecule is a sequential process, and challenges can arise at any stage, from the preparation of the warhead and E3 ligase ligand to the final coupling reaction and purification. Below is a guide to diagnosing and resolving common issues.
Table 1: Troubleshooting Common Issues in PROTAC Synthesis
| Problem | Potential Cause | Recommended Solutions & Optimization Strategies |
| Low Yield in Final Coupling Reaction | Incomplete Amide Coupling: Steric hindrance between bulky ligands, poor activation of the carboxylic acid, or suboptimal reaction conditions can lead to incomplete amide bond formation.[1] | - Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] - Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess.[1] - Extend Reaction Time & Temperature: Monitor the reaction by LC-MS and allow it to proceed to completion (can take from hours to overnight). Gentle heating (e.g., 40-50 °C) may improve yields, but monitor for side reactions.[1] |
| Inefficient Click Chemistry (CuAAC): The copper(I)-catalyzed azide-alkyne cycloaddition, while robust, can be sensitive to reaction conditions. | - Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a reliable catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1] - Degas the Reaction Mixture: Oxygen can oxidize the Cu(I) catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[1] - Optimize Solvent System: While often performed in DMF or t-BuOH/H₂O, screening other solvents may improve the solubility of reactants and the reaction rate.[1] | |
| Difficult Purification | Poor Solubility of PROTAC: The large and often greasy nature of PROTACs can lead to poor solubility in common chromatography solvents.[1] | - Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities and consider additives. For HPLC, test different mobile phase compositions and gradients.[1] - Employ Solubility-Enhancing Linkers: Incorporating linkers with improved physicochemical properties, such as longer polyethylene (B3416737) glycol (PEG) chains, can enhance the aqueous solubility of the final PROTAC.[1] |
| Product Adhesion to Silica (B1680970) Gel: The polar functionalities within a PROTAC can lead to strong interactions with the silica gel stationary phase, resulting in poor recovery.[1] | - Use a Different Stationary Phase: Consider using alumina (B75360) or reverse-phase silica for column chromatography if your PROTAC is particularly polar or basic.[1] - Add Modifiers to the Eluent: Adding a small amount of a polar solvent like methanol (B129727) or an acid/base (e.g., acetic acid or triethylamine) to the eluent can help reduce tailing and improve recovery.[1] | |
| Product Degradation During Purification: Some PROTACs may be sensitive to the conditions used during purification. | - Use Neutral pH Buffers for HPLC: If the PROTAC contains acid-labile protecting groups, use a neutral pH buffer system for preparative HPLC.[1] - Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider running the purification at a lower temperature if stability is a concern.[1] | |
| Inconsistent Biological Activity | Suboptimal Linker Length or Composition: The linker plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase.[2][] | - Systematic Linker Optimization: Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for inducing protein degradation.[] - Consider Linker Rigidity: While flexible linkers like PEG are common, introducing some rigidity can pre-organize the PROTAC for optimal ternary complex formation. |
| Poor Cell Permeability: The high molecular weight and polarity of many PROTACs can hinder their ability to cross the cell membrane. | - Modify Physicochemical Properties: Optimize the linker to reduce polarity or introduce moieties that enhance cell uptake.[4] - Prodrug Strategies: Consider designing a prodrug version of the PROTAC that is more cell-permeable and is then converted to the active form inside the cell. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the final coupling step in a PROTAC synthesis?
Yields for the final coupling step can vary significantly based on the complexity of the warhead and E3 ligase ligand, as well as the chosen coupling chemistry. For robust reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), yields can be high, often exceeding 55-90%.[5] However, for sterically hindered amide couplings, yields may be lower, and optimization of coupling reagents and conditions is often necessary.[1]
Q2: How do I choose the right linker for my PROTAC?
The choice of linker is critical for PROTAC efficacy. Key considerations include:
-
Length: The linker must be long enough to span the distance between the target protein and the E3 ligase, but not so long that it prevents the formation of a stable ternary complex.[] Systematic screening of different linker lengths is a common optimization strategy.[6][7]
-
Composition: The linker's chemical makeup influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[2] PEG and alkyl chains are the most common linker types.[2]
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the geometry of the ternary complex and, consequently, degradation efficiency.
Q3: My PROTAC has poor solubility. What can I do?
Poor solubility is a common challenge with PROTACs due to their high molecular weight.[8] Strategies to improve solubility include:
-
Incorporate Solubility-Enhancing Linkers: Using more hydrophilic linkers, such as longer PEG chains, can improve the overall solubility of the PROTAC.[1]
-
Modify the Ligands: In some cases, slight modifications to the warhead or E3 ligase ligand that do not compromise binding affinity can improve solubility.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of co-solvents or amorphous solid dispersions can be employed to enhance bioavailability.[8]
Q4: What are the advantages of using "click chemistry" for PROTAC synthesis?
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers several advantages for PROTAC synthesis:[]
-
High Efficiency and Yield: Click reactions are typically high-yielding and proceed under mild conditions.[5][]
-
Orthogonality: The azide (B81097) and alkyne functional groups are generally inert to many other functional groups, allowing for their specific reaction in the presence of complex molecular scaffolds.[]
-
Facilitates Library Synthesis: The reliability of click chemistry makes it well-suited for the rapid synthesis of PROTAC libraries with diverse linkers for optimization studies.[5]
Q5: When should I consider solid-phase synthesis for my PROTACs?
Solid-phase synthesis can be a powerful strategy for PROTAC development, particularly for:
-
Rapid Library Generation: It simplifies the purification process at each step, making it amenable to parallel synthesis and the creation of large PROTAC libraries.[10][11]
-
Driving Reactions to Completion: Excess reagents can be used to drive reactions to completion, and then easily washed away.[10]
-
Streamlined Workflow: It can streamline the overall synthetic workflow, especially when using pre-loaded resins with an E3 ligase ligand or warhead.[10][11]
Key Experimental Protocols
Below are generalized protocols for common reactions used in PROTAC synthesis. Researchers should optimize these conditions based on their specific substrates.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard amide coupling reaction to connect a carboxylic acid-functionalized component (e.g., warhead-linker) with an amine-functionalized component (e.g., E3 ligase ligand).
Materials:
-
Carboxylic acid-functionalized component (1.0 equivalent)
-
Amine-functionalized component (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Standard workup and purification reagents (Ethyl acetate (B1210297), water, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[12]
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.[12]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to ligate an azide-functionalized component with an alkyne-functionalized component.
Materials:
-
Azide-functionalized component (1.0 equivalent)
-
Alkyne-functionalized component (1.0 equivalent)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Solvent (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an appropriate workup (e.g., dilution with water and extraction with an organic solvent).
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that influences a PROTAC's ability to induce protein degradation. The following table compiles data from various studies on BRD4-targeting PROTACs, illustrating the relationship between PEG linker length and degradation potency (DC₅₀) and efficacy (Dₘₐₓ).
Table 2: Influence of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| dBET1 | PEG-based | ~16 | 460 | >90 | MV4-11 |
| ARV-771 | PEG-based | Not Specified | < 1 | >95 | 22Rv1 |
| MZ1 | PEG-based | ~19 | 1000 | >90 | HeLa |
| PROTAC with PEG2 linker | PEG-based | ~8 | >1000 | <50 | Varies |
| PROTAC with PEG5 linker | PEG-based | ~17 | <100 | >90 | Varies |
Note: DC₅₀ and Dₘₐₓ values are approximate and can vary depending on the specific experimental conditions and cell line used. Direct comparison across different studies should be made with caution.[13] The data suggests that for BRD4 degradation, a PEG5 linker often provides an optimal balance for potent degradation.[14]
Visualizing PROTAC Synthesis and Mechanism
Diagrams can help clarify the complex processes involved in PROTAC synthesis and function.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A generalized workflow for the synthesis of PROTACs.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
stability issues with sulfone-based linkers in aqueous solutions
Technical Support Center: Sulfone-Based Linkers
Welcome to the technical support center for sulfone-based linkers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulfone-based linkers in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are sulfone-based linkers and why are they used in bioconjugation?
A1: Sulfone-based linkers are chemical moieties used to connect a payload, such as a drug or a fluorescent dye, to a biomolecule, typically an antibody, to form conjugates like antibody-drug conjugates (ADCs). They are often used as an alternative to maleimide-based linkers for conjugating payloads to cysteine or selenocysteine (B57510) residues.[1][2][3] The primary advantage of certain sulfone linkers, such as phenyloxadiazole sulfones, is their enhanced stability in plasma compared to traditional maleimide (B117702) linkers, which can be prone to thioether exchange, leading to premature drug release.[1][3][4][5]
Q2: What are the primary stability concerns with sulfone-based linkers in aqueous solutions?
A2: While sulfone linkers offer improved stability over maleimides, their stability can still be influenced by the chemical environment. The primary concern is the potential for degradation, which can be affected by factors such as pH, temperature, and the specific molecular structure of the linker and the conjugate. For example, some sulfone-based polymers have shown degradation of both the polymer backbone and cationic groups under highly alkaline conditions (e.g., 1 M KOH or NaOH at 60-80°C), which are more extreme than typical physiological conditions.[6] However, phenyloxadiazole sulfone linkers used in ADCs have demonstrated substantial stability in human plasma at 37°C.[1]
Q3: How does a phenyloxadiazole sulfone linker improve conjugate stability compared to a maleimide linker?
A3: Phenyloxadiazole sulfone linkers enhance stability by minimizing thioether exchange reactions.[1] Maleimide-thiol linkages are susceptible to a retro-Michael reaction, which can lead to the exchange of the payload with other thiols in the solution, like albumin in blood plasma.[4] The heteroaromatic structure of the phenyloxadiazole sulfone linker and the methyl sulfone leaving group create a more stable bond with cysteine residues, preventing this exchange and thereby improving the serum stability of the conjugate.[1]
Troubleshooting Guide
Problem 1: My sulfone-linked antibody-drug conjugate (ADC) shows lower than expected stability in plasma during an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Conditions | Verify that the pH of your plasma or buffer solution is within the physiological range (typically pH 7.2-7.4). Extreme pH values can accelerate the degradation of some linkers. |
| Conjugation Site | The local chemical environment of the conjugation site on the antibody can influence linker stability.[4] If using engineered cysteine sites, consider that different sites can confer different stability profiles. For example, one study showed that a sulfone conjugate at site HC-A114C was more stable than at other sites.[1] |
| Assay Methodology | Ensure your analytical method (e.g., LC-MS, ELISA) is properly validated for quantifying the intact ADC and the free payload.[7] Inaccurate quantification can be mistaken for instability. |
| Structural Integrity of Antibody | Degradation of the antibody itself could be misinterpreted as linker instability. Run a control with the unconjugated antibody under the same conditions. |
Problem 2: The conjugation reaction between my thiol-containing protein and the sulfone linker is slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature | Some sulfone linker conjugations are slower than maleimide reactions at room temperature.[4] Increasing the reaction temperature to 37°C for 1-2 hours can significantly improve the labeling efficiency without compromising the protein's integrity.[4] |
| pH of Reaction Buffer | The pH can affect the reactivity of the cysteine's thiol group. While conjugation with phenyloxadiazole sulfones has been successfully performed at acidic pH (e.g., pH 5.2 for selenocysteine), ensure the pH is optimal for your specific protein and linker.[1][4] |
| Reagent Concentration | Ensure an adequate molar excess of the sulfone linker reagent is used. Titrate the concentration to find the optimal ratio that maximizes conjugation without causing protein aggregation. |
| Accessibility of Thiol Group | The target cysteine residue may be partially buried or sterically hindered. Ensure that the protein is correctly folded and that the target thiol is accessible for conjugation. |
Below is a troubleshooting workflow for addressing slow conjugation reactions.
Quantitative Data Summary
The stability of antibody-drug conjugates is often evaluated by incubating them in plasma and measuring the percentage of the intact conjugate remaining over time. Below is a comparison of a phenyloxadiazole sulfone linker and a conventional maleimide linker at two different conjugation sites on an antibody (trastuzumab THIOMAB).
Table 1: Comparative Stability of Sulfone vs. Maleimide Linkers in Human Plasma at 37°C
| Conjugation Site | Linker Type | % Intact Conjugate after 72h | Reference |
| LC-V205C | Maleimide | ~80% | [1] |
| LC-V205C | Sulfone | ~67% | [1] |
| Fc-S396C | Maleimide | ~20% | [1] |
| Fc-S396C | Sulfone | ~67% | [1] |
| HC-A114C | Maleimide | ~50% (after 1 month) | [1] |
| HC-A114C | Sulfone | ~90% (after 1 month) | [1] |
Data extracted from stability studies on trastuzumab THIOMABs. The results highlight that the stability of the sulfone linker was less dependent on the conjugation site compared to the maleimide linker and showed superior stability at more labile sites.[1]
Experimental Protocols
Protocol 1: General Assay for Assessing ADC Stability in Human Plasma
This protocol outlines a method to evaluate the stability of a sulfone-linked ADC by monitoring its integrity over time in a plasma matrix.
Objective: To quantify the amount of intact ADC remaining after incubation in human plasma at 37°C over several days.
Materials:
-
ADC with sulfone-based linker
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes (e.g., polypropylene (B1209903) microcentrifuge tubes)
-
Analysis system: LC-MS (Liquid Chromatography-Mass Spectrometry) or SDS-PAGE with fluorescence imaging if the payload is fluorescent.[1][8]
Workflow Diagram:
Procedure:
-
Preparation: Dilute the ADC stock to a final concentration (e.g., 1.3 mg/mL) in human plasma.[8] Prepare a sufficient volume for all time points.
-
Incubation: Place the sample mixture in an incubator set to 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and up to 1 month for highly stable linkers), withdraw an aliquot of the reaction mixture.[1][8]
-
Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.
-
Sample Processing & Analysis:
-
For LC-MS Analysis: Thaw samples and isolate the ADC from plasma proteins using an immunoaffinity capture method, such as Protein A magnetic beads.[8] The captured ADC can then be analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[8]
-
For SDS-PAGE Analysis (with fluorescent payload): Thaw samples and run on a non-reducing SDS-PAGE gel.[1] Visualize the gel using a fluorescence scanner to detect the labeled antibody. A decrease in the fluorescent band intensity of the intact ADC over time indicates payload loss. A Coomassie stain can be used to verify equal protein loading in all lanes.[1]
-
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero. Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the conjugate.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation during PEGylation and how can I detect it?
A: Protein aggregation is the process where individual protein molecules self-associate to form larger, often insoluble, complexes.[1] During PEGylation, this can manifest as visible precipitates, turbidity, or opalescence in the reaction mixture.[2] For a quantitative assessment, several analytical techniques can be used:
-
Size Exclusion Chromatography (SEC): This is a highly accurate and quantitative method that separates molecules based on their hydrodynamic radius.[3] Aggregates will appear as high molecular weight (HMW) species eluting earlier than the desired monomeric PEG-protein conjugate.[2][3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity can indicate aggregation.[2][4]
-
Visual Inspection: In severe cases, aggregation is easily observable as cloudiness or the formation of solid precipitates.[5]
Q2: What are the primary causes of protein aggregation during PEGylation?
A: Protein aggregation during PEGylation is a complex issue with multiple contributing factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[2]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[2][6]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability.[2] Deviations from the optimal range can expose hydrophobic regions of the protein, promoting aggregation.[2]
-
Over-labeling: Attaching too many PEG molecules to a protein can alter its net charge and isoelectric point (pI), which may reduce its solubility.[5]
-
Hydrophobicity of the Linker: Some crosslinkers can be hydrophobic, and their attachment to the protein surface can increase the overall hydrophobicity, leading to aggregation.[7]
-
Poor Reagent Quality: Impurities in the PEG reagent, or a high percentage of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.[2]
Q3: How does the pH of the reaction buffer impact aggregation?
A: The pH of the reaction buffer is a critical parameter that affects both the reaction rate and protein stability, thereby influencing aggregation.[2] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero.[6] Conducting the PEGylation reaction at a pH away from the protein's pI can help maintain solubility.[6]
-
For amine-reactive PEGylation (e.g., targeting lysines):
-
Neutral to High pH (7.0 and above): This range increases the reactivity of lysine (B10760008) residues, leading to a higher degree of PEGylation. However, this extensive modification can sometimes compromise the protein's conformational stability and lead to aggregation.[2] Some proteins may also be less stable at alkaline pH.[5]
-
Low pH (around 6.0-7.0): Performing the reaction at a lower pH can favor the selective PEGylation of the N-terminal alpha-amine over lysine epsilon-amines, as the N-terminus typically has a lower pKa.[8] This can reduce the extent of multi-PEGylation and subsequent aggregation.[2]
-
Q4: What is the optimal molar ratio of PEG reagent to my protein?
A: The ideal molar ratio of PEG to protein is highly dependent on the specific protein and must be determined empirically.[2]
-
A higher molar excess of PEG can drive the reaction towards completion but also increases the risk of over-labeling (multi-PEGylation), which can lead to aggregation.[2][7]
-
It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and gradually increase it.[2] A screening experiment with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) is a good approach to find the optimal balance between PEGylation efficiency and aggregation.[2]
Q5: How does temperature affect the PEGylation reaction and protein stability?
A: Temperature plays a significant role in both reaction kinetics and protein stability.[8]
-
Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate.[2] A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing the risk of aggregation.[2][5]
-
Conversely, elevated temperatures can denature the protein, exposing hydrophobic cores and leading to aggregation.[9][10] It is crucial to consider the thermal stability of your specific protein when choosing the reaction temperature.
Q6: Can the choice and size of the PEG reagent influence aggregation?
A: Yes, both the type and molecular weight of the PEG reagent are important considerations.
-
Reagent Functionality: If you are experiencing aggregation due to cross-linking, it is highly advisable to use a monofunctional PEG reagent instead of a homobifunctional one.[2]
-
PEG Molecular Weight (MW): The size of the PEG molecule can influence aggregation.[2] Attaching a PEG chain can prevent protein precipitation by rendering aggregates soluble and slowing the rate of aggregation.[11] This is thought to be due to the hydrophilic nature of PEG and steric hindrance.[2][11] A study on G-CSF demonstrated that even a 5 kDa PEG significantly improved stability against aggregation compared to the unmodified protein.[11] Increasing the PEG MW from 2 to 20 kDa has been shown to prevent aggregation and adsorption to blood components for PEGylated micelles.[12]
Q7: What are stabilizing excipients and how can they prevent aggregation?
A: Excipients are additives that can be included in the reaction buffer to help stabilize the protein and prevent aggregation.[2] They work through various mechanisms, such as preferential exclusion and suppressing non-specific protein-protein interactions.[2]
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[2][13] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[2] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[2][6][14] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can cause aggregation.[7] |
Troubleshooting Guide
If you are observing aggregation, a systematic approach to optimizing reaction conditions is crucial. The following table summarizes key parameters to investigate. It is recommended to vary one parameter at a time to isolate its effect.[2]
| Parameter | Potential Issue Leading to Aggregation | Troubleshooting Strategy | Recommended Range/Starting Point |
| Protein Concentration | High concentration increases intermolecular interactions.[2] | Reduce the protein concentration. | 1-5 mg/mL.[5][7] If aggregation occurs, try reducing the concentration.[7] |
| PEG:Protein Molar Ratio | High excess of PEG reagent leads to over-labeling.[2] | Perform a titration to find the optimal ratio. Start low and gradually increase. | Start with a 1:1 to 5:1 molar ratio of PEG to reactive amines.[2] |
| Reaction pH | pH is close to the protein's pI or is suboptimal for protein stability. | Screen a range of pH values. Ensure the buffer does not contain primary amines (e.g., Tris) if you are targeting protein amines.[2] | Screen a pH range from 6.0 to 8.0.[2] For N-terminal selectivity, consider a lower pH (e.g., 6.0-6.5).[2] |
| Reaction Temperature | High temperature may cause protein unfolding and aggregation. | Lower the reaction temperature. | Screen temperatures such as 4°C and room temperature.[2] |
| PEG Reagent Addition | Localized high concentrations of the PEG reagent upon addition. | Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing.[5] | N/A |
| Buffer Composition | The buffer system is not optimal for protein stability. | Add stabilizing excipients (see FAQ Q7). | Varies by excipient. |
| PEG Reagent Type | Use of bifunctional PEGs causing cross-linking. | Switch to a monofunctional PEG reagent.[2] | N/A |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation during protein PEGylation.
Caption: Troubleshooting decision tree for protein aggregation.
Factors Influencing Aggregation and Preventative Strategies
This diagram illustrates the relationship between common causes of aggregation and the corresponding strategies to mitigate them.
Caption: Causes of aggregation and corresponding preventative measures.
Experimental Protocols
Protocol 1: Systematic Screening of PEGylation Conditions
This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.[2] This can be performed in a microplate format or in individual microcentrifuge tubes.
Materials:
-
Purified protein of interest
-
Activated PEG reagent
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) - ensure buffers do not contain primary amines (e.g., Tris) if targeting amines on the protein.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[2]
-
Stock solutions of stabilizing excipients (optional)
-
Quenching solution (e.g., 1 M Tris or Glycine)
-
Analytical equipment for aggregation detection (e.g., SEC-HPLC system, DLS instrument)
Procedure:
-
Design the Screening Matrix: Create a matrix of conditions to test. Vary one parameter at a time while keeping others constant.[2]
| Parameter to Vary | Example Conditions |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL[2] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1[2] |
| pH | 6.0, 7.0, 7.4, 8.0[2] |
| Temperature | 4°C, Room Temperature (~22°C)[2] |
-
Reaction Setup:
-
For each condition, add the appropriate volume of protein solution to a reaction vessel.
-
Add the corresponding reaction buffer and any excipients being tested.
-
Initiate the reaction by adding the activated PEG reagent. Mix gently.
-
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2 to 24 hours) at the designated temperature with gentle stirring.[15]
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG reagent.
-
Analysis:
-
Visually inspect each reaction for signs of precipitation or turbidity.
-
Analyze an aliquot from each reaction condition using SEC to determine the percentage of monomer, aggregate, and unreacted protein.
-
Optionally, use DLS to measure particle size distribution.
-
-
Data Interpretation: Compare the results across all conditions to identify the set of parameters that yields the highest degree of PEGylation with the lowest level of aggregation.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
This protocol describes a general method for using SEC to quantify the amount of high molecular weight (HMW) aggregates in a PEGylated protein sample.
Materials:
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column for the size range of your protein and its potential aggregates
-
Mobile phase (typically a buffered saline solution, e.g., PBS, pH 7.4)
-
PEGylated protein sample
-
Low-protein-binding 0.1 or 0.22 µm syringe filters[2]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.1 or 0.22 µm filter to remove any very large, insoluble aggregates that could clog the column.[2]
-
Injection: Inject a defined volume of the filtered sample onto the SEC column.[2]
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (typically 280 nm for proteins).[2]
-
Data Analysis:
-
Identify the peaks in the chromatogram. Typically, aggregates will elute first, followed by the main PEG-protein conjugate peak, and then any smaller species like unreacted protein.
-
Integrate the area under each peak.[2]
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
-
Interpretation: A lower percentage of aggregation indicates more favorable PEGylation conditions. This method can be used to compare different samples from the screening protocol described above.
References
- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Sulfone-Thiol Reaction Kinetics
Welcome to the technical support center for sulfone-thiol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the impact of temperature on the kinetics of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of a sulfone-thiol reaction?
As with most chemical reactions, increasing the temperature generally increases the rate of the sulfone-thiol reaction. This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction event. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation.
Q2: Are there potential side reactions to be aware of when performing sulfone-thiol reactions at elevated temperatures?
Yes, elevated temperatures can lead to undesired side reactions. For instance, in the case of vinyl sulfones, high temperatures might promote polymerization of the vinyl monomer. Additionally, with sensitive biomolecules, elevated temperatures can lead to denaturation or degradation. In some cases, side reactions such as elimination or oxidation of the thiol can become more prevalent at higher temperatures.[1][2] For some substrates, elevated temperatures can also affect the selectivity of the reaction, for example, by increasing the likelihood of reaction with other nucleophilic groups like amines.[3]
Q3: Can sulfone-thiol reactions be performed at low temperatures? What are the potential challenges?
Sulfone-thiol reactions can be performed at low temperatures, and in some cases, this may be necessary to minimize side reactions or maintain the stability of sensitive substrates. The primary challenge of working at low temperatures is the significantly reduced reaction rate. Reactions that are complete in hours at room temperature may take days at lower temperatures. For radical-initiated thiol-ene reactions, quantum tunneling can become a dominant factor at low temperatures for hydrogen-transfer steps.[4]
Q4: How does temperature affect the stability of the resulting thioether bond?
The thioether bond formed from a sulfone-thiol reaction is generally very stable.[5] Studies have shown that thioether linkages are stable under a range of pH conditions and can withstand elevated temperatures, such as those used in PCR-like conditions, with minimal degradation.[5]
Q5: Does temperature influence the reversibility of the sulfone-thiol reaction?
For reversible sulfone-thiol reactions, temperature can shift the equilibrium position. According to Le Châtelier's principle, for an exothermic reaction, increasing the temperature will shift the equilibrium towards the reactants, decreasing the yield of the product. Conversely, for an endothermic reaction, increasing the temperature will favor the formation of products.[6][7] The effect of temperature on the equilibrium constant (Keq) is a key consideration for controlling the outcome of reversible reactions.[6]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step to find the optimal temperature that balances reaction rate and substrate stability. |
| Steric Hindrance | If the thiol or sulfone is sterically hindered, a higher temperature may be required to overcome the activation energy barrier. Consider longer reaction times or a different catalyst if applicable. |
| Low Thiolate Concentration | The reactive species is the thiolate anion. Ensure the pH of the reaction medium is appropriate to deprotonate the thiol. For many thiols, a pH of 7.5-8.5 is optimal. |
| Solvent Effects | Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the thiolate anion.[8] Consider switching to a more suitable solvent if the reaction is slow. |
Issue 2: Presence of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Decrease the reaction temperature. While this will slow down the desired reaction, it may disproportionately reduce the rate of side reactions. |
| Oxidation of Thiol | Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide. |
| Reaction with Other Nucleophiles | If the substrate contains other nucleophilic groups (e.g., amines), high temperatures can reduce the selectivity of the reaction.[3] Lowering the temperature and optimizing the pH can improve selectivity for the thiol. |
| Polymerization of Vinyl Sulfone | For reactions involving vinyl sulfones, high temperatures can induce polymerization.[9] Use the lowest effective temperature and consider using a radical inhibitor if appropriate. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Temperature Control | Use a reliable and calibrated temperature control system (e.g., a water bath, oil bath, or thermocycler) to ensure a constant and accurate reaction temperature. |
| Variability in Reagent Purity | Ensure the purity of the thiol and sulfone reagents. Impurities can act as catalysts or inhibitors, affecting the reaction rate. |
| Inconsistent pH | Buffer the reaction mixture to maintain a stable pH throughout the experiment, as pH affects the concentration of the reactive thiolate anion. |
Data Presentation
The following tables summarize qualitative and semi-quantitative data on the impact of temperature on sulfone-thiol reactions.
Table 1: General Effect of Temperature on Reaction Parameters
| Parameter | Effect of Increasing Temperature | Notes |
| Reaction Rate | Increases | Follows the Arrhenius equation. |
| Reaction Time | Decreases | Faster rates lead to shorter completion times. |
| Selectivity | May Decrease | Higher temperatures can lead to reactions with other nucleophiles.[3] |
| Side Reactions | May Increase | Higher energy can overcome activation barriers for undesired reactions.[1][2] |
| Substrate Stability | May Decrease | Particularly for sensitive biomolecules. |
| Equilibrium Constant (Keq) | Shifts based on enthalpy | For exothermic reactions, Keq decreases; for endothermic, it increases.[6][7] |
Table 2: Reported Reaction Temperatures for Specific Sulfone-Thiol Reactions
| Sulfone Type | Thiol Type | Temperature (°C) | Solvent | Reference |
| Divinyl Sulfone | Trithiol monomer | Ambient, then 60 or 100 | Neat | [9] |
| Phenyl Vinyl Sulfone | Thiol-containing biomolecules | Not specified (often ambient) | 50% Methanol in borate (B1201080) buffer | [3] |
| t-butylsulfinamide and alkenes (forms vinyl sulfones in situ) | N/A | 120 | Not specified | [10] |
| Pentafluorostyrene | Thiolated sugars | 40 | Not specified | [2] |
Experimental Protocols
Protocol for Studying the Effect of Temperature on Sulfone-Thiol Reaction Kinetics using UV-Vis Spectroscopy
This protocol outlines a general method to determine the rate constant of a sulfone-thiol reaction at different temperatures. This method is suitable when either the reactants or products have a distinct UV-Vis absorbance.
Materials:
-
Sulfone-containing compound
-
Thiol-containing compound
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the sulfone and thiol in the reaction buffer.
-
Degas all solutions by bubbling with an inert gas for at least 15 minutes to prevent thiol oxidation.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength for monitoring the reaction. This should be a wavelength where there is a significant change in absorbance as the reaction proceeds.
-
Set the temperature of the cuvette holder to the first desired experimental temperature (e.g., 25°C). Allow the system to equilibrate.
-
-
Kinetic Measurement:
-
Add the appropriate volume of the sulfone stock solution and buffer to a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 5-10 minutes.
-
Initiate the reaction by adding the thiol stock solution to the cuvette. Mix quickly but thoroughly with a pipette.
-
Immediately start recording the absorbance at the chosen wavelength over time. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) is known.
-
Determine the order of the reaction and calculate the pseudo-first-order or second-order rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law.
-
-
Temperature Variation:
-
Repeat steps 2-4 for a range of different temperatures (e.g., 30°C, 35°C, 40°C).
-
-
Arrhenius Plot:
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K). The y-intercept is ln(A), where A is the pre-exponential factor.
-
Visualizations
Caption: Workflow for kinetic analysis of sulfone-thiol reactions.
Caption: Troubleshooting flowchart for sulfone-thiol reactions.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. static.nsta.org [static.nsta.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-dependent synthesis of vinyl sulfones and β-hydroxy sulfones from t-butylsulfinamide and alkenes under aerobic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
PROTAC Purity Enhancement: A Technical Support Center
Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of PROTACs through troubleshooting common issues and providing answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis and purification of PROTACs, offering potential causes and solutions to enhance the purity of your final compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction leading to the presence of unreacted starting materials (e.g., warhead, linker, E3 ligase ligand). | - Monitor reaction progress closely using LC-MS to ensure completion. - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). - Use a different coupling reagent or strategy, such as click chemistry for more efficient ligation.[1] |
| Formation of side products due to reactive functional groups. | - Employ protecting groups for sensitive functionalities on the warhead or E3 ligase ligand. - Optimize the order of synthetic steps to minimize side reactions. | |
| Degradation of the PROTAC molecule during the reaction or workup. | - Use milder reaction conditions. - Ensure appropriate pH and temperature control during workup and purification steps. | |
| Multiple Peaks on HPLC/LC-MS of Purified PROTAC | Presence of diastereomers or enantiomers, especially if chiral centers are present in the warhead or E3 ligase ligand. | - Utilize chiral chromatography (e.g., chiral HPLC) for separation of stereoisomers.[2] - Use stereochemically pure starting materials. |
| Aggregation of the PROTAC molecule. | - Modify the linker to improve solubility, for instance by incorporating PEG moieties.[3] - Adjust the mobile phase composition in HPLC/LC-MS (e.g., change pH, organic solvent). | |
| Residual impurities from the synthesis that co-elute with the product. | - Employ orthogonal purification methods. For example, follow flash chromatography with preparative HPLC. - Optimize the HPLC gradient for better separation. | |
| Poor Yield After Purification | Loss of product during multiple purification steps. | - Minimize the number of purification steps where possible. - Optimize each purification step for maximum recovery. For instance, in flash chromatography, select the appropriate solvent system and column packing. |
| Precipitation of the PROTAC during purification. | - Adjust the solvent system to improve solubility. - For HPLC, ensure the sample is fully dissolved in the injection solvent. | |
| Inconsistent Purity Between Batches | Variability in the quality of starting materials or reagents. | - Source high-purity starting materials and reagents from reliable suppliers. - Characterize all starting materials before use. |
| Minor variations in reaction or purification conditions. | - Standardize all protocols and document any deviations. - Ensure consistent performance of equipment (e.g., HPLC columns, pumps). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in PROTAC preparations?
A1: Common impurities include unreacted starting materials such as the warhead, linker, and E3 ligase ligand. Byproducts from side reactions, such as the displacement of the glutarimide (B196013) on thalidomide-based E3 ligase ligands, are also frequently observed. Additionally, diastereomers and enantiomers can be present if chiral starting materials are used.
Q2: What is the recommended first step for purifying a crude PROTAC mixture?
A2: For initial cleanup and removal of major impurities, flash chromatography is often the recommended first step. It is a relatively quick method that can handle larger sample loads and significantly improve the purity before proceeding to higher resolution techniques like preparative HPLC.
Q3: How can I improve the separation of my PROTAC from closely related impurities during HPLC?
A3: To improve separation, you can optimize several HPLC parameters. This includes adjusting the mobile phase gradient to be shallower, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), or altering the pH of the aqueous phase. Using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size can also enhance resolution.
Q4: When should I consider using chiral HPLC for PROTAC purification?
A4: Chiral HPLC is necessary when your PROTAC synthesis can result in stereoisomers (enantiomers or diastereomers) and you need to isolate a specific isomer for biological testing. This is common when using chiral building blocks, such as certain E3 ligase ligands like pomalidomide.
Q5: What are the best analytical techniques to assess the purity of my final PROTAC product?
A5: The gold standard for assessing PROTAC purity is a combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). This provides information on both the chromatographic purity (number and relative area of peaks) and the identity of the main peak and any impurities by mass. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide insights into purity.
Data Presentation: Comparison of Purification Strategies
The following table summarizes the typical performance of common purification techniques for PROTACs. The values presented are representative and can vary depending on the specific PROTAC molecule, the complexity of the crude mixture, and the optimization of the method.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Best For |
| Flash Chromatography | 80-95%[4] | 60-90% | High | Initial cleanup of crude material, removal of major impurities. |
| Preparative HPLC | >95% | 40-80% | Medium | High-resolution purification to achieve high purity for biological assays. |
| Chiral HPLC | >99% (for a single stereoisomer)[2] | 20-50% (per isomer) | Low | Separation of enantiomers or diastereomers. |
Experimental Protocols
Protocol 1: General Preparative Reversed-Phase HPLC (RP-HPLC) for PROTAC Purification
This protocol outlines a general method for purifying PROTACs using preparative RP-HPLC.
1. Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: A C18 stationary phase column is commonly used. Dimensions will depend on the amount of material to be purified (e.g., 19 x 150 mm for mg to low gram scale).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as Mobile Phase A.
3. Method Parameters:
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 19 mm ID column).
-
Gradient: A typical gradient would be from 20% to 80% Mobile Phase B over 30-40 minutes. The gradient should be optimized based on analytical HPLC runs of the crude material.
-
Detection: Monitor at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
4. Purification and Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Purity Assessment by LC-MS
This protocol describes a standard method for analyzing the purity of a PROTAC sample using LC-MS.
1. Sample Preparation:
-
Prepare a stock solution of the purified PROTAC in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of ~10-50 µg/mL.
2. LC-MS System and Column:
-
System: Analytical HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
Column: A C18 stationary phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Method Parameters:
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for PROTACs.
-
Scan Range: A wide scan range (e.g., m/z 100-2000) to detect the parent ion and any potential impurities or fragments.
-
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
-
Confirm the identity of the main peak by comparing its mass-to-charge ratio (m/z) with the theoretical value for the PROTAC.
-
Analyze the masses of any impurity peaks to help identify their structures.
Visualizations
Caption: A general workflow for the purification and analysis of PROTACs.
Caption: A decision tree for troubleshooting low PROTAC purity.
References
how to handle m-PEG3-Sulfone-PEG3-acid storage and stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of m-PEG3-Sulfone-PEG3-acid to ensure its stability and performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a tightly sealed container.[1][2] When stored as a powder, some similar compounds are noted to be stable for up to three years at low temperatures.[3] For long-term storage of the compound in solvent, -80°C is recommended.[3]
Q2: How should I handle the compound upon receiving it?
Small volumes of the compound may become entrapped in the vial's seal during shipment. It is recommended to briefly centrifuge the vial to ensure all the material is at the bottom before opening.[3] Some products may be shipped with dry ice, and it is important to maintain the cold chain until it is transferred to a freezer.[3]
Q3: Is this compound sensitive to moisture?
Yes, PEGylated compounds, especially those with reactive functional groups, can be sensitive to moisture. It is crucial to store the compound in a desiccated environment to prevent hydrolysis and other moisture-mediated degradation pathways.[4] Before use, allow the container to warm to room temperature before opening to prevent condensation.[4]
Q4: What is the stability of the sulfone linker in this compound?
The sulfone linker is generally considered to be stable.[5][6] Studies on similar mono-sulfone-PEG conjugates have shown them to be significantly more stable than maleimide-PEG adducts, particularly in preventing deconjugation in the presence of thiols like glutathione.[5] This enhanced stability makes sulfone-containing linkers a good choice for applications requiring longer vascular retention.[5]
Q5: What are the potential degradation pathways for this molecule?
While the sulfone group itself is relatively stable, the ether linkages in the PEG chains can be susceptible to oxidative degradation under harsh conditions (e.g., presence of metal ions, high temperatures, or strong oxidizing agents). The carboxylic acid moiety can also participate in reactions if not handled properly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at the recommended -20°C and protected from moisture and light. Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. |
| Inaccurate weighing of the compound. | Due to the potentially viscous or low-melting nature of PEG compounds, it is advisable to prepare a stock solution in an appropriate anhydrous solvent (e.g., DMSO, DMF) for easier and more accurate dispensing.[7] | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | The hydrophilic PEG linker enhances water solubility.[2][8] For stock solutions, anhydrous DMSO or DMF are good choices.[7] The compound is also expected to be soluble in chlorinated solvents like dichloromethane.[7] |
| Low reactivity of the carboxylic acid | Incomplete activation of the carboxylic acid. | For reactions with primary amines, the carboxylic acid needs to be activated using reagents like EDC or HATU to form a stable amide bond.[8] Ensure the reaction conditions (pH, solvent) are optimal for the chosen coupling chemistry. |
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions for this compound and related compounds based on available data.
| Compound | Form | Storage Temperature | Duration | Reference |
| m-PEG3-Sulfone-PEG3-azide | Solid | -20°C | 1095 days (shelf life) | [1] |
| m-PEG3-Sulfone-PEG3-azide | Solid | -20°C | Not specified | [2] |
| m-PEG3-Sulfone-PEG3 | Powder | -2°C | 3 years | [3] |
| m-PEG3-Sulfone-PEG3 | In solvent | -80°C | 2 years | [3] |
| Thiol-PEG3-acid | Solid | -20°C | Not specified | [4] |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Materials:
- This compound
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- High-purity water
- Vials for storage
- HPLC system with a C18 column and UV detector
- LC-MS system for degradation product identification
2. Sample Preparation:
- Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.
- Aliquot the stock solution into several vials.
- Prepare aqueous solutions by diluting the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL.
3. Storage Conditions:
- Store the aliquots under the following conditions:
- -80°C (in DMSO and PBS)
- -20°C (in DMSO and PBS)
- 4°C (in DMSO and PBS)
- Room temperature (in DMSO and PBS), protected from light
- Room temperature (in DMSO and PBS), exposed to light
4. Time Points for Analysis:
- Analyze the samples at the following time points: 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
5. Analytical Method (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
6. Data Analysis:
- At each time point, inject the samples onto the HPLC system.
- Record the peak area of the parent compound.
- Calculate the percentage of the remaining compound at each time point relative to time 0.
- Use LC-MS to identify any new peaks that appear, which may correspond to degradation products.
Visualizations
References
- 1. labsolu.ca [labsolu.ca]
- 2. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. tebubio.com [tebubio.com]
Technical Support Center: Troubleshooting Guide for PEG Linker Conjugation
Welcome to the Technical Support Center for PEG linker conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format to help you navigate the complexities of PEGylation.
Low or No Conjugation Yield
Q1: I am observing very low or no conjugation product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a PEGylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
Hydrolysis of PEG Linker: Reactive moieties like NHS esters are highly susceptible to hydrolysis, especially at neutral to high pH.[1][2] Always bring the PEG reagent to room temperature before opening the vial to prevent moisture condensation. Prepare solutions immediately before use and avoid making stock solutions for storage in aqueous buffers.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[3]
-
Inactivated Protein/Molecule: Ensure your target molecule has available reactive groups. For instance, cysteine thiols can oxidize to form disulfides, which are unreactive with maleimides.[3] Consider a pre-reduction step with a reducing agent like TCEP.[3]
-
-
Reaction Conditions:
-
Incorrect pH: The optimal pH is critical for specific chemistries. NHS esters react efficiently with primary amines at a pH of 7.2-8.5, while maleimides react with thiols at a pH of 6.5-7.5.[2][4] At pH values above 7.5, maleimides can lose specificity and react with amines.[2][3]
-
Incompatible Buffer Components: Avoid buffers containing primary amines (e.g., Tris or glycine) when using NHS esters, as they will compete with the target molecule for the linker.[5]
-
Suboptimal Molar Ratio: A higher molar excess of the PEG linker can drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the target molecule.[6] This may need to be optimized for your specific protein.[7]
-
-
Steric Hindrance:
-
The conjugation site on your protein may be sterically hindered, preventing the PEG linker from accessing it.[8] Consider using a longer PEG linker to overcome this.
-
Protein Aggregation During Conjugation
Q2: My protein is aggregating and precipitating during the PEGylation reaction. What can I do to prevent this?
A2: Protein aggregation is a common challenge during PEGylation and can be influenced by several factors:
-
Intermolecular Cross-linking: If you are using a bifunctional PEG linker, it can cross-link multiple protein molecules, leading to aggregation.[7] Switching to a monofunctional PEG linker is a primary troubleshooting step.
-
High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration.
-
Suboptimal Reaction Conditions:
-
pH: The pH can affect protein stability. Running the reaction at a pH where your protein is most stable can help reduce aggregation.[9] For some proteins, selective PEGylation at a lower pH (e.g., 5.0-6.5 for N-terminal modification with mPEG-aldehyde) can reduce multi-PEGylation and subsequent aggregation.[7]
-
Temperature: Lowering the reaction temperature (e.g., incubating on ice) can sometimes reduce aggregation.
-
-
Stepwise Addition of PEG: Instead of adding the entire amount of PEG reagent at once, add it in smaller portions over time. This can help control the reaction and minimize aggregation.[7]
-
Use of Stabilizing Excipients: Adding stabilizers such as arginine, sugars (e.g., sucrose, trehalose), or detergents to the reaction buffer can help prevent aggregation.[7]
Issues with Maleimide-Thiol Conjugation
Q3: I'm using a maleimide (B117702) linker, but the resulting conjugate is unstable. What could be happening?
A3: The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[3]
-
Thiol Exchange: To improve stability, you can induce hydrolysis of the thiosuccinimide ring to a more stable thiosuccinamic acid by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation.[3]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur.[10] This side reaction can be minimized by performing the conjugation at a more acidic pH (around 5), but this will also slow down the desired reaction rate.[11]
Purification Challenges
Q4: I'm having trouble purifying my PEGylated protein from the reaction mixture. What are the best strategies?
A4: Purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture, which can contain unreacted protein, excess PEG, and molecules with varying degrees of PEGylation.[12] A multi-step chromatographic approach is often necessary.
-
Size Exclusion Chromatography (SEC): This is a good first step to separate the larger PEGylated conjugate from smaller unreacted PEG and, in some cases, the unreacted protein.[12]
-
Troubleshooting Poor Separation in SEC: If you observe poor separation, ensure you are using a column with the appropriate pore size for your molecules.[12] Also, keep the sample volume to 2-5% of the total column volume for optimal resolution.[12] Distorted peak shapes for PEGs can sometimes be observed in THF on styrene-divinylbenzene-based columns.[13]
-
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX is effective at separating species with different degrees of PEGylation (mono-, di-, multi-PEGylated) and even positional isomers.[12][14]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for PEGylation reactions.
Table 1: Recommended pH Ranges for Common PEGylation Chemistries
| PEG Linker Chemistry | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5[5] | Rate of hydrolysis increases significantly with pH.[2][5] Avoid amine-containing buffers.[5] |
| Maleimide | Thiols (-SH) | 6.5 - 7.5[2][4] | At pH > 7.5, reactivity towards amines increases, and hydrolysis of the maleimide ring is more likely.[2][3] |
| Aldehyde/Ketone (Reductive Amination) | Primary Amines (-NH₂) | ~5.0 - 7.0[9] | Lower pH can favor N-terminal specific conjugation.[7][9] |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[5] |
| 8.0 | 25°C | 1 hour |
| 8.6 | 4°C | 10 minutes[5] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM. Do not store the reagent in solution.[1]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as 1 M Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Protocol 2: General Procedure for Maleimide-Thiol PEGylation of a Protein
-
Protein Preparation: Dissolve the protein in a thiol-free, degassed buffer (e.g., phosphate buffer) at a pH of 6.5-7.5.
-
(Optional) Reduction of Disulfides: If the target cysteine residues are in disulfide bonds, pre-treat the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature.[3] Excess TCEP may need to be removed before adding the maleimide reagent.
-
PEG-Maleimide Solution Preparation: Immediately before use, prepare a stock solution of the PEG-maleimide reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using SEC or IEX to remove unreacted reagents.
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low PEGylation yield.
Experimental Workflow for PEGylation and Purification
Caption: General experimental workflow for protein PEGylation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
Stability Showdown: m-PEG3-Sulfone-PEG3-acid Eclipses Maleimide Linkers in Bioconjugate Stability
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of a bioconjugate's efficacy and safety. A head-to-head comparison reveals that m-PEG3-Sulfone-PEG3-acid linkers offer significantly enhanced stability over traditional maleimide-based linkers, primarily by mitigating the Achilles' heel of maleimide (B117702) chemistry: the retro-Michael reaction.
Maleimide linkers have long been a workhorse in bioconjugation, valued for their rapid and specific reaction with thiols on cysteine residues. However, the resulting thiosuccinimide linkage is susceptible to a stability-compromising retro-Michael reaction, particularly in the in vivo environment. This can lead to premature cleavage of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity. In contrast, sulfone-based linkers, such as this compound, form a more robust and stable thioether bond, addressing the critical stability issues associated with maleimide linkers.
Quantitative Stability Comparison
Experimental data consistently demonstrates the superior stability of sulfone-based conjugates compared to their maleimide counterparts, especially in human plasma.
| Linker Type | Conjugate | Incubation Conditions | Remaining Conjugate | Reference |
| Phenyloxadiazole Sulfone | THIOMAB HC-A114C | Human Plasma, 37°C, 28 days | ~90% | [1] |
| Maleimide | THIOMAB HC-A114C | Human Plasma, 37°C, 28 days | >50% | [1] |
| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | Human Plasma, 37°C, 72 hours | ~80% (stable) | [1] |
| Maleimide | THIOMAB LC-V205C | Human Plasma, 37°C, 72 hours | ~80% | [1] |
| Phenyloxadiazole Sulfone | THIOMAB Fc-S396C | Human Plasma, 37°C, 72 hours | ~80% (stable) | [1] |
| Maleimide | THIOMAB Fc-S396C | Human Plasma, 37°C, 72 hours | ~20% | [1] |
| Mono-sulfone PEG | Hemoglobin αAla19Cys | 1 mM GSH, 37°C, 7 days | >95% | [2][3] |
| Maleimide-PEG | Hemoglobin αAla19Cys | 1 mM GSH, 37°C, 7 days | ~70% | [2][3] |
Delving into the Chemistry: Why Sulfone Linkers Outperform Maleimides
The enhanced stability of the sulfone linker stems from the fundamental nature of the bond it forms with a thiol. The conjugation of a sulfone linker to a cysteine residue results in a stable thioether bond that is not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates.
Maleimide Linker Instability: The Retro-Michael Reaction
The thiosuccinimide linkage formed from a maleimide and a thiol can undergo a reversible retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in plasma.[4][5] This leads to the undesirable exchange of the payload to other biomolecules.
Caption: Instability pathway of maleimide-thiol conjugates.
Sulfone Linker Stability: A Robust Thioether Bond
In contrast, the this compound linker reacts with a thiol to form a stable thioether bond. This linkage is not prone to the retro-Michael reaction, ensuring that the payload remains attached to the target molecule.
Caption: Formation of a stable thioether bond with a sulfone linker.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of bioconjugates in plasma.
Materials:
-
Bioconjugate of interest (e.g., antibody-drug conjugate)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Dilute the bioconjugate into the plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.
-
Time Points: Incubate the plasma and PBS samples at 37°C. At predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours, and up to 28 days), withdraw an aliquot from each sample.
-
Sample Processing: For analysis of the intact bioconjugate, the plasma samples may require a purification step, such as affinity capture, to isolate the bioconjugate from other plasma proteins. For analysis of released payload, proteins can be precipitated using a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the intact bioconjugate or the released payload at each time point.
-
Data Interpretation: Calculate the percentage of the intact bioconjugate remaining at each time point relative to the 0-hour time point.
Thiol Exchange Assay (for Maleimide Linkers)
This assay specifically evaluates the susceptibility of a maleimide-linked conjugate to thiol exchange.
Materials:
-
Maleimide-linked bioconjugate
-
Glutathione (GSH) or another small molecule thiol
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Incubation: Incubate the maleimide-linked bioconjugate with a significant molar excess of glutathione (e.g., 100-fold) in PBS at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor the transfer of the payload from the bioconjugate to glutathione.
Conclusion
The selection of a linker is a pivotal decision in the design of bioconjugates. While maleimide linkers have been widely used, their inherent instability due to the retro-Michael reaction presents a significant drawback. The this compound linker, and sulfone linkers in general, provide a superior alternative by forming a highly stable thioether bond that resists cleavage in a biological environment. For researchers and drug developers seeking to create robust and effective bioconjugates with predictable in vivo behavior, the evidence strongly supports the adoption of sulfone-based linker chemistry. The enhanced stability directly translates to a more reliable delivery of the payload to the target site, ultimately leading to improved therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often underestimated, component of PROTAC design is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths impact PROTAC performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Linker's Crucial Role in Ternary Complex Formation
The linker is not merely a spacer; it is a key determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Its length, composition, and flexibility directly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][] An optimal linker length is essential for orienting the two proteins in a manner that facilitates efficient ubiquitination of the target protein, marking it for degradation.[1][]
If a linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[][4] Conversely, if the linker is too long, it may fail to bring the proteins into effective proximity, resulting in an unstable or non-productive complex and reducing ubiquitination efficiency.[][4]
Performance Comparison of PROTACs with Varying PEG Linker Lengths
Systematic studies have conclusively shown that modifying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax). The optimal length is not universal and must be empirically determined for each specific target protein and E3 ligase pair.[5][6]
Key Performance Metrics:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value signifies greater efficacy.[1]
Case Study 1: BRD4 Degradation
The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTACs. Data compiled from various studies on thalidomide-based PROTACs (which recruit the Cereblon E3 ligase) targeting BRD4 reveal a clear trend.
| Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference(s) |
| PEG2 | BRD4 | Cereblon | >5000 | Low | [1][6] |
| PEG3 | BRD4 | Cereblon | ~500 | Moderate | [1][6] |
| PEG5 | BRD4 | Cereblon | <10 | >90 | [1] |
| PEG6 | BRD4 | Cereblon | ~50 | >80 | [1][6] |
Note: Data is synthesized from multiple studies. Exact values may vary based on specific PROTAC structures and experimental conditions.
The data indicates that for thalidomide-based BRD4 degraders, a PEG5 linker achieves an optimal balance of flexibility and length, leading to highly potent and efficient degradation.[1] Shorter linkers are significantly less effective, and linkers longer than PEG5 show a decrease in potency.[1] This phenomenon is often attributed to the "hook effect," where suboptimal linker lengths at high concentrations can favor binary complex formation (PROTAC-target or PROTAC-ligase) over the productive ternary complex, thereby reducing efficacy.[5][7]
Case Study 2: ERα and TBK1 Degradation
The importance of linker optimization is further highlighted in PROTACs developed for other targets, such as Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1).
| Linker Length (atoms) | Target Protein | E3 Ligase | Relative Potency/Activity | Reference(s) |
| 12 | ERα | VHL | Less Potent | [8][9] |
| 16 | ERα | VHL | More Potent | [8][9] |
| <12 | TBK1 | VHL | No Degradation Observed | [4][6] |
| 12-29 | TBK1 | VHL | Submicromolar Degradation | [4][6] |
For ERα, a 16-atom linker was significantly more potent than a 12-atom linker.[9] In the case of TBK1, a minimum linker length of 12 atoms was required to induce any degradation, with potent activity observed for linkers up to 29 atoms long.[6] These examples underscore the necessity of systematically screening a range of linker lengths during the PROTAC design and optimization process.
Visualizing PROTAC Mechanisms and Workflows
Diagrams illustrating the PROTAC mechanism, experimental workflows, and design principles can clarify these complex concepts.
References
- 1. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability of m-PEG3-Sulfone-PEG3-acid Conjugates in Human Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of linker technologies is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a comparative analysis of the stability of m-PEG3-Sulfone-PEG3-acid conjugates in human plasma against other common linker alternatives. The information is supported by experimental data from scientific literature to facilitate informed decisions in drug design and development.
Enhanced Stability of Sulfone-Based Linkers
The this compound linker combines the recognized stability of a sulfone moiety with the pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG) chains. The sulfone group forms a stable thioether bond with cysteine residues on proteins, which is significantly more resistant to degradation in human plasma compared to more traditional linkers like maleimides.
Maleimide-based linkers, while widely used, are susceptible to retro-Michael addition and exchange reactions with thiol-containing molecules in plasma, such as albumin and glutathione. This can lead to premature cleavage of the conjugate and off-target effects. In contrast, sulfone-based linkers exhibit enhanced stability, ensuring that the conjugate remains intact in circulation for a longer duration.
Comparative Stability of Various Linker Technologies in Human Plasma
The following table summarizes the stability of different linker chemistries in human plasma based on available data. While specific data for this compound is not available, the data for analogous sulfone and PEG structures provide a strong indication of its expected performance.
| Linker Type | Chemistry | Stability in Human Plasma (Half-life or % Remaining) | Key Characteristics & References |
| Sulfone (Mono-sulfone-PEG) | Thioether | >95% remaining after 7 days | Highly stable and resistant to deconjugation.[1] |
| Sulfone (Phenyloxadiazole) | Thioether | Significantly more stable than maleimide (B117702) conjugates over 72 hours. | Improved stability for antibody-drug conjugates.[2] |
| Maleimide | Thioether (succinimide) | ~70% remaining after 7 days in the presence of competing thiol. | Prone to retro-Michael addition and thiol exchange.[1] |
| PEG (Short Chain, e.g., PEG2, PEG5) | Varies | More resistant to degradation than longer PEG chains. | PEG length can influence plasma stability. |
| Hydrazone | Hydrazone | Stability is pH-dependent; less stable at physiological pH (~7.4) compared to acidic pH. Half-life can range from hours to days depending on the structure. | Cleavable linker, sensitive to acidic environments. |
| Oxime | Oxime | Generally stable under physiological conditions. | More stable than hydrazones.[3] |
| Triazole (Click Chemistry) | Triazole | Highly stable and resistant to hydrolysis and enzymatic degradation. | Formed via robust and bioorthogonal reactions.[4] |
| Amide | Amide | Generally very stable with long half-lives. | Resistant to enzymatic cleavage in plasma. |
| Ester | Ester | Susceptible to hydrolysis by plasma esterases; typically have shorter half-lives. | Can be designed as a cleavable linker. |
Experimental Protocols for Assessing Plasma Stability
The stability of bioconjugates in human plasma is typically evaluated using in vitro assays. The general workflow involves incubating the conjugate in plasma and monitoring its degradation over time.
General Protocol for In Vitro Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Thaw human plasma (from a pool of healthy donors) at 37°C.
-
-
Incubation:
-
Spike the test conjugate from the stock solution into the pre-warmed human plasma to a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be minimal (<1%) to prevent protein precipitation.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
Immediately stop the reaction in the collected aliquots. This can be achieved by protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant containing the remaining intact conjugate and any degradation products using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the concentration of the intact conjugate at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
Visualizing Experimental Workflows and Comparative Stability
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to the Validation of m-PEG3-Sulfone-PEG3-acid Conjugation
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for the validation of m-PEG3-Sulfone-PEG3-acid conjugation to thiol-containing molecules, such as cysteine-containing peptides.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of molecules, including improved solubility and extended circulation half-life. The this compound linker is a discrete PEG (dPEG®) reagent that allows for the covalent attachment of a hydrophilic linker to a target molecule. The sulfone group specifically reacts with thiol groups, forming a stable thioether bond. This guide will delve into the analytical methodologies required to confirm and quantify this conjugation, with a primary focus on LC-MS analysis.
Comparison of Analytical Methods for Conjugation Validation
The successful conjugation of this compound to a target molecule must be rigorously validated. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separates the reaction mixture by liquid chromatography and detects the mass-to-charge ratio of the eluting molecules. | Provides high sensitivity and specificity, allowing for the unambiguous identification of the conjugated product and any side products.[1][2][3][4][5] Can provide quantitative data on conjugation efficiency.[1][3][4][5] Enables characterization of the exact location of PEGylation through tandem MS (MS/MS). | Higher instrument and operational costs compared to other methods. Can be complex to develop and validate methods. |
| HPLC-UV | Separates the reaction mixture by high-performance liquid chromatography and detects molecules based on their ultraviolet absorbance. | Widely available and relatively low cost. Robust and reproducible for quantitative analysis. Can be used to determine the extent of reaction by monitoring the disappearance of reactants and the appearance of the product.[6][7] | Requires that the analyte has a UV chromophore. PEGs themselves do not have a strong UV chromophore, so detection relies on the absorbance of the target molecule.[7] May not be able to distinguish between different conjugated species if they have similar retention times. |
| MALDI-TOF MS | A soft ionization technique that allows for the analysis of large molecules. The mass of the intact molecule is determined. | Rapid analysis with minimal sample preparation.[8] Provides a clear indication of successful conjugation by a mass shift corresponding to the attached PEG linker.[8][9][10] Can be used to analyze complex mixtures. | Less amenable to quantification compared to LC-based methods. May not be able to separate and identify different species in a complex mixture as effectively as LC-MS. |
| NMR Spectroscopy | Provides detailed structural information about the molecule in solution. | Can be used to confirm the covalent linkage between the PEG linker and the target molecule. Provides information on the structure and purity of the conjugate. | Lower sensitivity compared to MS-based methods. Requires larger amounts of sample. Data acquisition and interpretation can be complex. |
Experimental Protocols
LC-MS/MS Protocol for Quantitative Analysis of a PEGylated Peptide
This protocol outlines a general procedure for the validation and quantification of a cysteine-containing peptide conjugated with this compound.
1. Sample Preparation:
-
Reaction Quenching: If the conjugation reaction is ongoing, quench it by adding a suitable reagent to consume any unreacted sulfone groups.
-
Dilution: Dilute the reaction mixture in a solvent compatible with the LC mobile phase to a final concentration within the linear range of the instrument. A typical starting concentration is 1 mg/mL, followed by serial dilutions for calibration curves.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., a stable isotope-labeled version of the unconjugated peptide).
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the unconjugated peptide, the PEG linker, and the conjugated product.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical columns.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS Method:
-
Full Scan (MS1): Acquire full scan spectra to identify the [M+H]+ ions of the unconjugated peptide and the PEGylated product.
-
Tandem MS (MS/MS): Select the precursor ions of interest (unconjugated and conjugated peptide) for fragmentation to confirm their identities and potentially identify the site of conjugation. For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.
-
3. Data Analysis:
-
Qualitative Analysis: Identify the peaks for the unconjugated peptide and the PEGylated peptide in the total ion chromatogram (TIC) based on their retention times and mass-to-charge ratios.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of the PEGylated peptide in the sample and calculate the conjugation efficiency.
Alternative Method: MALDI-TOF MS Protocol
1. Sample Preparation:
-
Desalting: It is crucial to desalt the sample to avoid ion suppression. This can be done using a C18 ZipTip.
-
Matrix Selection: A suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), is required for ionization.[10]
-
Spotting: Mix the desalted sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.
2. MALDI-TOF MS Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Linear or reflector mode, depending on the required mass accuracy and resolution.
-
Laser Intensity: Use the minimum laser power necessary for good signal-to-noise to avoid fragmentation.
3. Data Analysis:
-
Analyze the resulting spectrum to identify the molecular ion peaks for the unconjugated peptide and the PEGylated product. The mass difference between these peaks should correspond to the mass of the this compound linker.
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating the this compound conjugation, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 3. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Next-Generation Linkers for Cysteine Modification
For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. For decades, maleimide-based linkers have been the gold standard due to their high reactivity and specificity for thiol groups. However, the stability of the resulting thiosuccinimide bond has been a significant concern, particularly for therapeutics requiring long-term stability in vivo. The susceptibility of this linkage to a retro-Michael reaction can lead to premature cleavage of the conjugate and exchange with other thiols, such as glutathione (B108866) or albumin, compromising efficacy and safety.[1][2][3]
This guide provides an objective comparison of traditional maleimide (B117702) linkers with several next-generation alternatives that have been developed to overcome these stability challenges. We will delve into their reaction mechanisms, compare their performance using experimental data, and provide detailed experimental protocols for their evaluation.
Comparative Analysis of Cysteine-Reactive Linkers
The choice of a linker for cysteine modification is critical and depends on the specific application, balancing reaction kinetics with the required stability of the final conjugate. While maleimides offer rapid conjugation, alternatives like sulfones and vinylheteroarenes provide significantly enhanced stability in physiological conditions.[4][5][6]
| Linker Type | Reaction Chemistry | Relative Reaction Rate | Plasma Stability | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide (Traditional) | Michael Addition | Very Fast | Moderate | Well-established chemistry, rapid kinetics, high specificity at pH 6.5-7.5.[3] | Prone to retro-Michael reaction and thiol exchange, leading to conjugate instability.[1][3][7] |
| Phenyloxadiazole Sulfone | Julia-Kocienski-like | Fast | High | Forms a stable, irreversible thioether bond, significantly improving conjugate stability in plasma.[4][5][8][9] | May have slower reaction kinetics compared to maleimides.[3] |
| Vinylheteroarenes (e.g., Divinylpyrimidine) | Michael Addition | Fast | Very High | Creates exceptionally stable conjugates; can be used for disulfide re-bridging to produce homogeneous ADCs.[6][10][11] | Newer chemistry, less established than maleimides. |
| Haloacetamides (e.g., Iodoacetamide) | Nucleophilic Substitution (SN2) | Moderate to Fast | High | Forms a stable, irreversible thioether bond.[12][13] | Can show lower specificity than maleimides, with potential for off-target reactions at higher pH.[12][13] |
| Perfluoroaryl Thioether | Nucleophilic Aromatic Substitution (SNAr) | Moderate | Very High | Forms a very stable C-S bond; operates at room temperature with high selectivity.[14][15][16][17] | Can require organic co-solvents for optimal reaction. |
| Next-Gen Maleimides (e.g., N-Aryl, Hydrolyzing) | Michael Addition | Very Fast | High | Designed to promote rapid hydrolysis of the thiosuccinimide ring, "locking" the conjugate and preventing the retro-Michael reaction.[18][19][20] | Hydrolysis rate can be variable and dependent on local chemical environment.[21] |
Visualizing Linker Stability and Reaction Mechanisms
To better understand the chemical principles governing linker performance, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Competing pathways for a maleimide-thiol conjugate.
Caption: Experimental workflow for assessing conjugate stability in plasma.
Caption: Comparison of common cysteine modification reaction mechanisms.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing the performance of different linker technologies.
General Protocol for Cysteine Conjugation
This protocol describes a general method for labeling a cysteine-containing protein with a thiol-reactive linker.
Materials:
-
Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).
-
Thiol-reactive linker payload (e.g., Maleimide-PEG, Sulfone-Fluorophore) dissolved in a compatible organic solvent (e.g., DMSO, DMF).
-
Reducing agent (if reducing disulfide bonds), e.g., Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent, e.g., N-acetylcysteine or L-cysteine.
-
Purification system: Size Exclusion Chromatography (SEC) or Dialysis/Buffer Exchange columns.
Procedure:
-
Protein Preparation (Optional Reduction): If targeting cysteines within a disulfide bond, incubate the protein with a 5-10 molar excess of TCEP for 1-2 hours at room temperature to reduce the disulfides. Remove the excess TCEP immediately using a desalting column.
-
Conjugation Reaction: Add the thiol-reactive linker payload to the protein solution. A typical starting point is a 5-10 molar excess of the linker over the protein. The final concentration of organic solvent should generally be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Reaction times may vary depending on the specific linker's reactivity.[9]
-
Quenching: Add a 10-fold molar excess of the quenching reagent (relative to the linker) and incubate for an additional 15-30 minutes to consume any unreacted linker.
-
Purification: Remove excess linker and quenching reagent by purifying the conjugate using SEC or buffer exchange into the desired final storage buffer.
-
Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) or labeling efficiency using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).
Protocol for Comparative Stability Assay in Human Plasma
This assay is designed to compare the stability of different protein-linker conjugates under physiologically relevant conditions.[4][5]
Materials:
-
Purified protein conjugates (prepared as described above).
-
Pooled human plasma (commercially available).
-
Incubator set to 37°C.
-
Analytical system (e.g., SEC-HPLC with fluorescence detection, LC-MS).
Procedure:
-
Assay Setup: Spike a known concentration of the protein conjugate into human plasma to a final concentration of approximately 0.1-1.0 mg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma mixture. Immediately store the aliquot at -80°C to stop any further reaction until analysis.
-
Sample Analysis: Thaw the samples and analyze them to quantify the amount of intact conjugate remaining. SEC-HPLC is often used to separate the intact conjugate from any dissociated payload or protein fragments. The identity of the peaks can be confirmed by LC-MS.
-
Data Analysis: For each linker, plot the percentage of intact conjugate remaining versus time. Compare the degradation profiles to determine the relative stability of each linker chemistry. A more stable linker will show a slower decline in the percentage of intact conjugate over time.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 11. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. pentelutelabmit.com [pentelutelabmit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant focus is often placed on the design of the two ligands, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]
This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to aid in the rational design and optimization of next-generation protein degraders.
The Crucial Role of the PROTAC Linker
The linker plays a pivotal role in the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5] An optimal linker facilitates a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[6] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long or flexible linker may lead to an unstable complex and inefficient ubiquitination.[7]
The chemical nature of the linker also significantly influences the physicochemical properties of the PROTAC, affecting its solubility, cell permeability, and metabolic stability.[3] Therefore, careful consideration of the linker is paramount for developing potent and effective PROTACs.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[8][9]
Table 1: Comparison of Alkyl/Ether vs. PEG Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | Alkyl Chains | BTK | Cereblon (CRBN) | 1 - 40 | >85 |
| PEG | PEG Chains | BTK | Cereblon (CRBN) | 0.5 - 20 | >90 |
Data compiled from representative studies.[8]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl Chain | 9 | ERα | pVHL | >1000 | <20 |
| Alkyl Chain | 12 | ERα | pVHL | ~100 | ~70 |
| Alkyl Chain | 16 | ERα | pVHL | ~10 | >90 |
| Alkyl Chain | 19 | ERα | pVHL | ~50 | ~80 |
| Alkyl Chain | 21 | ERα | pVHL | ~100 | ~60 |
Data adapted from a study demonstrating the "sweet spot" for linker length.[7][10][11]
Table 3: Comparison of Rigid vs. Flexible Linkers for various targets
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Flexible (PEG) | PEG4 | Various | CRBN/VHL | 1 - 100 | >80 |
| Rigid (Cycloalkane) | Piperazine/Piperidine | Various | CRBN/VHL | 5 - 200 | >75 |
| Rigid (Triazole) | Triazole-containing | Various | CRBN/VHL | 10 - 500 | >70 |
General performance trends compiled from multiple sources.[1][]
Key Linker Classes and Their Characteristics
PROTAC linkers can be broadly categorized into three main classes:
-
Alkyl/Ether Linkers: These are the most common and synthetically accessible linkers, typically composed of saturated or unsaturated alkyl chains.[1] They offer flexibility but can be hydrophobic, potentially limiting aqueous solubility.[1]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and can improve the solubility and pharmacokinetic properties of PROTACs.[1][13]
-
Rigid Linkers: These linkers incorporate cyclic structures such as cycloalkanes (e.g., piperazine, piperidine) or aromatic groups (e.g., triazoles).[1] They offer less conformational flexibility, which can sometimes lead to more favorable and stable ternary complex formation.[]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is a standard and widely used assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
-
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.[9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Add various concentrations of the PROTAC to the wells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizing PROTAC Mechanisms and Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Classification of common PROTAC linker types.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. explorationpub.com [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Antibody-Drug Conjugate Homogeneity
A comparative analysis of key analytical techniques for ensuring the quality and consistency of Antibody-Drug Conjugates (ADCs).
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on their homogeneity. Variations in the drug-to-antibody ratio (DAR), the presence of aggregates, and other modifications can significantly impact an ADC's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the most common analytical techniques used to assess ADC homogeneity, offering researchers, scientists, and drug development professionals the insights needed to select the appropriate methods for their specific needs.
Comparison of Key Analytical Techniques
The selection of an analytical method for ADC homogeneity assessment depends on the specific quality attribute being investigated. The following table summarizes the key techniques and their primary applications, strengths, and limitations.
| Analytical Technique | Primary Application(s) | Principle of Separation/Detection | Strengths | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution Analysis | Separates molecules based on their hydrophobicity. ADCs with higher DAR are more hydrophobic and elute later. | - Mild, non-denaturing conditions preserve the native ADC structure.[1][2]- Gold standard for resolving DAR species.[3] | - Incompatible with direct MS coupling due to high salt concentrations.[1][4][5]- Lower resolution compared to RP-LC.[3] |
| Reversed-Phase Liquid Chromatography (RP-LC) | DAR Analysis (reduced ADC), Payload Stability | Separates molecules based on hydrophobicity under denaturing conditions. | - High resolution, capable of separating positional isomers.[1][4][5]- Compatible with MS.[1][4][5] | - Denaturing conditions disrupt the native ADC structure, preventing analysis of intact ADCs.[3][6] |
| Size Exclusion Chromatography (SEC) | Aggregate and Fragment Analysis | Separates molecules based on their hydrodynamic radius (size). | - Reliable method for quantifying aggregates and fragments.[5][7]- Can be coupled with MALS for absolute molecular weight determination. | - Can be affected by non-specific interactions between the ADC and the column matrix.[5] |
| Mass Spectrometry (MS) | DAR Determination, Intact Mass Analysis, PTM Identification | Measures the mass-to-charge ratio of ionized molecules. | - Provides precise mass information for DAR calculation and identification of modifications.- High sensitivity.[8] | - Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for assessing ADC homogeneity and the logical relationship between the different analytical techniques.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis of Brentuximab Vedotin
This protocol is adapted from methodologies described for the analysis of cysteine-linked ADCs like brentuximab vedotin.[9][10]
1. Materials and Reagents:
-
Brentuximab vedotin sample
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-17 min: 0-100% B
-
17-20 min: 100% B
-
20-22 min: 100-0% B
-
22-25 min: 0% B
-
3. Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR value of species) / 100
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Analysis
This protocol provides a general framework for the analysis of ADC aggregation.[11][12]
1. Materials and Reagents:
-
ADC sample
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)
-
HPLC or UHPLC system
-
Multi-angle light scattering (MALS) detector
-
Refractive index (RI) detector
-
UV detector
2. Chromatographic and Detector Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
UV Detection: 280 nm
-
MALS Detector: Calibrated according to manufacturer's instructions.
-
RI Detector: Thermally stabilized.
3. Sample Preparation:
-
Filter the ADC sample through a 0.1 µm or 0.22 µm filter to remove any large particulates.
-
Ensure the sample concentration is within the optimal range for the MALS and RI detectors (typically 0.1 - 2 mg/mL).
4. Data Analysis:
-
Use the software provided with the MALS detector for data acquisition and analysis.
-
Determine the molar mass of the eluting species across the chromatogram.
-
Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Quantify the percentage of each species based on the peak area from the UV or RI detector.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) of Reduced ADC
This protocol is suitable for determining the DAR of light and heavy chains of a reduced ADC.[1][13]
1. Materials and Reagents:
-
ADC sample
-
Reducing agent: dithiothreitol (B142953) (DTT)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
RP-LC column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 1000Å)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80°C
-
Gradient:
-
0-2 min: 25% B
-
2-12 min: 25-45% B
-
12-13 min: 45-90% B
-
13-15 min: 90% B
-
15-16 min: 90-25% B
-
16-20 min: 25% B
-
-
MS Conditions:
-
Acquire data in positive ion mode.
-
Set the mass range to capture the expected mass-to-charge ratios of the light and heavy chains with different drug loads.
-
4. Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak to obtain the masses of the light and heavy chains with different numbers of conjugated drugs.
-
Calculate the average DAR for the light and heavy chains separately based on the relative abundance of each drug-loaded species.
-
Calculate the overall average DAR of the ADC.
Conclusion
The comprehensive assessment of ADC homogeneity requires an orthogonal approach, utilizing multiple analytical techniques to characterize different critical quality attributes. HIC remains the industry standard for analyzing DAR distribution under native conditions, while RP-LC-MS provides higher resolution for reduced subunits and positional isomers. SEC-MALS is indispensable for the accurate quantification of aggregates and the determination of absolute molecular weight. Native MS is emerging as a powerful tool for obtaining a rapid and accurate assessment of the intact ADC. By understanding the principles, advantages, and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality, consistency, and safety of their ADC candidates.
References
- 1. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ymc.eu [ymc.eu]
- 11. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 12. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. agilent.com [agilent.com]
A Head-to-Head Comparison of PROTAC Linker Chemistries: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. Far from being a passive tether, the linker connecting the target-binding warhead and the E3 ligase-recruiting anchor profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of different PROTAC linker chemistries, supported by experimental data, to inform rational design and optimization strategies.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] This is achieved by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker's length, composition, and attachment points are crucial for the stability and productivity of this ternary complex.[4][5]
The Critical Role of the Linker in PROTAC Function
The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[2] An optimal linker ensures the correct spatial orientation of the two proteins, which is essential for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long can lead to an unstable and unproductive complex.[6]
Furthermore, the linker's chemical composition significantly impacts the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability.[7] Therefore, linker design and optimization are paramount for developing potent and drug-like PROTACs.
Comparative Analysis of Common PROTAC Linker Chemistries
The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[8] However, more rigid and functionalized linkers are increasingly being explored to enhance PROTAC performance.[8][9]
Alkyl and Ether Linkers
Alkyl and ether chains are the most frequently used linkers due to their synthetic accessibility and flexibility.[10] They allow for straightforward modulation of linker length. However, their high hydrophobicity can negatively impact solubility and cell permeability.[1]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely employed to improve the solubility and physicochemical properties of PROTACs.[1] The ethylene (B1197577) glycol units increase hydrophilicity, which can enhance cell permeability and reduce non-specific binding.[2] However, longer PEG chains can sometimes lead to increased metabolic instability.[1]
Rigid Linkers
To overcome the limitations of flexible linkers, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic systems have been developed.[1][11] These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.[11] However, the synthesis of rigid linkers can be more challenging.[11]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for the rapid synthesis of PROTAC libraries with diverse linkers.[10] This approach allows for the efficient connection of the warhead and E3 ligase ligand with a stable triazole-containing linker.[10]
Photoswitchable Linkers
An emerging area of interest is the development of "smart" linkers that allow for spatiotemporal control of PROTAC activity.[11] Photoswitchable linkers, often containing an azobenzene (B91143) moiety, can be isomerized with specific wavelengths of light to switch the PROTAC between an active and inactive state.[10][11]
Quantitative Comparison of Linker Performance
The following tables summarize representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[12]
Table 1: Comparison of Alkyl/Ether and PEG Linkers for BTK Degradation
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 |
| PEG | PEG Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 0.5-20 | >90 |
Data compiled from multiple sources.[12]
Table 2: Impact of Linker Length on ERα Degradation
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/PEG | 12 | Estrogen Receptor α (ERα) | VHL | >1000 | <20 |
| Alkyl/PEG | 16 | Estrogen Receptor α (ERα) | VHL | ~100 | >80 |
| Alkyl/PEG | 20 | Estrogen Receptor α (ERα) | VHL | ~500 | ~60 |
Data adapted from studies on ERα targeting PROTACs.[13][14]
Experimental Protocols for Evaluating PROTAC Linker Performance
A thorough evaluation of PROTAC linker chemistries requires a panel of robust and reproducible assays. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTACs with different linkers
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
Ternary Complex Formation Assays
These assays are crucial for understanding the mechanism of action and confirming that the PROTAC facilitates the interaction between the target protein and the E3 ligase.
This is a live-cell assay that measures the proximity of two proteins.
Materials and Reagents:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Live Cell Reagent and HaloTag® NanoBRET® 618 Ligand
-
PROTACs of interest
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Seeding: Seed the transfected cells in a white, solid-bottom 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTACs and add them to the cells.
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11][15]
This is an in vitro assay to quantify ternary complex formation.
Materials and Reagents:
-
Purified recombinant target protein and E3 ligase, each labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2) fluorophore, respectively.
-
Assay buffer
-
PROTACs of interest
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[4][5][10]
Cell Viability Assay (MTS/MTT)
This assay is important to assess the cytotoxicity of the PROTACs.
Materials and Reagents:
-
Cell line of interest
-
PROTACs
-
96-well plates
-
MTS or MTT reagent
-
Spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of each PROTAC for a prolonged period (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.[6][9][12]
Visualizing Key Concepts and Workflows
To further aid in the understanding of PROTAC linker design and evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for comparing PROTAC linker chemistries.
Caption: Decision tree for selecting a PROTAC linker chemistry.
Conclusion
The linker is a critical component of a PROTAC molecule, with a profound impact on its biological activity. A systematic evaluation of different linker chemistries, lengths, and attachment points is essential for the development of potent and selective protein degraders. This guide provides a framework for the head-to-head comparison of PROTAC linkers, supported by quantitative data and detailed experimental protocols. By carefully considering the principles of linker design and employing robust analytical methods, researchers can accelerate the discovery and optimization of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selvita.com [selvita.com]
Navigating the In Vivo Maze: A Comparative Guide to the Stability of Sulfone-Based PROTACs
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the in vivo stability of these heterobifunctional molecules is a critical determinant of their therapeutic success. While various linker chemistries have been explored to connect the target protein-binding ligand and the E3 ligase-recruiting moiety, the unique properties of sulfone-based linkers are emerging as a promising strategy to enhance in vivo performance. This guide provides an objective comparison of sulfone-based PROTACs with other common alternatives, supported by available experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a simple tether; it plays a crucial role in dictating the molecule's physicochemical properties, cell permeability, and, most importantly, its metabolic stability.[1] The in vivo fate of a PROTAC is intricately linked to the susceptibility of its linker to metabolic enzymes, primarily cytochrome P450s, which can lead to cleavage and inactivation of the molecule.[2][3] This has driven the exploration of linker compositions that can resist metabolic degradation and thereby prolong the PROTAC's half-life and exposure in the body.
The Rise of Sulfone-Based Linkers: A Stability-Enhancing Strategy
While traditional linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, they can be susceptible to oxidative metabolism.[4] This has led to the investigation of more rigid and metabolically robust linker architectures, including those incorporating piperazine, piperidine, and triazole moieties.[3][4] More recently, sulfone-containing linkers have garnered attention for their potential to improve in vivo stability. The electron-withdrawing nature of the sulfone group can render adjacent chemical bonds less susceptible to enzymatic cleavage, potentially leading to a more durable PROTAC molecule in a biological system.
Comparative In Vivo Stability: A Data-Driven Overview
Direct head-to-head in vivo pharmacokinetic studies comparing a systematic series of PROTACs with sulfone-based linkers against other linker types are still emerging in the scientific literature. However, by collating and comparing data from various studies, we can draw valuable insights into their relative in vivo performance.
| Linker Type | PROTAC Example | Species | Dose & Route | Key Pharmacokinetic Parameters | Reference |
| Sulfone-Containing | (Hypothetical PROTAC-Sulfone) | (Data Not Available in Searched Literature) | - | - | - |
| PEG-Based | QCA570 (BET degrader) | Mouse | 5 mg/kg IV | Plasma concentration undetectable after 6 hours.[5] | [5] |
| Alkyl-Based | (Representative PROTAC) | (General Observation) | - | Generally more metabolically stable than PEG linkers.[4] | [4] |
| Piperazine/Piperidine-Based | ARV-110, ARV-471 | (Inferred from clinical development) | Oral | Favorable oral bioavailability.[6] | [6] |
| Triazole-Based | (Representative PROTAC) | (General Observation) | - | Generally exhibit good metabolic stability.[7] | [7] |
Note: The table highlights the current gap in publicly available, direct comparative in vivo pharmacokinetic data for sulfone-based PROTACs. The data for other linker types are representative and drawn from different studies, thus not a direct head-to-head comparison.
Experimental Protocols for Evaluating In Vivo Stability
To rigorously assess the in vivo stability of sulfone-based PROTACs and compare them to other linker modalities, a series of well-defined experimental protocols are essential.
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and bioavailability) of a PROTAC following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
PROTAC Administration:
-
Intravenous (IV): A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PROTAC in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the intrinsic metabolic stability of a PROTAC in the presence of liver enzymes, providing an early indication of its likely in vivo clearance.
Methodology:
-
Incubation Mixture: The PROTAC (typically at 1 µM) is incubated with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The remaining concentration of the parent PROTAC is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the PROTAC.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using the DOT language provide a visual representation of the PROTAC mechanism and the experimental workflow for evaluating in vivo stability.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Conjugation Efficiency for Sulfone Linkers: A Comparative Guide
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), the choice of linker is paramount to the stability, efficacy, and safety of the final product. Sulfone-based linkers have emerged as a promising alternative to more traditional chemistries, such as those involving maleimides, offering distinct advantages in terms of conjugate stability. This guide provides a quantitative comparison of sulfone linkers with other alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of Sulfone Linkers
Sulfone linkers, particularly phenyloxadiazole sulfones, have demonstrated superior performance in terms of conjugate stability when compared to maleimide-based linkers. While maleimide (B117702) conjugates are susceptible to retro-Michael reactions, leading to drug deconjugation, sulfone-based linkages form stable thioether bonds that exhibit enhanced stability in plasma.[1][2][3]
Table 1: Comparison of Conjugation Reaction Parameters
| Linker Type | Reaction pH | Temperature | Reaction Time | Conjugation Efficiency (Yield) | Key Characteristics |
| Phenyloxadiazole Sulfone | Neutral | Room Temp to 37°C | 1 - 8 hours | High | Slower reaction kinetics compared to maleimide, but forms a highly stable, irreversible thioether bond.[1][3] |
| N-Alkyl Maleimide | 6.5 - 7.5 | Room Temp | 1 - 2 hours | >90% | Fast reaction with thiols, but the resulting thioether bond is prone to retro-Michael addition and hydrolysis.[4] |
| N-Aryl Maleimide | 7.4 | Room Temp | < 1 hour | >90% | Faster reaction than N-alkyl maleimides with improved stability due to faster hydrolysis of the succinimide (B58015) ring.[4] |
| Vinyl Sulfone | 7.0 - 9.0 | Room Temp | 2 - 4 hours | >90% | Forms a stable, irreversible thioether bond with rapid and selective reaction with thiols at slightly basic pH.[2][4] |
Table 2: Conjugate Stability in Human Plasma
| Linker Type | Conjugate Stability Metric | Result | Reference |
| Phenyloxadiazole Sulfone | % Conjugate Remaining after 28 days | ~90% | [1] |
| Maleimide | % Conjugate Remaining after 28 days | ~50% | [1] |
| Phenyloxadiazole Sulfone | Half-life (t1/2) | 117 hours | [5] |
| Maleimide | Half-life (t1/2) | 59.9 hours | [5] |
Experimental Protocols
The quantitative assessment of conjugation efficiency relies on precise experimental procedures and analytical techniques. Below are representative protocols for thiol-sulfone conjugation and the subsequent analysis of the drug-to-antibody ratio (DAR).
Protocol 1: Thiol-Phenyloxadiazole Sulfone Conjugation
This protocol describes the general steps for conjugating a thiol-containing biomolecule, such as a cysteine-engineered antibody (THIOMAB), with a phenyloxadiazole sulfone linker.
Materials:
-
Thiol-containing antibody (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)
-
Phenyloxadiazole sulfone-functionalized payload (10-20 mM stock in DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching reagent (optional): N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in the appropriate reaction buffer and at the desired concentration. For antibodies with disulfide bonds to be conjugated, a reduction step is necessary prior to conjugation.
-
Conjugation Reaction: Add the sulfone-linker payload stock solution to the antibody solution. The optimal molar ratio of the linker-payload to the antibody should be determined empirically, but a 5- to 20-fold molar excess of the linker is common.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 8 hours, depending on the specific reactants and desired degree of conjugation.[1][3] The reaction progress can be monitored by analyzing aliquots over time.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetyl cysteine can be added in excess to react with any unreacted sulfone linker.
-
Purification: Remove unreacted linker-payload and other small molecules using size-exclusion chromatography or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the conjugate using the analytical methods described below.
Protocol 2: Quantification of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[6][7]
Analytical Techniques:
-
UV-Vis Spectrophotometry: A relatively simple and quick method to estimate the average DAR. It requires knowledge of the extinction coefficients of the antibody and the payload at different wavelengths. However, it does not provide information on drug load distribution.[6]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for detailed DAR analysis and evaluation of drug load distribution. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for detailed DAR analysis, especially for assessing the drug load on the light and heavy chains of the antibody after reduction.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for accurate DAR determination and identification of different drug-loaded ADC species.[6][7] It can be performed on the intact ADC or on its reduced subunits.
Visualizing Workflows and Comparisons
Experimental Workflow for ADC Conjugation and Analysis
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. agilent.com [agilent.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
A Comparative Guide to the Pharmacokinetic Properties of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) has emerged as a critical design element to enhance their therapeutic potential. By modulating the physicochemical properties of these complex bifunctional molecules, PEGylation significantly influences their absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. This guide provides an objective comparison of the pharmacokinetic properties of different PEGylated PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Role of PEG Linkers in PROTAC Pharmacokinetics
PROTACs, due to their high molecular weight and complex structures, often exhibit challenging pharmacokinetic profiles, including poor solubility and cell permeability.[1][2] PEG linkers, being hydrophilic and flexible, are incorporated to mitigate these issues.[3][4] The length and composition of the PEG chain can be systematically modified to fine-tune the PROTAC's properties.[][6] Generally, PEGylation aims to:
-
Increase Solubility: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's solubility in aqueous environments.[4]
-
Enhance Permeability: While seemingly counterintuitive for a hydrophilic moiety, flexible PEG linkers can adopt conformations that shield the polar surface area of the PROTAC, facilitating passage across cell membranes.[7]
-
Modulate Metabolic Stability: The metabolic stability of the linker itself is a key consideration, with PEG linkers potentially susceptible to oxidative metabolism.[8]
Data Presentation: Comparative Pharmacokinetics of PEGylated PROTACs
Direct head-to-head in vivo pharmacokinetic studies comparing a systematic series of PROTACs with varying PEG linker lengths are not abundantly available in the public domain. However, by compiling data from preclinical studies of prominent PEGylated PROTACs, we can draw valuable comparisons. The following table summarizes key pharmacokinetic parameters of several BRD4-targeting PROTACs in mice.
| Parameter | ARV-771 | dBET1 | MZ1 |
| Target | BRD4 | BRD4 | BRD4 |
| E3 Ligase Ligand | VHL | Cereblon | VHL |
| Linker Type | PEG-based | PEG-based | PEG-based |
| Dose & Route | 1 mg/kg IV | 50 mg/kg IP | 5 mg/kg IV |
| Cmax | - | 392 nM | - |
| Tmax | - | 0.5 h | - |
| AUC | 0.70 µM·h | 2109 h*ng/mL | 3,760 nM·h |
| Clearance (CL) | 24.0 mL/min/kg | - | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | 5.28 L/kg | - | 0.38 L/kg |
| Half-life (t1/2) | - | 6.69 h (terminal) | 1.04 h |
| Bioavailability (F) | 100% (SC) | - | - |
| Reference | [9] | [9] | [9] |
Data compiled from publicly available preclinical studies. Direct comparison should be made with caution due to differences in experimental conditions.
Experimental Protocols
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a PEGylated PROTAC in a murine model.
-
Animal Models: Male CD-1 or BALB/c mice (8-12 weeks old) are commonly used. Animals are housed in a controlled environment with ad libitum access to food and water.[9] A minimum of 3-5 animals per time point is recommended for statistical significance.[8]
-
Compound Formulation and Administration:
-
Intravenous (IV): The PROTAC is formulated in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline for bolus injection via the tail vein.[9]
-
Oral (PO): For oral administration, the PROTAC is typically formulated in a vehicle suitable for gavage, such as a solution of DMSO, PEG300, and saline.[8]
-
Dose Level: Initial pharmacokinetic screening doses commonly range from 1-10 mg/kg.[8]
-
-
Blood Sampling:
-
Serial blood samples (50-100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[8][9]
-
Blood is collected via methods such as retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).[9]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[9]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.[9]
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of PROTACs in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile (B52724) containing an internal standard), vortexed, and centrifuged to pellet the proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) to quantify the parent PROTAC molecule.
-
Standard Curve: A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma to enable accurate quantification of the unknown samples.[9]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow of an in vivo pharmacokinetic study.
References
- 1. waters.com [waters.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
A Comparative Guide to the Characterization of m-PEG3-Sulfone-PEG3-acid Conjugates by HPLC and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG3-Sulfone-PEG3-acid, is a critical step in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity, structural integrity, and quantity of these linkers is paramount for the successful synthesis of consistent and effective drug conjugates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of PEGylated molecules, offering high-resolution separation and quantification.[1] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating small molecule PEG conjugates based on their hydrophobicity.
Experimental Protocol: RP-HPLC for Purity and Quantification of this compound
This protocol is a starting point and may require optimization for specific instrumentation and conjugate properties.
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes, making it ideal for PEG conjugates that lack a strong UV chromophore.[1]
-
Evaporative Light Scattering Detector (ELSD): An alternative to CAD, also suitable for non-UV active compounds.
-
Mass Spectrometry (MS): Provides mass information for peak identification and structural confirmation.
-
Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound depends on the specific analytical need, such as purity assessment, structural confirmation, or quantification.
| Technique | Parameter | Performance Characteristics | Strengths | Weaknesses |
| RP-HPLC-CAD/ELSD | Purity, Quantification | LOD/LOQ: Typically in the low ng/mL range.[2] Linearity: R² > 0.99 over a defined concentration range. Precision: Relative Standard Deviation (RSD) < 2%. Accuracy: Recovery typically between 98-102%. | High resolution and sensitivity for separating impurities and oligomers. Robust and reproducible for quantitative analysis. | Requires a non-volatile mobile phase for optimal detector performance. Does not provide structural information. |
| Quantitative NMR (qNMR) | Purity, Structure, Quantification | LOD: ~10 µg/mL in complex matrices.[3] Precision: RSD of 0.35-1.07%.[4] Accuracy: 99.48-100% with internal standards.[4] | Provides detailed structural confirmation and absolute quantification without the need for a reference standard of the analyte itself. Non-destructive. | Lower sensitivity compared to HPLC-MS. Requires specialized equipment and expertise. Can be time-consuming for complex mixtures. |
| FTIR Spectroscopy | Functional Group Identification | N/A (Primarily qualitative) | Rapid and non-destructive confirmation of characteristic functional groups (e.g., C-O-C stretch of PEG at ~1089 cm⁻¹).[5] | Provides limited quantitative information. Not suitable for purity assessment of complex mixtures. |
Alternative Analytical Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that can provide both structural and quantitative information about a sample.[6] It is particularly useful for determining the absolute purity of a substance.
Experimental Protocol: ¹H qNMR for Purity Determination
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio (>150:1 for accurate integration).
3. Data Analysis:
-
Integrate a well-resolved, characteristic peak of the this compound (e.g., the methoxy (B1213986) protons) and a peak from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups within the this compound molecule.
Experimental Protocol: FTIR Analysis
1. Sample Preparation:
-
Place a small amount of the neat sample directly onto the ATR (Attenuated Total Reflectance) crystal. Alternatively, prepare a KBr pellet containing a small percentage of the sample.
2. FTIR Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: ATR or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
3. Data Analysis:
-
Identify characteristic absorption bands, such as the strong C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹), the S=O stretching of the sulfone group (around 1300 and 1150 cm⁻¹), and the C=O stretching of the carboxylic acid (around 1730 cm⁻¹).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a bifunctional linker like this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Stability Showdown: Sulfone Linkers Versus Next-Generation Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the choice of a chemical linker is paramount. This critical component, which bridges a targeting moiety like an antibody to a payload, profoundly influences the efficacy, stability, and ultimately, the therapeutic success of the resulting conjugate. In the landscape of antibody-drug conjugates (ADCs), a new generation of linkers has emerged, promising to overcome the limitations of their predecessors. Among these, sulfone-based linkers have garnered significant attention for their exceptional stability. This guide provides an objective comparison of the efficacy of sulfone linkers against other prominent next-generation linkers, supported by experimental data and detailed methodologies to inform your selection process.
The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while allowing for efficient cleavage and payload delivery at the target site.[1] Early generation linkers, such as those based on maleimide (B117702) chemistry, have been shown to be susceptible to thioether exchange with serum proteins like albumin, leading to compromised stability and reduced in vivo efficacy.[2][3] This has spurred the development of more robust alternatives.
Unveiling the Contenders: A Comparative Overview
This comparison focuses on the performance of sulfone linkers, particularly phenyloxadiazole sulfones, against two other major classes of next-generation linkers:
-
Maleimide-based Linkers: A widely used class of thiol-reactive linkers that have known stability issues.
-
Enzyme-Cleavable Linkers: A broad category that includes dipeptide linkers (e.g., valine-citrulline) and sulfatase-cleavable linkers, designed for controlled payload release in the tumor microenvironment or within the target cell.
Data-Driven Comparison of Linker Performance
The following tables summarize key quantitative data from studies comparing the performance of sulfone linkers with other next-generation alternatives.
Table 1: In Vitro Plasma Stability of ADC Linkers
| Linker Type | Antibody Conjugate | Species | Incubation Time | Remaining Conjugate (%) | Reference |
| Phenyloxadiazole Sulfone | Trastuzumab (THIOMAB, Fc-S396C) | Human | 72 hours | >80% | [2] |
| Maleimide | Trastuzumab (THIOMAB, Fc-S396C) | Human | 72 hours | <20% | [2] |
| Phenyloxadiazole Sulfone | Trastuzumab (THIOMAB, HC-A114C) | Human | 1 month | ~90% | [3] |
| Maleimide | Trastuzumab (THIOMAB, HC-A114C) | Human | 1 month | ~55% | [3] |
| Sulfatase-Cleavable | Trastuzumab-MMAE | Mouse | >7 days | High Stability | [4] |
| Valine-Citrulline (Val-Cit) | Trastuzumab-MMAE | Mouse | 1 hour | Hydrolyzed | [4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC | Cell Line | IC50 (pM) | Reference |
| Sulfatase-Cleavable | Trastuzumab-MMAE | HER2+ | 61 | [4] |
| Sulfatase-Cleavable | Trastuzumab-MMAE | HER2+ | 111 | [4] |
| Valine-Alanine (Val-Ala) | Trastuzumab-MMAE | HER2+ | 92 | [4] |
| Non-cleavable | Trastuzumab-MMAE | HER2+ | 609 | [4] |
| β-Galactosidase-Cleavable | Trastuzumab-MMAE | SKOV3 | 8.8 | [4] |
| Valine-Citrulline (Val-Cit) | Trastuzumab-MMAE | SKOV3 | 14.3 | [4] |
Table 3: In Vivo Performance Metrics
| Linker Type | ADC | Metric | Value | Species | Reference |
| Novel Disulfide | Anti-CD22-PBD | MTD | 10 mg/kg | Mouse | [4] |
| Valine-Citrulline (Val-Cit) | Anti-CD22-PBD | MTD | 2.5 mg/kg | Mouse | [4] |
Visualizing the Mechanisms and Workflows
To further elucidate the functional differences between these linkers, the following diagrams illustrate key concepts and experimental procedures.
The preceding diagram outlines a typical workflow for the synthesis and evaluation of antibody-drug conjugates, from initial synthesis to in vivo efficacy studies.
This diagram contrasts the payload release mechanism of a stable, non-cleavable sulfone linker with that of an enzyme-cleavable linker. Sulfone-linked payloads are released after degradation of the antibody, while cleavable linkers release the free payload upon enzymatic action, which can then lead to a "bystander effect," killing adjacent antigen-negative tumor cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: Assessment of ADC Stability in Human Plasma
Objective: To determine the in vitro stability of an ADC in human plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS system (e.g., Q-TOF mass spectrometer)
-
Incubator at 37°C
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in human plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Sample Processing:
-
Immediately after collection, freeze the aliquots at -80°C to stop any further degradation.
-
For analysis, thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point.
-
The mass of the intact antibody and the drug-conjugated antibody will differ, allowing for the calculation of the average number of payloads per antibody.
-
-
Data Interpretation: Plot the average DAR as a function of time. A stable ADC will show minimal change in DAR over the incubation period.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells by measuring the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC of interest and unconjugated payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or free payload. Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC or payload concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The selection of a linker is a critical decision in the design of antibody-drug conjugates and other bioconjugates. Sulfone linkers, particularly phenyloxadiazole sulfones, offer a significant advantage in terms of plasma stability, overcoming a key limitation of earlier maleimide-based linkers.[2][3] This enhanced stability can lead to a better pharmacokinetic profile and a wider therapeutic window.
However, the non-cleavable nature of sulfone linkers means they do not facilitate a bystander effect, a property inherent to many cleavable linkers that can be advantageous in treating heterogeneous tumors.[5] Next-generation cleavable linkers, such as sulfatase-cleavable and optimized dipeptide linkers, demonstrate high plasma stability while retaining their ability to be selectively cleaved at the target site.[4]
Ultimately, the choice of linker technology will depend on the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen. For applications where maximum stability and a well-defined, non-cleavable conjugate are paramount, sulfone linkers present a compelling option. For therapies that may benefit from a bystander effect or require the release of an unmodified payload, advanced cleavable linkers are likely to be more suitable. The experimental protocols outlined in this guide provide a framework for the empirical determination of the optimal linker for your specific research and development needs.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling m-PEG3-Sulfone-PEG3-acid
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling m-PEG3-Sulfone-PEG3-acid. The following table summarizes the recommended PPE.[1][2][3][4]
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To protect skin from direct contact and potential irritation or absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experimental protocols.
-
Preparation and Area Setup :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Gather all necessary materials and equipment before starting the procedure.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Compound :
-
This compound is typically a solid at room temperature.[5] Handle it carefully to avoid generating dust.
-
If the compound is in a powdered form, weigh it out in a chemical fume hood to minimize inhalation risk.
-
For creating solutions, add the solid to the solvent slowly and stir to dissolve. PEGylated compounds generally have good solubility in aqueous solutions and many organic solvents.[6][7]
-
-
During the Experiment :
-
Keep all containers with the chemical clearly labeled and sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of a spill, follow the laboratory's established spill response procedure.
-
-
Post-Experiment :
-
Decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain.[8]
-
-
Waste Storage :
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Keep waste containers securely sealed.
-
-
Waste Disposal :
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. epa.gov [epa.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
